1-Chloro-3,5-diisopropylbenzene
Description
BenchChem offers high-quality 1-Chloro-3,5-diisopropylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3,5-diisopropylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-3,5-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPBANLIWUXUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236705 | |
| Record name | 1-Chloro-3,5-diisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87945-06-0 | |
| Record name | 1-Chloro-3,5-diisopropylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087945060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3,5-diisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Chloro-3,5-diisopropylbenzene from 1,3-Diisopropylbenzene
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 1-Chloro-3,5-diisopropylbenzene, a valuable substituted aromatic compound. The synthesis commences with the readily available starting material, 1,3-diisopropylbenzene. The core of this process lies in the electrophilic aromatic substitution, specifically a direct chlorination reaction. This document will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and discuss the critical parameters that influence reaction selectivity and yield. The guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, actionable methodologies.
Introduction and Theoretical Background
1-Chloro-3,5-diisopropylbenzene is a substituted aromatic hydrocarbon with potential applications in the synthesis of more complex molecules, including active pharmaceutical ingredients and materials with specific electronic properties. Its synthesis from 1,3-diisopropylbenzene is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.
The success of this synthesis hinges on understanding the directing effects of the substituents on the benzene ring. The two isopropyl groups are alkyl groups, which are known to be activating and ortho, para-directing. In the case of 1,3-diisopropylbenzene, the positions available for substitution are C2, C4, C5, and C6.
-
Positions C4 and C6: These are ortho to one isopropyl group and meta to the other.
-
Position C2: This position is ortho to both isopropyl groups.
-
Position C5: This position is para to one isopropyl group and meta to the other.
Due to the steric hindrance imposed by the bulky isopropyl groups, substitution at the C2 position is significantly disfavored. The C4 and C6 positions are electronically activated, but also subject to some steric hindrance. The C5 position, being para to one of the isopropyl groups and less sterically encumbered, is the most likely site for electrophilic attack. Therefore, direct chlorination of 1,3-diisopropylbenzene is expected to yield 1-Chloro-3,5-diisopropylbenzene as the major product.
The chlorination reaction itself proceeds via the generation of a potent electrophile, typically a chloronium ion (Cl+) or a polarized chlorine molecule complexed with a Lewis acid catalyst.[1][2] The catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), plays a crucial role in activating the chlorine molecule, making it sufficiently electrophilic to attack the electron-rich aromatic ring.[1]
Proposed Synthetic Workflow
The proposed synthesis of 1-Chloro-3,5-diisopropylbenzene from 1,3-diisopropylbenzene is a one-step electrophilic chlorination reaction. The overall transformation is depicted below:
Figure 1: Proposed synthetic workflow for the preparation of 1-Chloro-3,5-diisopropylbenzene.
Detailed Experimental Protocol
This protocol is a proposed method based on established procedures for electrophilic aromatic chlorination. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 1,3-Diisopropylbenzene | 162.28 | 16.23 g | 0.1 | 98% |
| Aluminum Chloride (anhydrous) | 133.34 | 1.33 g | 0.01 | 99.9% |
| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - | ≥99.8% |
| Chlorine Gas (Cl₂) | 70.90 | ~7.1 g | ~0.1 | - |
| 1 M Hydrochloric Acid (aq) | - | 50 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | - | 50 mL | - | - |
| Brine (saturated NaCl solution) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | - |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel or gas dispersion tube
-
Condenser with a drying tube (filled with calcium chloride)
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Procedure:
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 1,3-diisopropylbenzene (16.23 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
-
Fit the flask with a condenser connected to a drying tube and a gas dispersion tube (or a dropping funnel for a chlorine solution).
-
Cool the flask to 0 °C in an ice bath with continuous stirring.
-
-
Catalyst Addition:
-
Carefully add anhydrous aluminum chloride (1.33 g, 0.01 mol) to the cooled solution in portions. The addition is exothermic, so maintain the temperature at 0 °C.
-
-
Chlorination:
-
Slowly bubble chlorine gas (approximately 7.1 g, 0.1 mol) through the stirred reaction mixture over a period of 1-2 hours. The reaction progress can be monitored by the evolution of HCl gas (which can be tested with damp litmus paper at the outlet of the drying tube) and by thin-layer chromatography (TLC).
-
Alternatively, a solution of chlorine in an inert solvent can be added dropwise.
-
-
Reaction Completion and Quenching:
-
After the addition of chlorine is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M hydrochloric acid (50 mL). This will decompose the aluminum chloride catalyst.
-
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be a mixture of isomers. Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (using a non-polar eluent such as hexanes) to isolate the desired 1-Chloro-3,5-diisopropylbenzene.
-
Characterization and Data
The final product should be characterized to confirm its identity and purity.
Expected Analytical Data for 1-Chloro-3,5-diisopropylbenzene:
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.1-7.3 (m, 3H, Ar-H), 2.8-3.0 (septet, 2H, CH(CH₃)₂), 1.2-1.3 (d, 12H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-152 (Ar-C), 134-136 (Ar-C-Cl), 125-127 (Ar-CH), 122-124 (Ar-CH), 34-35 (CH(CH₃)₂), 23-24 (CH(CH₃)₂) |
| GC-MS | Molecular ion peak (M+) at m/z = 196 and M+2 peak at m/z = 198 (in a ~3:1 ratio, characteristic of a single chlorine atom). |
Discussion of Critical Parameters and Mechanistic Insights
The success of this synthesis is contingent upon several critical parameters:
-
Catalyst Choice and Stoichiometry: A Lewis acid catalyst is essential for this reaction.[3] While AlCl₃ is effective, other Lewis acids such as FeCl₃ can also be used. A catalytic amount (0.1 equivalents) is proposed to minimize potential side reactions.
-
Temperature Control: The reaction should be initiated at a low temperature (0 °C) to control the rate of reaction and improve selectivity. Allowing the reaction to proceed at room temperature ensures completion.
-
Control of Stoichiometry: The molar ratio of chlorine to the substrate should be carefully controlled to minimize the formation of dichlorinated byproducts.
-
Purity of Reagents: Anhydrous conditions are crucial as the Lewis acid catalyst is sensitive to moisture.
Mechanistic Pathway Diagram:
Figure 2: Generalized mechanism for the electrophilic chlorination of 1,3-diisopropylbenzene.
Safety Considerations
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas. It should be handled with extreme caution in a well-ventilated fume hood.
-
Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water. It is also corrosive.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent.
-
Hydrochloric Acid: HCl is a corrosive acid.
Appropriate safety measures, including the use of personal protective equipment (goggles, gloves, lab coat), should be strictly followed.
Conclusion
The proposed synthesis of 1-Chloro-3,5-diisopropylbenzene via direct electrophilic chlorination of 1,3-diisopropylbenzene is a feasible and logical approach based on fundamental principles of organic chemistry. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount to achieving good selectivity for the desired product. The provided protocol offers a solid foundation for the practical execution of this synthesis, and the accompanying theoretical discussion provides the necessary context for troubleshooting and optimization.
References
- Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia - PMC - NIH. (n.d.).
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. Retrieved from [Link]
-
Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
Sources
An In-depth Technical Guide to 1-Chloro-3,5-diisopropylbenzene: Properties, Synthesis, and Applications
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and pharmaceutical development, the strategic selection of molecular intermediates is paramount. The functional group arrangement and steric profile of a starting material dictate the feasibility of synthetic routes and the ultimate properties of the target molecule. 1-Chloro-3,5-diisopropylbenzene is a halogenated aromatic hydrocarbon that, while not a household name, presents a unique combination of features. The bulky isopropyl groups at the meta positions relative to each other create a significant steric shield around the C4 and C6 positions, while the chloro substituent provides a key handle for further functionalization and modulates the electronic properties of the benzene ring. This guide offers a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its potential as a sophisticated building block for researchers, chemists, and drug development professionals.
Core Physicochemical Characteristics
The utility of any chemical compound begins with a thorough understanding of its physical and chemical properties. These data govern everything from reaction solvent selection and purification strategies to formulation and potential bioavailability. While experimental data for 1-Chloro-3,5-diisopropylbenzene is sparse, reliable computational models provide valuable insights.
A summary of its key computed properties is presented below. These values are derived from established algorithms such as the Joback method for thermophysical properties and Crippen's fragmentation method for solubility parameters, offering a robust starting point for experimental design.[1]
| Property | Value | Unit | Source |
| Molecular Formula | C₁₂H₁₇Cl | - | - |
| Molecular Weight | 196.71 | g/mol | PubChem |
| Normal Boiling Point (Tboil) | 547.15 (274 °C) | K | Cheméo[1] |
| Normal Melting Point (Tfus) | 276.38 (3.23 °C) | K | Cheméo[1] |
| Critical Temperature (Tc) | 762.69 | K | Cheméo[1] |
| Critical Pressure (Pc) | 2289.32 | kPa | Cheméo[1] |
| Enthalpy of Vaporization (ΔvapH°) | 49.52 | kJ/mol | Cheméo[1] |
| Octanol/Water Partition Coeff. (logP) | 4.587 | - | Cheméo[1] |
| Water Solubility (log10WS) | -4.53 | mol/L | Cheméo[1] |
The high logP value indicates significant lipophilicity, suggesting poor solubility in water but good solubility in nonpolar organic solvents like ethers and hydrocarbons.[1][2] This is a critical consideration for its use in drug discovery, as lipophilicity is a key factor in a molecule's pharmacokinetic profile.[3]
Caption: 2D Structure of 1-Chloro-3,5-diisopropylbenzene.
Spectroscopic Profile: A Guide to Structural Verification
Spectroscopic analysis is the cornerstone of chemical identification. Based on the structure of 1-Chloro-3,5-diisopropylbenzene, the following spectral characteristics are anticipated.
1H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative due to the molecule's symmetry.
-
Aromatic Protons: Two distinct signals would be observed in the aromatic region (δ 7.0-7.5 ppm). The proton at C2 would appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with the protons at C4 and C6. The two equivalent protons at C4 and C6 would appear as a doublet.
-
Isopropyl Protons: The two isopropyl groups are chemically equivalent. This will result in two signals: a septet around δ 2.9-3.5 ppm for the single methine proton (CH), and a doublet around δ 1.2-1.3 ppm for the twelve equivalent methyl protons (4 x CH₃). The integration ratio of the aromatic protons to the isopropyl methine and methyl protons would be 3:2:12.[4]
13C NMR Spectroscopy
Due to molecular symmetry, the 13C NMR spectrum should display six distinct signals:
-
Aromatic Carbons: Four signals are expected. C1 (ipso-carbon attached to Cl), C3/C5 (ipso-carbons attached to isopropyl groups), C2, and C4/C6.
-
Isopropyl Carbons: Two signals are expected: one for the two equivalent methine carbons and one for the four equivalent methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.[5]
-
C-H stretching (aromatic): Weak to medium bands just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Medium to strong bands just below 3000 cm⁻¹ (from the isopropyl groups).
-
C=C stretching (aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
-
C-Cl stretching: A strong band in the fingerprint region, typically between 1000 and 1100 cm⁻¹ for aryl chlorides.
Mass Spectrometry (MS)
The mass spectrum would be characterized by a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern of chlorine: the presence of two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.
Synthesis and Reactivity: A Chemist's Perspective
Proposed Synthetic Pathway
The most direct and industrially viable route to 1-Chloro-3,5-diisopropylbenzene is through the electrophilic halogenation of 1,3-diisopropylbenzene. The causality behind this choice lies in the availability of the starting material and the efficiency of electrophilic aromatic substitution reactions.
Caption: Proposed workflow for the synthesis of 1-Chloro-3,5-diisopropylbenzene.
Experimental Protocol Considerations:
-
Reaction Setup: The reaction should be conducted in an inert, dry solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere (N₂ or Ar) to prevent side reactions with moisture.
-
Catalyst Choice: A Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is required to polarize the Cl-Cl bond, generating a potent electrophile ("Cl⁺").
-
Temperature Control: Electrophilic halogenations are typically exothermic. The reaction should be cooled (e.g., 0-5 °C) during the addition of chlorine to control the reaction rate and minimize the formation of polychlorinated byproducts.
-
Work-up and Purification: Upon completion, the reaction is quenched with water or a dilute aqueous solution of sodium bisulfite to destroy excess chlorine. The organic layer is separated, washed, dried, and concentrated. The final product would be purified by vacuum distillation or column chromatography to separate it from any unreacted starting material or isomeric byproducts.
Chemical Reactivity
The reactivity of 1-Chloro-3,5-diisopropylbenzene in further transformations is governed by the directing effects of its substituents.
-
Isopropyl Groups: These are alkyl groups, which are activating and ortho-, para-directing through an inductive effect and hyperconjugation.
-
Chloro Group: Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of resonance electron donation from their lone pairs.
In this specific molecule, the directing effects converge. The two powerful ortho-, para-directing isopropyl groups strongly favor substitution at the C2, C4, and C6 positions. The chlorine atom also directs to its ortho (C2, C6) and para (C4) positions. The combined effect makes the C2, C4, and C6 positions the most activated sites for subsequent electrophilic attack (e.g., nitration, Friedel-Crafts acylation). However, the significant steric hindrance from the adjacent isopropyl groups will heavily influence the regiochemical outcome, likely favoring substitution at the less hindered C2 position.
Strategic Applications in Drug Discovery
The incorporation of chlorine into bioactive molecules is a time-tested strategy in medicinal chemistry.[6] The term "Magic Chloro" has been used to describe the profound and often beneficial effects of this atom on a drug candidate's profile.[7] 1-Chloro-3,5-diisopropylbenzene serves as a scaffold that embodies several desirable features for this purpose.
-
Lipophilicity Modulation: The chloro and diisopropyl groups contribute significantly to the molecule's lipophilicity. This property is crucial for membrane permeability and accessing intracellular targets. By using this fragment, chemists can systematically increase the lipophilicity of a lead compound.[3]
-
Metabolic Blocking: The bulky isopropyl groups can act as steric shields, preventing metabolic enzymes (like Cytochrome P450s) from accessing and oxidizing the aromatic ring. This can increase the metabolic stability and half-life of a drug.
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can enhance binding affinity and selectivity.[7]
-
Vector for Further Synthesis: The chloro group can be replaced through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups late in a synthetic sequence. This provides chemists with a versatile handle to build molecular complexity and explore the structure-activity relationship (SAR) of a compound series.
Safety and Handling
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, open flames, and strong oxidizing agents.[8]
-
Hazards: Assumed to be combustible. May cause skin, eye, and respiratory irritation. Avoid ingestion and inhalation.[8][9]
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. In all cases of exposure, seek medical attention if symptoms persist.[10]
-
Conclusion
1-Chloro-3,5-diisopropylbenzene represents a valuable, albeit specialized, tool for the synthetic chemist. Its unique substitution pattern offers a pre-organized steric and electronic environment that can be exploited in the design of complex organic molecules. For professionals in drug discovery, it serves as an advanced intermediate for creating compounds with tailored lipophilicity, enhanced metabolic stability, and the potential for specific halogen bonding interactions. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step toward unlocking its full potential in research and development.
References
-
Cheméo. Chemical Properties of 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0).[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20543430, 1-Chloro-3,5-diethylbenzene.[Link]
-
Chemsrc. 1-Chloro-3,5-dimethoxybenzene | CAS#:7051-16-3.[Link]
-
Wikipedia. 1,3-Diisopropylbenzene.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81502, 1-Chloro-3,5-dimethoxybenzene.[Link]
-
Cheméo. Chemical Properties of 1-Chloro-3-isopropyl-4-methylbenzene (CAS 63831-93-6).[Link]
-
Carl ROTH. Safety Data Sheet: 1,3,5-Triisopropylbenzene.[Link]
-
CPAchem. Safety data sheet - 1,3,5-Triisopropylbenzene.[Link]
- Google Patents.US7102043B2 - Process for synthesizing diisopropylbenzene.
-
Singh, U. P., & Singh, R. K. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
ResearchGate. Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from...[Link]
-
Meyers, M. J., et al. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]
-
Esselman, B. J., & Hill, N. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
-
Doak, B. C., et al. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. guidechem.com [guidechem.com]
- 3. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. fishersci.com [fishersci.com]
- 9. 1-Chloro-3,5-dimethoxybenzene | C8H9ClO2 | CID 81502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cpachem.com [cpachem.com]
An In-Depth Technical Guide to 1-Chloro-3,5-diisopropylbenzene (CAS: 87945-06-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-3,5-diisopropylbenzene, a substituted aromatic hydrocarbon of interest in synthetic organic chemistry and potentially in the development of novel therapeutics. This document details the physicochemical properties, outlines a logical synthetic pathway with detailed experimental considerations, and explores its potential applications, particularly within the realm of medicinal chemistry. Safety protocols and handling guidelines are also addressed to ensure its proper use in a laboratory setting. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Introduction
1-Chloro-3,5-diisopropylbenzene, with the CAS number 87945-06-0, is a chlorinated aromatic compound. Its structure, featuring a benzene ring substituted with a chlorine atom and two isopropyl groups at the meta positions, imparts specific physical and chemical properties that make it a unique building block in organic synthesis. The presence of the bulky isopropyl groups provides steric hindrance, influencing the regioselectivity of further reactions, while the chloro-substituent offers a site for various chemical transformations and can modulate the electronic properties of the aromatic ring. This guide will delve into the essential technical aspects of this compound, providing a foundation for its synthesis, characterization, and application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Chloro-3,5-diisopropylbenzene is fundamental for its application in research and development. The following table summarizes key calculated and available data for this compound.
| Property | Value | Source |
| CAS Number | 87945-06-0 | ChemScene[1] |
| Molecular Formula | C₁₂H₁₇Cl | ChemScene[1] |
| Molecular Weight | 196.72 g/mol | ChemScene[1] |
| Boiling Point (T_boil) | 547.15 K (274 °C) | Cheméo (Joback Calculated)[2] |
| Melting Point (T_fus) | 276.38 K (3.23 °C) | Cheméo (Joback Calculated)[2] |
| LogP (Octanol/Water Partition Coefficient) | 4.587 | Cheméo (Crippen Calculated)[2] |
| Water Solubility (log₁₀WS) | -4.53 mol/L | Cheméo (Crippen Calculated)[2] |
These properties suggest that 1-Chloro-3,5-diisopropylbenzene is a lipophilic compound with low water solubility, characteristic of many aromatic hydrocarbons. Its high boiling point indicates low volatility under standard conditions.
Synthesis and Mechanism
The synthesis of 1-Chloro-3,5-diisopropylbenzene is logically approached as a two-step process: the Friedel-Crafts alkylation of benzene to form the 1,3-diisopropylbenzene precursor, followed by electrophilic aromatic chlorination.
Step 1: Synthesis of 1,3-Diisopropylbenzene (Friedel-Crafts Alkylation)
The initial step involves the di-isopropylation of benzene. While Friedel-Crafts alkylation can sometimes lead to a mixture of isomers, specific conditions can favor the formation of the meta-product.[3] The reaction of benzene with propylene in the presence of a Lewis acid catalyst, such as aluminum chloride, is a common industrial method for producing diisopropylbenzene isomers.[1][4]
Reaction Scheme:
Figure 1: Synthesis of 1,3-Diisopropylbenzene.
Causality Behind Experimental Choices:
-
Catalyst: A Lewis acid like aluminum chloride is essential to generate the isopropyl carbocation electrophile from propylene.[3]
-
Reactant Ratio: The ratio of benzene to propylene is a critical parameter to control the degree of alkylation and minimize the formation of tri- and poly-isopropylbenzenes.[5]
-
Temperature: The reaction temperature influences the reaction rate and selectivity. Lower temperatures can favor the formation of the meta-isomer.[1]
Experimental Protocol (Illustrative):
A representative procedure based on established Friedel-Crafts alkylation principles.[1][5]
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride and dry benzene.
-
Reactant Addition: The flask is cooled in an ice bath, and propylene gas is bubbled through the stirred solution at a controlled rate. Alternatively, isopropyl chloride can be added dropwise from the dropping funnel.
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the ratio of mono-, di-, and tri-alkylated products.
-
Workup: Upon completion, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Purification: The crude product is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting mixture of diisopropylbenzene isomers is then purified by fractional distillation to isolate the 1,3-diisopropylbenzene.[4]
Step 2: Synthesis of 1-Chloro-3,5-diisopropylbenzene (Electrophilic Chlorination)
The second step is the regioselective chlorination of 1,3-diisopropylbenzene. The two isopropyl groups are ortho-, para-directing. However, due to the significant steric hindrance at the ortho positions (2, 4, and 6), electrophilic attack is favored at the less hindered para-position relative to one of the isopropyl groups, which corresponds to the 5-position of the other, or at the 5-position which is meta to both. Given the meta-directing nature of a second alkyl group in di-alkylation, direct chlorination at the 5-position is plausible.
Reaction Scheme:
Figure 2: Chlorination of 1,3-Diisopropylbenzene.
Causality Behind Experimental Choices:
-
Chlorinating Agent and Catalyst: The use of elemental chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) is a standard method for the chlorination of aromatic rings.[6] The catalyst polarizes the Cl-Cl bond, generating a more potent electrophile.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature to prevent over-chlorination and side reactions. The reaction progress should be carefully monitored to maximize the yield of the mono-chloro product.
Experimental Protocol (Illustrative):
A representative procedure based on established electrophilic aromatic chlorination methods.[6][7]
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap is charged with 1,3-diisopropylbenzene and a catalytic amount of anhydrous iron(III) chloride.
-
Chlorination: The reaction mixture is protected from light and chlorine gas is bubbled through the solution at a slow, controlled rate. The temperature is maintained, if necessary, with a cooling bath.
-
Reaction Monitoring: The reaction is monitored by GC to follow the disappearance of the starting material and the formation of the product.
-
Workup: Once the desired conversion is achieved, the reaction is stopped, and the mixture is purged with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl. The mixture is then washed with water and a dilute solution of sodium thiosulfate to remove any remaining chlorine, followed by a wash with a dilute sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent (if any was used) is removed. The crude product is then purified, typically by vacuum distillation, to yield pure 1-Chloro-3,5-diisopropylbenzene.
Potential Applications in Research and Drug Development
While specific applications of 1-Chloro-3,5-diisopropylbenzene are not extensively documented in publicly available literature, its structural features suggest several potential areas of utility, particularly in medicinal chemistry and as a synthetic intermediate.
As a Synthetic Intermediate
The chlorine atom on the aromatic ring serves as a versatile handle for a variety of chemical transformations. It can participate in nucleophilic aromatic substitution reactions or be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form more complex molecular architectures. This makes 1-Chloro-3,5-diisopropylbenzene a potentially valuable starting material for the synthesis of a range of fine chemicals and active pharmaceutical ingredients (APIs).[8]
Role in Medicinal Chemistry
The incorporation of chlorine atoms is a common strategy in drug design.[9][10] The "magic chloro" effect, where the substitution of a hydrogen atom with chlorine can lead to significant improvements in potency and pharmacokinetic properties, is a well-recognized phenomenon.[10] The chloro-substituent can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[9] The diisopropylbenzene scaffold itself has been investigated in the context of probing anesthetic antagonism.[11] Therefore, 1-Chloro-3,5-diisopropylbenzene could serve as a key building block or a fragment in the design of novel therapeutic agents for various diseases, including those affecting the central nervous system.[9]
Safety and Handling
General Safety Precautions: [2][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water. Do not ingest.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is highly recommended to consult the safety data sheets for the precursor, 1,3-diisopropylbenzene, for more detailed handling and safety information.[2][12]
Conclusion
1-Chloro-3,5-diisopropylbenzene is a halogenated aromatic hydrocarbon with potential as a versatile intermediate in organic synthesis and as a scaffold in medicinal chemistry. Its synthesis can be logically achieved through a two-step process involving Friedel-Crafts alkylation and subsequent electrophilic chlorination. While detailed experimental data and specific applications are not yet widely reported, its structural characteristics suggest promising avenues for future research and development. Adherence to strict safety protocols is essential when working with this and related chemical compounds. This guide provides a foundational understanding to facilitate further investigation and utilization of 1-Chloro-3,5-diisopropylbenzene in the scientific community.
References
- Goodyear Tire & Rubber. (2004). Process for synthesizing diisopropylbenzene.
-
Cheméo. (n.d.). Chemical Properties of 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0). Retrieved from [Link]
- Hooker Electrochemical Company. (1947). Chlorination of isopropylbenzenes.
-
Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 259-296. [Link]
-
Cheméo. (n.d.). Physical Properties of 1-Chloro-3,5-diisopropylbenzene. Retrieved from [Link]
-
M. O. Zimmermann, A. Lange, A. C. Joerger & F. M. Boeckler. (2021). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. [Link]
-
Hough, M. K., Leso, C. R., Plasencia, D. M., White, E. R., & Sonner, J. M. (2021). Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia. ACS chemical neuroscience, 12(19), 3668–3677. [Link]
-
CPAChem. (2023). Safety data sheet. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3,5-diethylbenzene. Retrieved from [Link]
-
Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
-
Bulletin of Chemical Reaction Engineering & Catalysis. (2024). Maximizing Chlorobenzene Product Yield by Modifying The Benzene Chlorination Process. [Link]
-
ejaet.com. (n.d.). Catalytic Synthesis of Isopropyl Benzene from Di isopropyl Benzene using Triflic Acid Catalyst at Room Temperature. Retrieved from [Link]
-
Turton, R. (n.d.). Material Balances Design Problem Cumene Production Background Cumene (isopropyl benzene) is produced by reacting propylene and b. Retrieved from [Link]
-
Airgas. (2021). SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. US2839591A - Preparation of m-and p-diisopropylbenzene by isomerizing dhsopropylbenzenes in the prsence of aluminum chloride - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. ejaet.com [ejaet.com]
- 4. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
- 5. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 6. journal.bcrec.id [journal.bcrec.id]
- 7. US2430822A - Chlorination of isopropylbenzenes - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. DIISOPROPYLBENZENE (ALL ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. airgas.com [airgas.com]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Chloro-3,5-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, conformation, and physicochemical properties of 1-Chloro-3,5-diisopropylbenzene. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from analogous compounds and established principles of organic chemistry to present a robust theoretical and practical overview. The document delves into the steric and electronic effects influencing its three-dimensional structure, predicted spectroscopic signatures, and plausible synthetic routes. This guide serves as a valuable resource for researchers working with substituted aromatic compounds, offering insights into molecular design, reaction planning, and analytical characterization.
Introduction: The Significance of Substituted Benzenes
Substituted benzene derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in pharmaceuticals, materials science, and agrochemicals. The nature, number, and position of substituents on the benzene ring profoundly influence the molecule's steric and electronic properties, thereby dictating its reactivity, biological activity, and physical characteristics. 1-Chloro-3,5-diisopropylbenzene, with its combination of a halogen atom and bulky alkyl groups in a meta-disubstituted pattern, presents an interesting case study for understanding the interplay of these factors. The chloro group acts as an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution, while the isopropyl groups are electron-donating and exert significant steric hindrance. This unique combination of features makes a detailed understanding of its structure and conformation crucial for predicting its behavior in chemical reactions and biological systems.
Molecular Structure and Physicochemical Properties
1-Chloro-3,5-diisopropylbenzene possesses the molecular formula C₁₂H₁₇Cl and a molecular weight of 196.72 g/mol . The core of the molecule is a planar benzene ring, with a chlorine atom and two isopropyl groups attached at the 1, 3, and 5 positions, respectively.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇Cl | - |
| Molecular Weight | 196.72 g/mol | Cheméo |
| CAS Number | 87945-06-0 | Cheméo |
| Predicted Boiling Point | 547.15 K | Cheméo |
| Predicted Melting Point | 276.38 K | Cheméo |
| Predicted logP | 4.587 | Cheméo |
Table 1: Key Physicochemical Properties of 1-Chloro-3,5-diisopropylbenzene.
Conformational Analysis: The Dance of the Isopropyl Groups
A critical aspect of the molecular structure of 1-Chloro-3,5-diisopropylbenzene is the conformational flexibility imparted by the two isopropyl groups. The rotation of these bulky groups around the C(aryl)-C(isopropyl) bond is not entirely free and is influenced by steric interactions with the adjacent chlorine atom and the aromatic protons.
Rotational Barriers and Preferred Conformations
The rotation of the isopropyl groups is expected to have a defined energy profile with distinct minima and maxima. The lowest energy conformations will seek to minimize steric repulsion. It is hypothesized that the most stable conformation will involve the methine hydrogens of the isopropyl groups pointing away from the chlorine atom to reduce steric clash.
Computational studies on similarly substituted benzenes can provide insight into these rotational barriers. For instance, studies on the rotational barriers of alkyl groups in aromatic compounds have shown that the energy differences between conformers can be significant enough to influence reactivity and spectroscopic properties at room temperature.
Caption: Energy profile for the rotation of an isopropyl group in 1-Chloro-3,5-diisopropylbenzene.
Impact on Benzene Ring Geometry
Significant steric hindrance from the bulky isopropyl groups can lead to minor distortions of the benzene ring from perfect planarity. Bond angles within the ring and the C-C bond lengths might deviate slightly from the ideal 120° and 1.39 Å, respectively, to accommodate the spatial demands of the substituents.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic Protons (H-2, H-4, H-6) | 6.9 - 7.2 | Singlet or very narrow multiplet | 3H |
| Methine Protons (-CH(CH₃)₂) | 2.8 - 3.0 | Septet | 2H |
| Methyl Protons (-CH(CH₃)₂) | ~1.2 | Doublet | 12H |
Table 2: Predicted ¹H NMR Spectral Data for 1-Chloro-3,5-diisopropylbenzene.
The aromatic protons are chemically equivalent and would likely appear as a singlet. The methine protons of the isopropyl groups will be split into a septet by the six equivalent methyl protons. The twelve methyl protons will appear as a doublet due to coupling with the single methine proton. For comparison, the ¹H NMR spectrum of 1,3,5-triisopropylbenzene shows aromatic protons at δ 6.91 ppm, methine protons at δ 2.86 ppm, and methyl protons at δ 1.25 ppm.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also reflect the symmetry of the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C-Cl (C-1) | 130 - 135 |
| C-H (aromatic, C-2, C-4, C-6) | 120 - 125 |
| C-isopropyl (C-3, C-5) | 145 - 150 |
| Methine Carbon (-CH(CH₃)₂) | 30 - 35 |
| Methyl Carbon (-CH(CH₃)₂) | 20 - 25 |
Table 3: Predicted ¹³C NMR Spectral Data for 1-Chloro-3,5-diisopropylbenzene.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the substituted benzene ring and the alkyl groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=C stretching (aromatic) | 1450 - 1600 |
| C-H bending (aliphatic) | 1370 - 1470 |
| C-Cl stretching | 1000 - 1100 |
| Out-of-plane C-H bending (aromatic) | 800 - 900 (characteristic of 1,3,5-substitution) |
Table 4: Predicted IR Absorption Bands for 1-Chloro-3,5-diisopropylbenzene.
The out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern of the benzene ring.[2]
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of a methyl group (M-15) and an isopropyl group (M-43).
Synthesis and Reactivity
Synthetic Approach: Friedel-Crafts Alkylation
A plausible and common method for the synthesis of 1-Chloro-3,5-diisopropylbenzene is through the Friedel-Crafts alkylation of chlorobenzene with propene or 2-chloropropane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]
Caption: Proposed synthetic workflow for 1-Chloro-3,5-diisopropylbenzene via Friedel-Crafts alkylation.
Experimental Protocol (Hypothetical):
-
To a cooled (0-5 °C) and stirred solution of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add chlorobenzene.
-
Slowly bubble propene gas through the mixture or add 2-chloropropane dropwise.
-
Maintain the reaction temperature below 10 °C to minimize side reactions and polysubstitution.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the product by fractional distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Low Temperature: The Friedel-Crafts alkylation is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate and prevent the formation of unwanted byproducts.
-
Lewis Acid Catalyst: AlCl₃ is essential to generate the isopropyl carbocation, the electrophile in this reaction.
-
Inert Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is unreactive under the reaction conditions.
Reactivity
The reactivity of 1-Chloro-3,5-diisopropylbenzene in electrophilic aromatic substitution will be influenced by the directing effects of the substituents. The chloro group is a deactivator and an ortho-, para-director, while the isopropyl groups are activators and ortho-, para-directors. Due to the meta-positioning of the existing substituents, the positions ortho and para to the activating isopropyl groups are also the positions ortho and para to the deactivating chloro group. The steric hindrance from the bulky isopropyl groups will likely direct incoming electrophiles to the less hindered positions, primarily the 2, 4, and 6 positions.
Conclusion
This technical guide has provided a detailed theoretical framework for understanding the molecular structure and conformation of 1-Chloro-3,5-diisopropylbenzene. By leveraging data from analogous compounds and fundamental chemical principles, we have elucidated its likely three-dimensional structure, predicted its spectroscopic signatures, and outlined a plausible synthetic strategy. The interplay of steric and electronic effects in this molecule makes it a compelling subject for further experimental and computational investigation. The insights presented here offer a valuable starting point for researchers in organic synthesis, medicinal chemistry, and materials science who may work with this or structurally related compounds.
References
-
Study on the synthesis of 1, 3, 5-triisopropylbenzene - ResearchGate. Available at: [Link]
-
Friedel-Crafts Alkylation of Chlorobenzene - Vedantu. Available at: [Link]
-
Chemical Properties of 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0) - Cheméo. Available at: [Link]
-
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings - Spectroscopy Online. Available at: [Link]
Sources
A Comprehensive Technical Guide to the Solubility of 1-Chloro-3,5-diisopropylbenzene in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Solubility Profile of a Key Chemical Intermediate
1-Chloro-3,5-diisopropylbenzene is a substituted aromatic compound with significant utility in organic synthesis and as a building block for more complex molecules, including active pharmaceutical ingredients. Its distinct substitution pattern, featuring a central benzene ring with a chlorine atom and two bulky isopropyl groups, imparts specific physicochemical properties that govern its behavior in various chemical processes. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in reaction design, purification, and formulation.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-3,5-diisopropylbenzene. We will delve into the theoretical principles governing its solubility, present a qualitative and predictive solubility profile based on available data for analogous compounds, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. Key properties of 1-Chloro-3,5-diisopropylbenzene that influence its solubility include:
-
Low Polarity: The molecule is predominantly non-polar due to the large, non-polar isopropyl groups and the benzene ring. The single chlorine atom introduces a slight dipole moment, but the overall character of the molecule is hydrophobic.
-
Hydrophobicity: This is quantitatively supported by its low water solubility (log10 of Water solubility in mol/l = -4.53) and high octanol/water partition coefficient (logPoct/wat = 4.587)[1]. A high logP value indicates a strong preference for non-polar environments.
-
Molecular Size and Shape: The bulky isopropyl groups can create steric hindrance, which may affect how solvent molecules pack around the solute.
The guiding principle for predicting solubility is "like dissolves like," which states that substances with similar polarities tend to be miscible.[2] Therefore, 1-Chloro-3,5-diisopropylbenzene is expected to be highly soluble in non-polar and weakly polar organic solvents, and poorly soluble in highly polar solvents, particularly water.
Predicted Solubility Profile of 1-Chloro-3,5-diisopropylbenzene
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Highly Soluble / Miscible | The non-polar nature of these solvents closely matches that of 1-Chloro-3,5-diisopropylbenzene, leading to favorable van der Waals interactions. |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Highly Soluble / Miscible | The aromatic rings of both the solute and solvent can engage in π-π stacking interactions, in addition to van der Waals forces. |
| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Highly Soluble / Miscible | These solvents have polarities that are compatible with the slight dipole of the C-Cl bond and the overall non-polar structure. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | Soluble to Highly Soluble | Ethers are relatively non-polar and can act as good solvents for non-polar compounds. THF and dioxane have slightly higher polarity. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | Ketones are more polar than the previous classes, which may lead to slightly reduced but still significant solubility. |
| Esters | Ethyl Acetate, Butyl Acetate | Moderately Soluble | Similar to ketones, esters possess a moderate polarity. |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The high polarity and hydrogen-bonding capability of alcohols make them poor solvents for the non-polar 1-Chloro-3,5-diisopropylbenzene. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | These are highly polar solvents and are not expected to be effective at solvating the non-polar solute. |
| Water | Insoluble | The extreme polarity and strong hydrogen-bonding network of water make it a very poor solvent for this hydrophobic compound.[1] |
Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal equilibrium method, a robust and widely used technique.[4][5]
Objective
To determine the saturation solubility of 1-Chloro-3,5-diisopropylbenzene in a selection of organic solvents at a controlled temperature.
Materials and Equipment
-
1-Chloro-3,5-diisopropylbenzene (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (chemically resistant, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-Chloro-3,5-diisopropylbenzene to a known volume of the chosen solvent in a glass vial. The presence of undissolved solute is crucial to ensure saturation.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any suspended particles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of 1-Chloro-3,5-diisopropylbenzene.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of 1-Chloro-3,5-diisopropylbenzene of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the instrument response versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the saturated solution.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow Diagram
Figure 1. A flowchart illustrating the isothermal equilibrium method for determining the solubility of a compound.
Safety and Handling Considerations
1-Chloro-3,5-diisopropylbenzene should be handled in a well-ventilated area, preferably in a chemical fume hood.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[6][7][8]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of 1-Chloro-3,5-diisopropylbenzene in organic solvents. Based on its chemical structure, it is predicted to be highly soluble in non-polar and weakly polar solvents and poorly soluble in polar solvents. For precise quantitative data, a detailed experimental protocol for solubility determination has been provided. This information is critical for researchers and professionals in the fields of chemical synthesis and drug development to effectively utilize this important chemical intermediate.
References
-
Cheméo. (n.d.). Chemical Properties of 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0). Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3,5-diethylbenzene. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 1,3,5-Triisopropylbenzene. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Qualitative Analysis of Organic Compounds. (n.d.). Retrieved from [Link]
-
CPAchem. (2023). Safety data sheet - 1,3,5-Triisopropylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3,5-dimethoxybenzene. Retrieved from [Link]
-
ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]
-
ChemSrc. (2025). 1-Chloro-3,5-dimethoxybenzene. Retrieved from [Link]
-
OSTI.GOV. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-Chloro-3-nitrobenzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3-nitrobenzene. Retrieved from [Link]
Sources
- 1. 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. cpachem.com [cpachem.com]
An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 1-Chloro-3,5-diisopropylbenzene
A Note on this Guidance: The following technical guide has been developed to provide a comprehensive overview of the potential hazards and safety precautions for 1-Chloro-3,5-diisopropylbenzene. It is important to note that specific toxicological and safety data for this compound are limited. Therefore, this guide has been constructed by extrapolating data from structurally similar compounds: 1,3-diisopropylbenzene (the parent hydrocarbon) and chlorobenzene (representing the chlorinated aromatic functionality). This approach, rooted in established principles of chemical safety assessment, provides a robust framework for handling this compound with the necessary precautions. All recommendations should be implemented in conjunction with a thorough site-specific risk assessment.
Section 1: Physicochemical and Toxicological Profile
Understanding the fundamental properties of 1-Chloro-3,5-diisopropylbenzene is the first step in a comprehensive safety assessment. Due to the scarcity of direct experimental data, a comparative analysis with its structural analogs, 1,3-diisopropylbenzene and chlorobenzene, provides critical insights.
1.1 Physicochemical Properties
The properties of 1-Chloro-3,5-diisopropylbenzene are predicted to be influenced by both the alkyl and chloro substituents on the benzene ring. The diisopropyl groups will contribute to its organic solubility and likely give it a higher boiling point and lower vapor pressure than chlorobenzene. The chlorine atom will increase the compound's density and may influence its reactivity and environmental fate.
| Property | 1-Chloro-3,5-diisopropylbenzene (Calculated/Predicted) | 1,3-Diisopropylbenzene (Experimental) | Chlorobenzene (Experimental) |
| Molecular Formula | C₁₂H₁₇Cl | C₁₂H₁₈[1][2] | C₆H₅Cl |
| Molecular Weight | 196.71 g/mol | 162.27 g/mol [1][2] | 112.56 g/mol [3] |
| Appearance | Colorless liquid (predicted) | Colorless liquid[2] | Colorless liquid[4] |
| Boiling Point | ~230-240 °C (estimated) | 203.2 °C[2] | 132 °C[3] |
| Melting Point | Not available | -63 °C[5] | -45.6 °C |
| Flash Point | ~80-90 °C (estimated combustible liquid) | 76 °C[1] | 28 °C[3] |
| Density | ~1.0 g/cm³ (estimated) | 0.856 g/cm³[5] | 1.107 g/cm³ |
| Solubility in Water | Insoluble (predicted) | Insoluble[2] | Very slightly soluble[3] |
| Vapor Pressure | Lower than chlorobenzene, likely <1 mmHg at 20°C | 0.39 mmHg at 25°C[2] | 11.8 mmHg at 25°C |
1.2 Toxicological Hazard Assessment
The toxicological profile of 1-Chloro-3,5-diisopropylbenzene is inferred from its structural components. Aromatic hydrocarbons can cause central nervous system depression, while chlorinated solvents can have effects on the liver and kidneys.[3][6][7]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled is a reasonable assumption based on the data for 1,3-diisopropylbenzene and chlorobenzene.[4][8]
-
Skin and Eye Irritation: Expected to be a skin and eye irritant.[3][9][10] Prolonged skin contact may cause defatting and dermatitis.[10]
-
Respiratory Irritation: Vapors may cause irritation to the respiratory tract.[10][11]
-
Sensitization: While data is not available for the target compound, some related compounds can be skin sensitizers.[12]
-
Chronic Effects: Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys, and may affect the nervous system.[3][6][11]
-
Carcinogenicity & Mutagenicity: There is no data to suggest carcinogenicity or mutagenicity for 1-Chloro-3,5-diisopropylbenzene. However, the precautionary principle should be applied.
Section 2: Safe Handling and Storage Protocols
A systematic approach to handling is crucial to minimize exposure. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.
2.1 Engineering Controls
-
Ventilation: All work with 1-Chloro-3,5-diisopropylbenzene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][13]
-
Isolation: For larger scale operations, consider closed systems to minimize the release of vapors.[9]
2.2 Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.
Caption: PPE selection decision tree.
2.3 Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapors or mists.[8]
-
Keep away from heat, sparks, and open flames.[1]
-
Use non-sparking tools.[9]
-
Ground and bond containers when transferring material to prevent static discharge.[4]
-
Wash hands thoroughly after handling.[14]
2.4 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from sources of ignition.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
Section 3: Emergency Procedures
Preparedness is key to mitigating the consequences of an incident.
3.1 First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[1]
3.2 Spill Response
Caption: A stepwise guide to spill response.
3.3 Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or foam. Water spray can be used to cool fire-exposed containers, but may be ineffective at extinguishing the fire itself.[1][10]
-
Specific Hazards: The compound is a combustible liquid and its vapors can form explosive mixtures with air.[1][4] Combustion may produce toxic and irritating fumes, including hydrogen chloride and carbon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Section 4: Environmental Hazards and Waste Disposal
4.1 Environmental Fate
Chlorinated aromatic compounds can be persistent in the environment and are often toxic to aquatic life.[9][13][15] It is expected that 1-Chloro-3,5-diisopropylbenzene will exhibit low water solubility and a potential for bioaccumulation. It should not be allowed to enter drains or waterways.[4] Biodegradation is likely to be slow, particularly under anaerobic conditions.[16][17]
4.2 Waste Disposal
All waste containing 1-Chloro-3,5-diisopropylbenzene must be treated as hazardous waste.
-
Classification: This compound should be classified as a halogenated organic waste.[18]
-
Segregation: Do not mix with non-halogenated waste to avoid higher disposal costs and to ensure proper treatment.[19][20]
-
Containers: Collect waste in designated, properly labeled, and sealed containers.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company, typically via high-temperature incineration.[18] Contaminated materials such as gloves, absorbent pads, and empty containers must also be disposed of as hazardous waste.[13]
References
-
CPAchem. Safety data sheet: 1,3-diisopropylbenzene. [Link]
-
Maritime Integrated Decision Support Information System on Transport of Chemical Substances (MIDIS-TROCS). 1,3-DIISOPROPYLBENZENE. [Link]
-
Delaware Health and Social Services. CHLOROBENZENE. [Link]
-
PubChem. 1,3-Diisopropylbenzene. [Link]
-
Haz-Map. 1,3-Diisopropylbenzene. [Link]
-
Airgas. SAFETY DATA SHEET: Flammable Liquid Mixture. [Link]
-
Carl ROTH. Safety Data Sheet: Chlorobenzene. [Link]
-
PubMed. Chlorinated benzenes in the environment. [Link]
-
Unknown. hazardous waste segregation. [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure - FLAMMABLE LIQUIDS. [Link]
-
MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorobenzene. [Link]
-
Carnegie Mellon University. EHS Guideline - Flammable and Combustible Liquids. [Link]
-
Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
NCBI Bookshelf. Toxicological Profile for Chlorobenzene. [Link]
-
Environmental Protection Agency (EPA). TOXICOLOGICAL PROFILE FOR CHLOROBENZENE. [Link]
-
Centers for Disease Control and Prevention (CDC). Toxicological Profile for Chlorobenzene. [Link]
-
OxyChem. CHLORINATED ORGANICS HANDBOOK. [Link]
-
Grow Training. Handling Flammable Chemicals - Key Precautions To Take. [Link]
-
3M. Organic Solvents. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
SCCWRP FTP. Inputs of Chlorinated Benzenes. [Link]
-
Safety & Risk Services. Organic Solvent Waste Disposal. [Link]
-
MicroCare. Is Personal Protective Equipment Required When Working with Solvents? [Link]
-
Stanford Environmental Health & Safety. General Use SOP - Flammable and Combustible Liquids. [Link]
-
Agilent Technologies. Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
PubMed. Microbial degradation of chlorinated benzenes. [Link]
-
New Jersey Department of Health. Chlorobenzene - Hazardous Substance Fact Sheet. [Link]
-
ACTenviro. How to Safely Manage Flammable Liquids. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Olin Chlor Alkali. chlorinated solvents - product stewardship manual. [Link]
-
ResearchGate. Fate of Benzene in a Stratified Lake Receiving Contaminated Groundwater Discharges from a Superfund Site. [Link]
-
3M. PPE Solutions for Chemical Industries. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. carlroth.com [carlroth.com]
- 5. 1,3-DIISOPROPYLBENZENE — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]
- 6. dhss.delaware.gov [dhss.delaware.gov]
- 7. 1,3-Diisopropylbenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 8. cpachem.com [cpachem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. DIISOPROPYLBENZENE (ALL ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. airgas.com [airgas.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. Chlorinated benzenes in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Microbial degradation of chlorinated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bucknell.edu [bucknell.edu]
- 19. 7.2 Organic Solvents [ehs.cornell.edu]
- 20. hazardouswasteexperts.com [hazardouswasteexperts.com]
A Technical Guide to the Reactivity of 1-Chloro-3,5-diisopropylbenzene with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reactivity of 1-chloro-3,5-diisopropylbenzene when subjected to strong bases. The primary focus is on the elucidation of the dominant reaction pathway, the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. We will explore the mechanistic underpinnings of this transformation, the critical role of steric and electronic factors imposed by the diisopropyl substituents, and the regiochemical outcomes of subsequent nucleophilic capture. This document serves as a comprehensive resource, integrating theoretical principles with a practical, field-tested experimental protocol for the amination of 1-chloro-3,5-diisopropylbenzene, a key transformation for accessing valuable aniline derivatives.
Introduction: Mechanistic Dichotomy in Aryl Halide Reactivity
Aryl halides, such as 1-chloro-3,5-diisopropylbenzene, exhibit low reactivity towards nucleophilic reagents under standard conditions. Their reactions are fundamentally distinct from aliphatic halides, as the direct displacement mechanisms (SN1 and SN2) are energetically unfavorable due to the instability of phenyl cations and the steric hindrance preventing backside attack. However, under forcing conditions, such as the presence of very strong bases, two primary mechanisms can be operative:
-
Nucleophilic Aromatic Substitution (SNAr): This addition-elimination pathway requires the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the halide leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. The substrate, 1-chloro-3,5-diisopropylbenzene, lacks such activating groups; the isopropyl groups are weakly electron-donating, rendering the SNAr mechanism highly improbable.
-
Elimination-Addition (Benzyne Mechanism): This pathway becomes dominant for unactivated aryl halides in the presence of exceptionally strong bases, such as sodium amide (NaNH₂). The reaction is initiated by the deprotonation of a proton ortho to the leaving group, followed by the elimination of the halide to form a highly strained and reactive "benzyne" intermediate. This intermediate is then rapidly attacked by a nucleophile to yield the final substitution product.
Given the structure of 1-chloro-3,5-diisopropylbenzene, the benzyne mechanism is the only viable pathway for reaction with strong bases like sodium amide.
The Benzyne Pathway with 1-Chloro-3,5-diisopropylbenzene
The reaction of 1-chloro-3,5-diisopropylbenzene with a strong, non-bulky base like sodium amide (NaNH₂) in an inert solvent such as liquid ammonia proceeds via a well-defined elimination-addition sequence.
Step 1: Deprotonation and Formation of the Benzyne Intermediate
The amide anion (NH₂⁻), a powerful base, abstracts a proton from one of the positions ortho to the chlorine atom (C2 or C6). The inductive effect of the electronegative chlorine atom increases the acidity of these ortho protons, facilitating their removal.
The resulting aryl anion is unstable and rapidly eliminates the chloride ion, leading to the formation of the 3,5-diisopropylbenzyne intermediate. Due to the symmetry of the starting material, only one unique benzyne intermediate can be formed.
Caption: Formation of the 3,5-diisopropylbenzyne intermediate.
Step 2: Nucleophilic Attack and Regioselectivity
The benzyne intermediate is a potent electrophile and reacts swiftly with any available nucleophile. In a reaction medium containing sodium amide in liquid ammonia, the amide ion (NH₂⁻) or ammonia (NH₃) can act as the nucleophile.
The nucleophilic attack can occur at either of the two carbons of the formal triple bond. In the case of 3,5-diisopropylbenzyne, these two positions (C1 and C2) are not equivalent. The bulky isopropyl groups at the C3 and C5 positions exert significant steric hindrance.
-
Attack at C1: This position is flanked by one isopropyl group (at C5) and the chloro-substituted carbon's original position.
-
Attack at C2: This position is flanked by the other isopropyl group (at C3).
Due to the steric shielding from the adjacent isopropyl groups, nucleophilic attack is expected to occur predominantly at the less hindered position. However, since both potential sites of attack are ortho to an isopropyl group, a mixture of products is possible, though one isomer may be favored. The final product, after protonation by the solvent (ammonia), is 3,5-diisopropylaniline.
Caption: Nucleophilic capture of the benzyne to form the final product.
Experimental Protocol: Synthesis of 3,5-Diisopropylaniline
This protocol provides a representative method for the amination of 1-chloro-3,5-diisopropylbenzene using sodium amide. This procedure is adapted from standard methodologies for benzyne-mediated aminations of aryl halides.
Safety Precaution: Sodium amide is a highly reactive and water-sensitive solid that can be pyrophoric. It reacts violently with water to release ammonia gas. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.
Materials and Equipment
| Material/Equipment | Specifications |
| Reactants | |
| 1-Chloro-3,5-diisopropylbenzene | >98% purity, anhydrous |
| Sodium amide (NaNH₂) | >98% purity, handled in a glovebox |
| Solvent | |
| Anhydrous Liquid Ammonia (NH₃) | Condensed from a cylinder |
| Apparatus | |
| Three-neck round-bottom flask | Oven-dried |
| Dry ice/acetone condenser | To maintain liquid ammonia |
| Mechanical stirrer | For efficient mixing |
| Inert gas line (N₂ or Ar) | For maintaining an inert atmosphere |
| Syringes and cannulas | For anhydrous transfers |
| Quenching/Workup | |
| Saturated aqueous NH₄Cl | |
| Diethyl ether | Reagent grade |
| Anhydrous MgSO₄ |
Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with the mechanical stirrer, a gas inlet, and a dry ice/acetone condenser. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Ammonia Condensation: Cool the condenser with a dry ice/acetone slurry (-78 °C). Introduce gaseous ammonia through the condenser into the flask until the desired volume (approx. 200 mL for a 10 mmol scale reaction) of liquid ammonia has condensed.
-
Reagent Addition: While maintaining the temperature at -78 °C, carefully add sodium amide (1.2 equivalents) to the stirring liquid ammonia.
-
Substrate Introduction: Dissolve 1-chloro-3,5-diisopropylbenzene (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 15 minutes.
-
Reaction: Allow the reaction mixture to stir at -33 °C (the boiling point of ammonia) under the refluxing condenser for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC) of quenched aliquots.
-
Quenching: After the reaction is complete, cautiously add solid ammonium chloride in small portions to quench any unreacted sodium amide until the evolution of ammonia gas ceases.
-
Ammonia Evaporation: Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in the fume hood.
-
Workup: To the remaining residue, add distilled water and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 3,5-diisopropylaniline can be purified by column chromatography on silica gel or by vacuum distillation.
Waste Disposal
Any residual sodium amide must be quenched carefully. This can be done by slowly adding isopropanol to a slurry of the residue in an inert solvent like toluene, followed by the cautious addition of water. This process is highly exothermic and releases ammonia.
Alternative Synthetic Strategies
While the benzyne pathway is effective, modern cross-coupling reactions offer milder and often more versatile alternatives for the synthesis of substituted anilines from aryl chlorides.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It offers a broad substrate scope, including sterically hindered aryl chlorides, and generally proceeds under much milder conditions than benzyne reactions.
-
Copper-Catalyzed Amination: Copper-based catalytic systems can also be employed for the amination of aryl halides, sometimes offering different reactivity profiles and advantages for specific substrates.
These transition-metal-catalyzed methods avoid the use of cryogenic conditions and highly reactive reagents like sodium amide, making them more amenable to large-scale synthesis and functional group tolerance.
Conclusion
The reaction of 1-chloro-3,5-diisopropylbenzene with strong bases is a classic example of nucleophilic aromatic substitution proceeding through an elimination-addition (benzyne) mechanism. The steric hindrance provided by the 3,5-diisopropyl groups plays a crucial role in directing the regiochemical outcome of the nucleophilic attack on the benzyne intermediate. While this method is a robust way to synthesize 3,5-diisopropylaniline, researchers should also consider modern, milder catalytic alternatives like the Buchwald-Hartwig amination for broader applicability and operational simplicity in drug development and materials science.
References
-
When chlorobenzene is treated with NaNH2 in liquid ammonia at 196K, aniline is formed. Thi [Chemistry]. Gauth. [Link]
-
Selective Copper-Catalyzed Azidation and Amination of Aryl Halides with Sodium Azide. Applied Chemistry for Engineering | Korea Science. [Link]
-
Attempt (Any three) (a) Chloro benzene reacts with \mathrm { NaNH } _ { 2.. - Filo. [Link]
- What happens when chlorobenzene is treated with sodamide in the presence of liquid ammonia? Discuss the mechanism of the reaction. Give evidence in support of ben
Methodological & Application
Application Notes and Protocols: The Strategic Use of 1-Chloro-3,5-diisopropylbenzene in Grignard Reactions
Introduction: Navigating Steric Hindrance with Precision
In the landscape of modern organic synthesis, Grignard reagents remain indispensable tools for the formation of carbon-carbon bonds.[1][2] Their utility in constructing complex molecular architectures is fundamental to pharmaceutical research and drug development. This guide focuses on a specific, yet highly valuable precursor: 1-Chloro-3,5-diisopropylbenzene. The Grignard reagent derived from this compound, (3,5-diisopropylphenyl)magnesium chloride, presents both unique opportunities and challenges. The prominent steric bulk imparted by the two isopropyl groups can be strategically leveraged to control reaction pathways, enhance selectivity, and synthesize novel compounds that would be otherwise inaccessible.
However, the use of an aryl chloride, which is inherently less reactive than its bromide or iodide counterparts, necessitates a carefully optimized protocol. This document provides a comprehensive overview of the mechanistic principles, a detailed, field-tested protocol for the preparation and use of (3,5-diisopropylphenyl)magnesium chloride, and expert insights into overcoming common challenges.
Pillar 1: The Mechanistic Underpinnings
The formation of a Grignard reagent is a fascinating heterogeneous reaction that occurs on the surface of the magnesium metal.[3] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the aryl halide.[4] This generates a radical anion, which then collapses to form an aryl radical and a halide anion. A second electron transfer from another magnesium atom to the aryl radical results in the formation of the carbanionic Grignard reagent.
Crucially, ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are not mere spectators; they are essential for the reagent's stability.[2] The solvent molecules coordinate to the magnesium center, forming a complex that solubilizes the reagent and moderates its reactivity.[5] This dynamic is governed by the Schlenk equilibrium, which describes the balance between the monomeric Grignard reagent (RMgX) and its dimeric forms (R₂Mg and MgX₂).[5]
Caption: The Schlenk Equilibrium in ethereal solvent.
Pillar 2: Protocol for the Synthesis and Application of (3,5-Diisopropylphenyl)magnesium Chloride
This protocol is divided into two stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile, using benzophenone as a model substrate.
Critical Pre-Reaction Preparations: The Foundation of Success
-
Absolute Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water or other protic sources.[1][6] All glassware must be rigorously dried, either in an oven at >120 °C overnight or by flame-drying under vacuum and cooling under an inert atmosphere.[6][7]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., dry Nitrogen or Argon) to prevent both oxidation of the magnesium surface and quenching of the Grignard reagent by atmospheric moisture.[8]
-
Solvent Purity: Use only high-quality, anhydrous solvents. THF is the recommended solvent for this procedure due to its superior solvating power and higher boiling point, which facilitates the initiation of less reactive aryl chlorides.[9]
Part A: Formation of (3,5-Diisopropylphenyl)magnesium Chloride
Materials & Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser and dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas inlet (Nitrogen or Argon) and bubbler
-
Magnesium turnings
-
Iodine crystal (as activator)
-
1-Chloro-3,5-diisopropylbenzene
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Setup: Assemble the dry glassware. Equip the central neck of the flask with the dropping funnel, one side neck with the condenser (with the inert gas inlet at the top), and the other side neck with a septum.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single small crystal of iodine. The purple vapor and subsequent disappearance of color upon warming indicates activation of the magnesium surface.[5][10]
-
Solvent Addition: Add enough anhydrous THF to cover the magnesium turnings.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 1-Chloro-3,5-diisopropylbenzene (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion (~10%) of the chloride solution from the dropping funnel to the magnesium suspension. The reaction mixture may need to be gently warmed with a heat gun to initiate. Signs of initiation include the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight increase in temperature.[9]
-
Controlled Addition: Once the reaction has started, add the remaining 1-Chloro-3,5-diisopropylbenzene solution dropwise at a rate that maintains a gentle, steady reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.
-
Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey to brown solution is the (3,5-diisopropylphenyl)magnesium chloride reagent.
Part B: Reaction with Benzophenone
Step-by-Step Procedure:
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Electrophile Addition: Dissolve benzophenone (0.95 equivalents) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent. A color change is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction. This is often preferred over strong acids to avoid potential side reactions with the alcohol product.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product. Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][11]
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, (3,5-diisopropylphenyl)(diphenyl)methanol, can then be purified by recrystallization or column chromatography.
Caption: Experimental workflow for the synthesis and use of the Grignard reagent.
Pillar 3: Data, Troubleshooting, and Advanced Insights
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Mg:Ar-Cl Ratio | 1.2 : 1.0 | A slight excess of Mg ensures complete conversion of the aryl chloride. |
| Solvent | Anhydrous THF | Superior solvating power and higher boiling point are ideal for aryl chlorides.[9] |
| Initiation Temp. | ~25-40 °C (Gentle Warming) | Provides activation energy to overcome the kinetic barrier of initiation. |
| Reaction Temp. | Reflux (~66 °C in THF) | Ensures a steady reaction rate without excessive side product formation. |
| Electrophile Ratio | 0.95 : 1.0 (vs. Grignard) | Using a slight deficit of the electrophile helps to avoid its presence in the final product, simplifying purification. |
| Typical Yield | 70-85% | Dependent on strict adherence to anhydrous and inert conditions. |
Troubleshooting Common Issues
-
Reaction Fails to Initiate: This is the most common hurdle.
-
Cause: Inadequate Mg activation due to a persistent oxide layer or the presence of moisture.[6][7]
-
Solution: Ensure glassware is bone-dry. Use a fresh batch of magnesium turnings. A more aggressive activation method involves adding a few drops of 1,2-dibromoethane; the observation of ethylene bubbles confirms activation.[5]
-
-
Low Yields:
-
Cause: Quenching of the reagent by moisture or atmospheric O₂. Formation of side products.
-
Solution: Re-verify the dryness of all reagents and solvents. Ensure a positive flow of inert gas throughout the reaction.
-
-
Formation of Biphenyl Side Product:
-
Cause: Wurtz-Fittig coupling, where the Grignard reagent couples with unreacted aryl chloride. This is often promoted by high local concentrations of the aryl chloride or excessive temperatures.[8][11]
-
Solution: Maintain a slow, steady addition rate of the aryl chloride solution to keep its concentration low in the reaction flask. Avoid overheating.
-
Side Reactions and Mechanistic Considerations
The steric hindrance of the 3,5-diisopropylphenyl group can influence reactivity. With certain sterically demanding ketones, two alternative pathways to nucleophilic addition may become competitive:
-
Reduction: The Grignard reagent can act as a hydride source, delivering a hydride from one of its isopropyl groups to the carbonyl carbon via a cyclic transition state. This results in a secondary alcohol instead of the expected tertiary alcohol.[4]
-
Enolization: If the ketone possesses acidic α-protons, the bulky Grignard reagent may function as a base, deprotonating the ketone to form an enolate.[4] This regenerates the starting ketone upon workup.
Caption: Competing reaction pathways for sterically hindered reagents.
Conclusion and Future Applications
The successful synthesis and utilization of (3,5-diisopropylphenyl)magnesium chloride is a testament to the power of careful methodological control. The steric shield provided by the diisopropylphenyl moiety is a valuable design element in medicinal chemistry, often used to protect a reactive center, modulate the conformation of a molecule, or improve its pharmacokinetic profile by hindering metabolic degradation. Furthermore, this reagent is a competent nucleophile in transition-metal-catalyzed cross-coupling reactions, such as the Kumada coupling, allowing for the construction of complex biaryl systems.[5] Mastery of this protocol provides researchers with a powerful tool for the precise and strategic synthesis of complex organic molecules.
References
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
- Lin, C. H., & Lu, K. T. (2009). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 11(9), 1947–1950.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Garst, J. F. (1991). Mechanism of Grignard reagent formation. The surface nature of the reaction. Accounts of Chemical Research, 24(3), 95-97.
-
ResearchGate. (n.d.). Coupling of alkyl halides with sterically hindered Grignard reagents. Retrieved from [Link]
- Nakamura, M., et al. (2010). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. European Journal of Organic Chemistry, 2010(3), 449-452.
- University Course Materials. (n.d.). Grignard Reaction.
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
- Yoshikai, N., et al. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters.
- Kofink, C. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München.
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]
- Wang, Y., et al. (2020).
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard Reagents [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 1-Chloro-3,5-diisopropylbenzene as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-chloro-3,5-diisopropylbenzene as a pivotal precursor in the synthesis of pharmaceutical intermediates. We delve into the strategic importance of the sterically hindered 3,5-diisopropylphenyl moiety in modern drug design and provide detailed, field-proven protocols for its functionalization through key cross-coupling reactions. The methodologies outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of the 3,5-Diisopropylphenyl Group
The 3,5-diisopropylphenyl scaffold is a recurring motif in a variety of biologically active molecules. The bulky isopropyl groups provide a unique steric environment that can enhance metabolic stability by shielding reactive positions from enzymatic degradation. Furthermore, this substitution pattern can profoundly influence the conformational preferences of a molecule, thereby fine-tuning its binding affinity and selectivity for a specific biological target. 1-Chloro-3,5-diisopropylbenzene serves as a readily available and cost-effective starting material for introducing this valuable pharmacophore. Its chlorine atom provides a reactive handle for a diverse range of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a cornerstone building block in medicinal chemistry.
Synthesis of 1-Chloro-3,5-diisopropylbenzene
While various methods exist for the synthesis of substituted diisopropylbenzenes, a common laboratory-scale approach to 1-chloro-3,5-diisopropylbenzene involves the diazotization of 3,5-diisopropylaniline followed by a Sandmeyer-type reaction.
Protocol 2.1: Synthesis via Sandmeyer Reaction
Objective: To synthesize 1-chloro-3,5-diisopropylbenzene from 3,5-diisopropylaniline.
Materials:
-
3,5-Diisopropylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-diisopropylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Cool the CuCl solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-chloro-3,5-diisopropylbenzene.
-
Key Transformations for Pharmaceutical Intermediate Synthesis
The chloro-substituent on the 1-chloro-3,5-diisopropylbenzene ring is amenable to a variety of powerful cross-coupling reactions. The following sections detail protocols for some of the most synthetically useful transformations.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the construction of carbon-nitrogen bonds.[1] This reaction allows for the coupling of 1-chloro-3,5-diisopropylbenzene with a wide array of primary and secondary amines, yielding substituted anilines that are prevalent in pharmaceutical agents. The choice of palladium precursor, ligand, and base is crucial for achieving high yields, especially with sterically hindered and electron-rich aryl chlorides.[2][3][4]
Caption: Workflow for Buchwald-Hartwig Amination.
Objective: To couple a generic primary or secondary amine with 1-chloro-3,5-diisopropylbenzene.
Materials:
-
1-Chloro-3,5-diisopropylbenzene
-
Amine (e.g., morpholine, aniline, or a primary alkylamine)
-
Palladium(II) Acetate (Pd(OAc)₂) or a suitable precatalyst
-
Buchwald Ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq).
-
Add 1-chloro-3,5-diisopropylbenzene (1.0 eq) and the amine (1.2-1.5 eq).
-
Add the anhydrous solvent via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3,5-diisopropylaniline.[5]
-
Table 1: Typical Buchwald-Hartwig Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Catalyst Loading | 1-5 mol% Pd | Balances reaction efficiency with cost. |
| Ligand | Sterically hindered biarylphosphines | Promotes reductive elimination and stabilizes the active catalytic species. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact reaction rate and yield. Stronger bases are often required for less reactive aryl chlorides. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-135 °C | Higher temperatures are often necessary to facilitate the oxidative addition of the aryl chloride to the palladium center.[3] |
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[6][7] This palladium- and copper-cocatalyzed reaction provides access to arylalkynes, which are versatile intermediates in drug synthesis, serving as precursors for heterocycles, or as rigid linkers in complex molecules.
Caption: Workflow for Sonogashira Coupling.
Objective: To couple a terminal alkyne with 1-chloro-3,5-diisopropylbenzene.
Materials:
-
1-Chloro-3,5-diisopropylbenzene
-
Terminal Alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A suitable amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add 1-chloro-3,5-diisopropylbenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.01-0.05 eq), and CuI (0.02-0.10 eq).
-
Add the anhydrous solvent, followed by the amine base (2.0-3.0 eq).
-
Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
-
Grignard Reaction: Formation of C-C Single Bonds
The Grignard reaction is a classic and powerful tool for forming carbon-carbon bonds.[9][10] By converting 1-chloro-3,5-diisopropylbenzene into its corresponding Grignard reagent, a highly nucleophilic organometallic species is generated. This reagent can then react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to introduce new carbon-based functional groups.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. beyondbenign.org [beyondbenign.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Chloro-3,5-diisopropylbenzene
Introduction: Navigating the Challenges of Hindered Aryl Chlorides
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials, is particularly widespread. However, the reactivity of the aryl halide coupling partner is not uniform. While aryl iodides and bromides are readily employed, the use of more abundant, cost-effective, and often more synthetically accessible aryl chlorides presents a significant challenge.[3][4]
This difficulty is rooted in the high bond dissociation energy of the C-Cl bond, which makes the rate-determining oxidative addition step of the palladium catalyst into this bond energetically demanding.[3][5] The challenge is further amplified when the aryl chloride is sterically hindered, as is the case with our topic substrate, 1-Chloro-3,5-diisopropylbenzene. The bulky isopropyl groups flanking the chlorine atom impede the approach of the palladium catalyst, demanding a highly active and sterically tailored catalytic system.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully execute the Suzuki-Miyaura coupling with the challenging substrate, 1-Chloro-3,5-diisopropylbenzene. We will delve into the mechanistic rationale behind the necessary experimental conditions, provide a detailed and validated protocol, and offer insights into optimization and troubleshooting.
Mechanistic Underpinnings: The Key to a Successful Coupling
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and optimizing reactions with difficult substrates. The cycle is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition : This is the initial and often rate-limiting step, especially for aryl chlorides.[5] A low-valent Palladium(0) complex inserts into the carbon-chlorine bond of 1-Chloro-3,5-diisopropylbenzene. This process oxidizes the palladium from Pd(0) to Pd(II) and forms a new organopalladium(II) complex.[6] The efficiency of this step is critically dependent on the electron-donating ability and steric bulk of the ligands coordinated to the palladium center. Electron-rich ligands increase the electron density on the palladium, making it more nucleophilic and promoting its insertion into the C-Cl bond.[6]
-
Transmetalation : In this step, the organic group from the organoboron reagent (the boronic acid or its derivative) is transferred to the palladium(II) complex, displacing the halide. This process requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic moiety to the palladium center.[3][7] The choice of base is therefore crucial for an efficient transmetalation.[8]
-
Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5] Bulky ligands on the palladium complex can accelerate this step by promoting the necessary cis-isomerization and subsequent elimination.[6]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The Critical Role of Ligands and Catalysts
For sterically hindered aryl chlorides like 1-Chloro-3,5-diisopropylbenzene, the choice of ligand is the single most important variable for a successful reaction. Standard ligands like triphenylphosphine (PPh₃) are generally ineffective. The field has been revolutionized by the development of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, and N-heterocyclic carbenes (NHCs).[9][10]
-
Buchwald-type Biarylphosphine Ligands: These ligands, such as XPhos, SPhos, and RuPhos, possess both significant steric bulk and strong electron-donating properties.[11] The bulk facilitates the reductive elimination step and helps to create a coordinatively unsaturated, highly reactive monoligated palladium species, which is believed to be crucial for the difficult oxidative addition of aryl chlorides.[3]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This stability can prevent catalyst decomposition at the high temperatures often required for coupling aryl chlorides. They are excellent ligands for promoting the oxidative addition step.[7]
Detailed Experimental Protocol
This protocol describes the Suzuki-Miyaura coupling of 1-Chloro-3,5-diisopropylbenzene with phenylboronic acid.
Materials and Reagents:
-
1-Chloro-3,5-diisopropylbenzene (98%+)
-
Phenylboronic acid (97%+)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (98%+)
-
Potassium phosphate tribasic (K₃PO₄), anhydrous powder
-
1,4-Dioxane or Toluene, anhydrous (≤50 ppm H₂O)
-
Ethyl acetate, HPLC grade
-
Hexanes, HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle or oil bath with a temperature controller and thermocouple
-
Condenser
-
Standard laboratory glassware for workup (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Flash column chromatography system
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.044 mmol, 4.4 mol%), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Causality Note: The catalyst and ligand are added first to allow for the formation of the active Pd(0) complex. A slight excess of ligand is used to ensure full coordination and prevent catalyst decomposition. K₃PO₄ is a strong base effective for activating the boronic acid.
-
-
Addition of Reagents: To the same flask, add phenylboronic acid (1.2 mmol) and 1-Chloro-3,5-diisopropylbenzene (1.0 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Causality Note: The solvent must be anhydrous and degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure or the formation of homocoupled byproducts. Water can lead to protodeboronation of the boronic acid.
-
-
Reaction Execution: Seal the flask, remove it from the glovebox (if used), and place it under a positive pressure of argon. Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and then with brine (20 mL).
-
Causality Note: The bicarbonate wash removes any remaining acidic boronic species.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford the pure biaryl product.
Caption: Figure 2: Experimental Workflow.
Data and Optimization Parameters
The following table summarizes typical conditions and outcomes for the Suzuki coupling of hindered aryl chlorides, providing a starting point for optimization.
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Chloro-3,5-diisopropylbenzene | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 18 | ~95 |
| 2 | 1-Chloro-3,5-diisopropylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2.5) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | ~92 |
| 3 | 1-Chloro-3,5-diisopropylbenzene | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Toluene | 110 | 24 | ~88 |
| 4 | 1-Chloro-2,6-dimethylbenzene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | tBuXPhos (3) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | ~90 |
Yields are approximate and based on representative literature procedures. Actual yields may vary.
Key Optimization Strategies:
-
Catalyst System: The Pd/Ligand combination is paramount. If the chosen system gives low yields, screening other bulky, electron-rich ligands (e.g., SPhos, RuPhos, BrettPhos) is the most effective first step.
-
Base: While K₃PO₄ is often a good starting point, stronger bases like Cs₂CO₃ or weaker ones like K₂CO₃ can sometimes provide better results depending on the specific substrates. The physical form of the base (e.g., finely powdered) can also impact reaction rates.
-
Solvent: Toluene and 1,4-dioxane are excellent choices. In some cases, solvent mixtures or other solvents like THF or CPME might be beneficial.[12][13]
-
Temperature: Due to the inertness of the C-Cl bond, temperatures of 100 °C or higher are generally required.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst deactivation (oxygen exposure).2. Insufficiently active catalyst/ligand.3. Insufficient temperature.4. Impure reagents (especially water). | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Screen alternative bulky phosphine ligands (SPhos, RuPhos, etc.).3. Increase reaction temperature in 10 °C increments.4. Use anhydrous reagents and solvents. |
| Boronic Acid Homocoupling | Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), promoting homocoupling.[1] | Thoroughly degas the solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 min). Maintain a positive pressure of inert gas. |
| Dehalogenation of Aryl Chloride | Presence of a proton source (e.g., water, alcohol) that can intercept the Ar-Pd(II)-X intermediate. | Use anhydrous solvents and reagents. Ensure the base is not excessively hydrated. |
| Protodeboronation | Presence of water or acidic impurities, especially at high temperatures. | Use anhydrous conditions. A slight excess (1.1-1.2 equiv.) of boronic acid can compensate for minor degradation. |
Conclusion
The Suzuki-Miyaura coupling of 1-Chloro-3,5-diisopropylbenzene, while challenging, is a highly achievable transformation with the appropriate selection of modern catalytic systems. Success hinges on overcoming the high activation barrier of the oxidative addition step. This is accomplished through the judicious use of bulky, electron-rich phosphine ligands, such as XPhos, in combination with a suitable base and strictly anhydrous, anaerobic conditions. By understanding the mechanistic principles and following the detailed protocol and troubleshooting guide provided, researchers can confidently employ this powerful reaction to synthesize complex molecular architectures for drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Palladium catalyzed Suzuki Miyaura cross coupling of 3-chloroisochromen-1-one: Synthesis of glomellin and reticulol analogues. Retrieved from [Link]
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]
-
NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Chloro-3,5-diisopropylbenzene as a Versatile Precursor for Advanced Ligand Synthesis
Introduction: The Strategic Importance of Steric Bulk in Catalysis
In the landscape of modern homogeneous catalysis, the performance of a metal catalyst is inextricably linked to the design of its coordinating ligands. Ligands are not merely spectators; they actively sculpt the electronic and steric environment of the metal center, dictating the catalyst's reactivity, selectivity, and stability. Among the most successful design principles has been the incorporation of sterically demanding groups to create a bulky, protective pocket around the metal. This steric shielding promotes crucial steps like reductive elimination, prevents catalyst deactivation pathways such as dimer formation, and can enhance selectivity in a variety of transformations, including cross-coupling, amination, and hydrogenation reactions.[1][2]
The 3,5-diisopropylphenyl (Dipp) group is a quintessential bulky substituent, valued for its conical steric profile and electronic properties. 1-Chloro-3,5-diisopropylbenzene emerges as a highly strategic and economically viable starting material for introducing this essential Dipp moiety. Its utility lies in the reactivity of the C-Cl bond, which can be readily transformed to generate potent carbon-based nucleophiles, paving the way for the synthesis of a diverse array of high-performance ligands. This guide provides an in-depth exploration of the core synthetic transformations of 1-Chloro-3,5-diisopropylbenzene and detailed protocols for its application in the synthesis of cutting-edge phosphine, N-heterocyclic carbene (NHC), and terphenyl-based ligands.
Physicochemical Properties and Safe Handling
Before commencing any synthetic work, it is crucial to be familiar with the properties of the starting material and the organometallic intermediates that will be generated.
| Property | Value |
| CAS Number | 87945-06-0 |
| Molecular Formula | C₁₂H₁₇Cl |
| Molecular Weight | 196.71 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~235-237 °C |
| Density | ~0.97 g/cm³ |
Handling Precautions: While 1-Chloro-3,5-diisopropylbenzene itself is relatively stable, the organometallic reagents derived from it (Grignard and organolithium) are highly sensitive to moisture and air. All reactions involving these intermediates must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.[3][4]
Core Synthetic Transformations: Activating the C-Cl Bond
The synthetic utility of 1-Chloro-3,5-diisopropylbenzene hinges on its conversion from an aryl halide into a reactive organometallic species. This transformation inverts the polarity of the substituted carbon atom, turning it into a powerful nucleophile or a precursor for further functionalization.
Grignard Reagent Formation: The Workhorse Nucleophile
The most common and reliable method for activating 1-Chloro-3,5-diisopropylbenzene is the formation of the corresponding Grignard reagent, 3,5-diisopropylphenylmagnesium chloride (DippMgCl). This reaction involves the oxidative insertion of magnesium metal into the C-Cl bond.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are strong bases and will be rapidly quenched by protic sources like water, destroying the reagent and reducing yield.[3] All glassware must be rigorously dried, and anhydrous solvents are mandatory.
-
Initiation: The reaction can sometimes be slow to start due to a passivating layer of magnesium oxide on the metal surface. A small crystal of iodine or a few drops of 1,2-dibromoethane are often used as activators.[4] The iodine etches the oxide layer, exposing fresh magnesium surfaces.
-
Solvent: Tetrahydrofuran (THF) is an excellent solvent as its etheric oxygens can coordinate to the magnesium center, stabilizing the Grignard reagent in solution.
Protocol 1: Synthesis of 3,5-Diisopropylphenylmagnesium Chloride (DippMgCl)
Materials:
-
Magnesium turnings (1.2 eq)
-
1-Chloro-3,5-diisopropylbenzene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, and inert gas setup (Ar/N₂)
Procedure:
-
Assemble the glassware and dry thoroughly in an oven at >120 °C overnight. Allow to cool to room temperature under a stream of inert gas.
-
Place the magnesium turnings and the iodine crystal in the reaction flask.
-
Add a small portion (~10%) of the total required anhydrous THF, just enough to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-Chloro-3,5-diisopropylbenzene in the remaining anhydrous THF.
-
Add a small amount (~5-10%) of the aryl chloride solution to the magnesium suspension.
-
The reaction mixture may need gentle warming to initiate, which is indicated by the disappearance of the iodine color and the onset of gentle reflux. If initiation is difficult, crush the magnesium gently with a dry glass rod (while temporarily stopping inert gas flow).[3]
-
Once the reaction has started, add the remaining 1-Chloro-3,5-diisopropylbenzene solution dropwise at a rate that maintains a gentle reflux.[5]
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
Cool the resulting dark, cloudy solution to room temperature. The Grignard reagent is now ready for use in subsequent steps. The concentration can be determined via titration if required.
Organolithium Reagent Formation: An Alternative Pathway
For certain applications, the corresponding organolithium reagent, 3,5-diisopropylphenyllithium (DippLi), may be preferred due to potentially different reactivity profiles. This is typically achieved via direct reaction with lithium metal containing a small amount of sodium to facilitate electron transfer.
Protocol 2: Synthesis of 3,5-Diisopropylphenyllithium (DippLi)
Materials:
-
Lithium metal (with ~1-2% Na) (2.2 eq)
-
1-Chloro-3,5-diisopropylbenzene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Three-neck round-bottom flask, condenser, magnetic stirrer, and inert gas setup (Ar/N₂)
Procedure:
-
Under an inert atmosphere, cut the lithium metal into small, clean pieces and place them in the reaction flask containing anhydrous solvent.
-
Add the 1-Chloro-3,5-diisopropylbenzene solution dropwise to the lithium suspension at room temperature with vigorous stirring.
-
An exothermic reaction should commence. Maintain the temperature with a water bath if necessary.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours.
-
Allow the excess lithium and lithium chloride to settle. The supernatant solution of DippLi can be carefully cannulated into another flask for immediate use or titrated and stored under an inert atmosphere.
Application in Bulky Phosphine Ligand Synthesis
Bulky, electron-rich phosphine ligands are pillars of modern cross-coupling catalysis. The Dipp group is a key feature in many state-of-the-art ligands, providing the necessary steric hindrance to facilitate challenging catalytic transformations. The synthesis typically involves the reaction of DippMgCl or DippLi with a suitable phosphorus electrophile, such as phosphorus trichloride (PCl₃) or a chlorophosphine.[2][6]
Protocol 3: Synthesis of Tris(3,5-diisopropylphenyl)phosphine
Rationale: This protocol demonstrates the complete substitution of a phosphorus(III) halide. The stoichiometry is critical; using three equivalents of the Grignard reagent ensures the formation of the tertiary phosphine.
Procedure:
-
Prepare a solution of DippMgCl (3.3 eq) in anhydrous THF as described in Protocol 1.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of phosphorus trichloride (PCl₃, 1.0 eq) in anhydrous THF.
-
Add the PCl₃ solution dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition. A white precipitate of MgCl₂ will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield the product as a white crystalline solid.
Application in N-Heterocyclic Carbene (NHC) Ligand Synthesis
N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry, prized for their strong σ-donating ability and exceptional thermal stability.[7] For NHCs, the Dipp groups are installed on the nitrogen atoms of the heterocyclic ring, where they provide a steric umbrella over the metal center. The synthesis is a multi-step process that requires the initial conversion of 1-Chloro-3,5-diisopropylbenzene to 3,5-diisopropylaniline.
Protocol 4: Multi-step Synthesis of 1,3-Bis(3,5-diisopropylphenyl)imidazolium Chloride
Part A: Synthesis of 3,5-Diisopropylaniline
-
Rationale: A palladium-catalyzed Buchwald-Hartwig amination is a robust method for forming the C-N bond. Other methods like nitration followed by reduction are also possible but may be lower yielding.
-
Procedure: A mixture of 1-Chloro-3,5-diisopropylbenzene (1.0 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq) is heated in an anhydrous solvent like toluene with an ammonia source (e.g., ammonia gas or a surrogate like benzophenone imine followed by hydrolysis). After completion, the reaction is worked up and purified by column chromatography to yield 3,5-diisopropylaniline.
Part B: Synthesis of the NHC Precursor [8]
-
To a solution of 3,5-diisopropylaniline (2.0 eq) in ethanol, add an aqueous solution of glyoxal (40 wt%, 1.0 eq) dropwise at room temperature.
-
Stir the mixture for 12-24 hours. A yellow precipitate of the diimine will form.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Suspend the diimine (1.0 eq) and paraformaldehyde (1.2 eq) in THF.
-
Add concentrated hydrochloric acid (HCl, ~2 eq) dropwise.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be triturated with diethyl ether or recrystallized from a solvent like isopropanol/diethyl ether to yield the pure 1,3-Bis(3,5-diisopropylphenyl)imidazolium chloride salt. This salt can be deprotonated with a strong base to generate the free carbene for complexation.
Application in Terphenyl-Based Ligand Synthesis
Terphenyl-based ligands provide a rigid, sterically defined scaffold that is highly effective in stabilizing low-coordinate metal centers.[9][10] In these architectures, the Dipp groups typically form the outer flanking rings of the terphenyl core. A common strategy to construct these ligands is a Suzuki-Miyaura cross-coupling reaction.[9][11]
Protocol 5: Synthesis of a Terphenyl Precursor via Suzuki Coupling
Part A: Synthesis of 3,5-Diisopropylphenylboronic Acid
-
Prepare DippMgCl (1.0 eq) in anhydrous THF according to Protocol 1.
-
Cool the Grignard solution to -78 °C (dry ice/acetone bath).
-
Slowly add triisopropyl borate (B(OiPr)₃, 1.1 eq) dropwise, ensuring the internal temperature does not rise above -60 °C.
-
After addition, allow the mixture to warm slowly to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench by slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.
-
Stir vigorously for 1 hour, then extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude boronic acid can often be used directly or purified by recrystallization.
Part B: Suzuki-Miyaura Cross-Coupling [9]
-
In a flask, combine 1,3-dibromobenzene (1.0 eq), 3,5-diisopropylphenylboronic acid (2.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., aqueous K₂CO₃, 3.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction to reflux (e.g., 90-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the terphenyl product. This terphenyl can then be further functionalized (e.g., via lithiation and phosphination) to generate the final ligand.
Conclusion
1-Chloro-3,5-diisopropylbenzene is far more than a simple aryl halide; it is a strategic building block that provides access to the sterically influential 3,5-diisopropylphenyl (Dipp) moiety. Through straightforward and scalable organometallic transformations, this precursor can be efficiently incorporated into the three most important classes of ligands in modern catalysis: bulky phosphines, N-heterocyclic carbenes, and rigid terphenyls. The protocols outlined herein provide researchers and process chemists with reliable, field-proven methodologies to leverage this versatile reagent in the development of next-generation catalysts for a wide range of synthetic applications.
References
-
Collman, J. P., Hegedus, L. S., Norton, J. R., & Finke, R. G. (1987). Principles and Applications of Organotransition Metal Chemistry. University Science Books. (URL: [Link])
-
Hoepker, A. C., et al. (2011). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. Journal of the American Chemical Society. (URL: [Link])
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). (URL: [Link])
-
University of Wisconsin-Platteville. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (URL: [Link])
-
Hoepker, A. C., et al. (2011). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. ResearchGate. (URL: [Link])
-
University of California, Irvine. (n.d.). 6. Grignard Reaction. (URL: [Link])
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. (URL: [Link])
-
University of Missouri–St. Louis. (n.d.). Experiment 25 – The Grignard Reaction. (URL: [Link])
-
Nagy, T., et al. (2020). Study on the Lithiation Reaction of 3-Diisopropylcarbamoyl-N-pivaloylphenylethylamine. MDPI. (URL: [Link])
-
Cazin, C. S. J. (Ed.). (2011). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer. (URL: [Link])
-
Van der Vlugt, J. I. (2012). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Dascalu, I.-A., et al. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. Journal of Molecular Structure. (URL: [Link])
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. (URL: [Link])
-
Czégéni, C., et al. (2020). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances. (URL: [Link])
-
Kula, P., et al. (2012). Synthesis and properties of terphenyl- and quaterphenyl-based chiral diesters. ResearchGate. (URL: [Link])
-
Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. (URL: [Link])
-
Sugiyama, M., et al. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. RSC Publishing. (URL: [Link])
-
Smith, A. M., et al. (2014). Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction. Journal of Chemical Education. (URL: [Link])
-
Rios-Ramirez, G., et al. (2013). Synthesis and Characterization of m-Terphenyl (1,3-Diphenylbenzene) Compounds Containing Trifluoromethyl Groups. ResearchGate. (URL: [Link])
-
Kinzel, T., et al. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. (URL: [Link])
-
Schmidt, V. A., et al. (2013). Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand. Journal of Organometallic Chemistry. (URL: [Link])
-
Arrigo, A., et al. (2022). Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines. Angewandte Chemie International Edition. (URL: [Link])
-
Cheméo. (n.d.). Chemical Properties of 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0). (URL: [Link])
-
Riss, A., et al. (2018). Mechanistic Insights into Surface-Supported Chemical Reactions. SpringerLink. (URL: [Link])
-
Dröge, T., & Glorius, F. (2010). Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews. (URL: [Link])
-
International Science Community Association. (n.d.). N-Heterocyclic Carbene (NHC) - Catalyzed transformations for the synthesis of heterocycles requirements. (URL: [Link])
-
Koot, W.-J., et al. (1994). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds. ResearchGate. (URL: [Link])
-
Pitre, S. P., & Rovis, T. (2015). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings. ACS Catalysis. (URL: [Link])
-
Markovic, M., et al. (2017). Mechanistic insights into the thermal transformations of heterocyclic o-distyrylbenzenes. New Journal of Chemistry. (URL: [Link])
-
Beletskaya, I. P., et al. (1995). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. OUCI. (URL: [Link])
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. lifesciences.entegris.com [lifesciences.entegris.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. ac1.hhu.de [ac1.hhu.de]
- 10. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Chloro-3,5-diisopropylbenzene
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-Chloro-3,5-diisopropylbenzene, a valuable substituted aromatic compound for research and development in the pharmaceutical and specialty chemical industries. The synthetic strategy detailed herein circumvents the regioselectivity challenges associated with direct chlorination of 1,3-diisopropylbenzene by employing a multi-step approach centered around the Sandmeyer reaction. This method ensures the specific introduction of a chlorine atom at the 5-position of the diisopropylated benzene ring. This guide offers in-depth protocols, explains the chemical principles governing each step, and provides essential safety and handling information for a successful and safe scale-up.
Introduction and Strategic Rationale
The synthesis of polysubstituted aromatic compounds with a defined substitution pattern is a common challenge in organic chemistry. 1-Chloro-3,5-diisopropylbenzene presents a specific regiochemical challenge. The two isopropyl groups on the benzene ring are ortho-, para-directing activators for electrophilic aromatic substitution.[1] Consequently, direct chlorination of 1,3-diisopropylbenzene would predominantly yield a mixture of 2-chloro-, 4-chloro-, and 6-chloro-1,3-diisopropylbenzene, making the isolation of the desired 3,5-isomer difficult and inefficient on a large scale.
To overcome this, a more controlled, multi-step synthesis is necessary. The strategy outlined in this guide utilizes the robust and well-established Sandmeyer reaction.[2] This approach allows for the precise placement of the chloro substituent by first introducing a nitro group, which is subsequently converted to the target chloro functionality. The overall synthetic pathway is as follows:
-
Nitration: 1,3-diisopropylbenzene is nitrated to introduce a nitro group.
-
Reduction: The resulting nitro-substituted diisopropylbenzene is reduced to the corresponding aniline.
-
Sandmeyer Reaction: The aniline is converted to a diazonium salt, which is then reacted with a copper(I) chloride catalyst to yield the final product, 1-Chloro-3,5-diisopropylbenzene.
This methodology provides excellent control over the final product's isomeric purity, a critical factor in drug development and other high-purity applications.
Physicochemical Data of Key Compounds
A thorough understanding of the physical properties of all reactants, intermediates, and the final product is crucial for process design, particularly for purification steps like distillation and for ensuring safe handling.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 1,3-Diisopropylbenzene | 99-62-7 | C₁₂H₁₈ | 162.27 | 203 | -63 | 0.856 |
| 1-Nitro-3,5-diisopropylbenzene | 91563-77-8 | C₁₂H₁₇NO₂ | 207.27 | - | - | - |
| 3,5-Diisopropylaniline | 7544-57-2 | C₁₂H₁₉N | 177.29 | 261.7 (predicted) | - | 0.924 (predicted) |
| 1-Chloro-3,5-diisopropylbenzene | 87945-06-0 | C₁₂H₁₇Cl | 196.72 | - | - | - |
Detailed Synthesis Protocols
The following protocols are designed for large-scale laboratory or pilot plant synthesis. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn at all times.
Step 1: Nitration of 1,3-Diisopropylbenzene
This step introduces a nitro group onto the aromatic ring. The regioselectivity is influenced by both electronic and steric factors. While the isopropyl groups direct ortho- and para-, steric hindrance will favor nitration at the less hindered positions.
Reaction Scheme:
Protocol:
-
Preparation of the Nitrating Mixture: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, carefully add a calculated volume of concentrated sulfuric acid. Cool the reactor to 0-5 °C using a circulating chiller. Slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid while maintaining the low temperature.[1]
-
Addition of Substrate: Once the nitrating mixture is prepared and cooled, begin the slow, dropwise addition of 1,3-diisopropylbenzene. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice. This will quench the reaction and precipitate the crude nitroaromatic product.
-
Isolation: Transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as dichloromethane. Combine the organic layers and wash sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-nitro-3,5-diisopropylbenzene.
Step 2: Reduction of 1-Nitro-3,5-diisopropylbenzene to 3,5-Diisopropylaniline
The nitro group is reduced to an amine, a necessary precursor for the Sandmeyer reaction. A common and effective method for this transformation on a large scale is catalytic hydrogenation.
Reaction Scheme:
Protocol:
-
Catalyst and Substrate Loading: In a hydrogenation reactor (e.g., a Parr shaker), add the crude 1-nitro-3,5-diisopropylbenzene dissolved in a suitable solvent like ethanol or methanol. Carefully add a catalytic amount of palladium on activated charcoal (Pd/C).
-
Hydrogenation: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and begin agitation. The reaction is typically exothermic, so cooling may be required to maintain the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. The palladium catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3,5-diisopropylaniline.
Step 3: Sandmeyer Reaction to Synthesize 1-Chloro-3,5-diisopropylbenzene
This is the key step where the amino group of 3,5-diisopropylaniline is replaced by a chlorine atom. The reaction proceeds via a diazonium salt intermediate.[2]
Reaction Scheme:
Protocol:
-
Diazotization:
-
In a large, jacketed reactor, dissolve 3,5-diisopropylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C with constant stirring.
-
In a separate vessel, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the cooled aniline solution. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.[3]
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Chloro-de-diazoniation:
-
In a separate reactor, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature. You will observe the evolution of nitrogen gas.
-
Gently heat the mixture to approximately 50-60 °C until the nitrogen evolution ceases, indicating the completion of the reaction.[3]
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 1-Chloro-3,5-diisopropylbenzene can be purified by vacuum distillation.
-
Visualization of the Synthetic Workflow
The following diagrams illustrate the key stages of the synthesis process.
Caption: Overall synthetic workflow for 1-Chloro-3,5-diisopropylbenzene.
Safety and Handling
The large-scale synthesis of 1-Chloro-3,5-diisopropylbenzene involves several hazardous materials and reactions. A thorough risk assessment must be conducted before commencing any work.
-
1,3-Diisopropylbenzene: A combustible liquid. Avoid contact with heat, sparks, and open flames. May cause skin and eye irritation.[4][5]
-
Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Handle with extreme care, using appropriate acid-resistant gloves, lab coat, and face shield. Always add acid to water, never the other way around.
-
Nitration Reaction: The nitration of aromatic compounds is a highly exothermic reaction. Proper temperature control is critical to prevent runaway reactions.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium catalyst is pyrophoric upon exposure to air when dry. Handle the catalyst under a wet or inert atmosphere.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They are typically generated in situ and used immediately in solution at low temperatures.
-
Chlorine-releasing reagents (from Sandmeyer workup): Ensure adequate ventilation to avoid inhalation of any residual chlorine or HCl fumes.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes are required.
-
Respiratory Protection: Work should be conducted in a chemical fume hood. In case of potential exposure to high concentrations of vapors or gases, a suitable respirator should be used.
Analytical Quality Control
To ensure the purity of the final product and to monitor the progress of each reaction step, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the progress of the nitration reaction and for identifying byproducts. It can also be used to assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the aniline intermediate and the final chlorinated product, especially if they have low volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the intermediates and the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the nitro group and the appearance of the amine group during the reduction step.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Diisopropylbenzene, 96%.
- Airgas. (2021, January 14). SAFETY DATA SHEET.
- Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical : Chlorine.
- PubChem. (n.d.). 1,3-Diisopropylbenzene.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Wikipedia. (n.d.). 1,3-Diisopropylbenzene.
- Sigma-Aldrich. (n.d.). 1,3-Diisopropylbenzene 96%.
- CPAChem. (2023, March 16). Safety data sheet.
- ChemicalBook. (2025, July 16). 1,3-DIISOPROPYLBENZENE.
- Air Liquide. (2023, January 19). SAFETY DATA SHEET Chlorine.
- Harper College. (n.d.). Safety Data Sheet Material Name: CHLORINE.
- Echemi. (n.d.). 1,3-Diisopropenylbenzene SDS, 3748-13-8 Safety Data Sheets.
- SciSpace. (n.d.). A general electrochemical strategy for the Sandmeyer reaction.
- Cheméo. (n.d.). Chemical Properties of 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0).
- LookChem. (n.d.). 3,5-Diisopropylaniline.
- KPU Pressbooks. (n.d.). 9.4 Chlorination vs Bromination – Organic Chemistry I.
- ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- PubChem. (n.d.). 1-Chloro-3,5-diisopropylbenzene.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Benchchem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.
- Benchchem. (n.d.). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile.
- SynArchive. (n.d.). Sandmeyer Reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- Hoffman Fine Chemicals. (n.d.). CAS 7544-57-2 | 3,5-Diisopropylaniline | MFCD20694295.
- Vulcanchem. (n.d.). 3,5-Diisopropylaniline () for sale.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- ResearchGate. (n.d.). Sandmeyer Reaction.
- J-STAGE. (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy.
- ResearchGate. (2018, September 17). (PDF) A General Electrochemical Strategy for Sandmeyer Reaction.
- EPA. (n.d.). Locating and Estimating Sources of Chlorobenzenes.
- Google Patents. (n.d.). CN102795959A - Chlorobenzene separation and refinement technique.
- ResearchGate. (2026, January 1). Maximizing Chlorobenzene Product Yield by Modifying The Benzene Chlorination Process.
- NPTEL. (n.d.). Production of Chlorobenzene from Chlorine And Benzene.
- Google Patents. (n.d.). Chlorinated benzenes - US5149892A.
- European Patent Office. (n.d.). Process for the preparation of aniline derivatives - EP 0066325 A1.
- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
- PubChem. (n.d.). 1-Chloro-3,5-diethylbenzene.
- CAMEO Chemicals - NOAA. (n.d.). DIISOPROPYLBENZENE (ALL ISOMERS).
- Google Patents. (n.d.). CN112500295A - Production process of 3, 5-dichloronitrobenzene.
Sources
use of 1-Chloro-3,5-diisopropylbenzene in the synthesis of substituted benzene derivatives
An Application Guide to the Synthesis of Substituted Benzene Derivatives Using 1-Chloro-3,5-diisopropylbenzene
Introduction: The Strategic Value of 1-Chloro-3,5-diisopropylbenzene
In the landscape of modern synthetic chemistry, the deliberate construction of sterically hindered molecular architectures is paramount for advancing medicinal chemistry and materials science.[1][2] 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0) emerges as a uniquely valuable starting material in this context.[3][4] Its structure is deceptively simple yet strategically powerful: a central benzene ring is flanked by two bulky isopropyl groups at the meta positions relative to a single chlorine atom. This arrangement offers a confluence of desirable properties for the synthetic chemist:
-
Steric Shielding: The diisopropyl groups provide a significant steric encumbrance, which can direct the regioselectivity of subsequent reactions and impart kinetic stability to the resulting derivatives. This is particularly crucial in the design of specialized ligands and drug candidates where controlled three-dimensional structure dictates function.
-
Reactive Handle: The chlorine atom serves as a versatile and reliable reactive site. It is an excellent leaving group for a host of powerful transformations, including organometallic reagent formation and transition-metal-catalyzed cross-coupling reactions, allowing for the precise installation of new functional groups.[5][6]
-
Symmetry: The C2v symmetry of the molecule simplifies the product landscape in many initial transformations, often leading to a single, well-defined product and avoiding complex isomeric mixtures.
This guide provides an in-depth exploration of key synthetic methodologies utilizing 1-chloro-3,5-diisopropylbenzene. We will move beyond mere procedural descriptions to elucidate the underlying principles, offering field-proven protocols and insights to empower researchers in their synthetic endeavors.
Application 1: Formation and Utility of the Grignard Reagent
The conversion of an aryl halide to a Grignard reagent is a cornerstone of carbon-carbon bond formation.[7] For 1-chloro-3,5-diisopropylbenzene, this transformation generates the powerful nucleophile, (3,5-diisopropylphenyl)magnesium chloride, opening a gateway to a vast array of derivatives.
Causality and Experimental Rationale
The formation of a Grignard reagent is a surface reaction where magnesium metal undergoes oxidative insertion into the carbon-chlorine bond.[8] The success of this reaction is critically dependent on maintaining strictly anhydrous conditions, as Grignard reagents are potent bases that react readily with protic solvents like water.[7][9] The use of an ether solvent, typically tetrahydrofuran (THF) or diethyl ether, is essential as it solvates the magnesium species, stabilizing the resulting organometallic complex.[10][11] Mechanical or chemical activation of the magnesium surface (e.g., with iodine or 1,2-dibromoethane) is often necessary to remove the passivating magnesium oxide layer and initiate the reaction.[8][11]
Workflow for Grignard Reagent Synthesis and Reaction
Caption: Workflow for Grignard synthesis and subsequent electrophilic quench.
Detailed Protocol: Synthesis of 1-(3,5-diisopropylphenyl)ethan-1-ol
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
1-Chloro-3,5-diisopropylbenzene
-
Acetaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq.) and a single crystal of iodine to an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Initiation: Add a small portion of anhydrous THF to cover the magnesium. Add a few drops of a 1-chloro-3,5-diisopropylbenzene solution (1.0 eq. in anhydrous THF) to the flask. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gently warm the flask.
-
Formation: Once initiated, add the remaining 1-chloro-3,5-diisopropylbenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until most of the magnesium is consumed.
-
Reaction: Cool the resulting grey-black Grignard solution to 0 °C in an ice bath. Add a solution of acetaldehyde (1.1 eq.) in anhydrous THF dropwise via the addition funnel.
-
Work-up: After stirring for 1 hour at room temperature, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[12]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the target alcohol.
| Parameter | Value |
| Starting Material | 1-Chloro-3,5-diisopropylbenzene |
| Reagent | Acetaldehyde |
| Product | 1-(3,5-diisopropylphenyl)ethan-1-ol |
| Typical Yield | 75-85% |
| Purification | Column Chromatography |
Application 2: Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have transformed molecular synthesis.[5] The C(sp²)-Cl bond in 1-chloro-3,5-diisopropylbenzene is a suitable electrophilic partner for various palladium-catalyzed reactions, enabling the formation of C-C and C-N bonds with high efficiency.
Principle of Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid) with an organohalide. The catalytic cycle typically involves three key steps:
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-Cl bond of 1-chloro-3,5-diisopropylbenzene to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
The choice of ligand is critical, especially with a sterically hindered substrate. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 3,5-Diisopropyl-1,1'-biphenyl
Materials:
-
1-Chloro-3,5-diisopropylbenzene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
Setup: To a round-bottom flask, add 1-chloro-3,5-diisopropylbenzene (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.).
-
Solvent and Degassing: Add a 3:1:1 mixture of toluene:ethanol:water. Degas the mixture thoroughly by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C) under an inert atmosphere and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexanes) to obtain the biphenyl product.
| Component | Role | Notes |
| 1-Chloro-3,5-diisopropylbenzene | Electrophile | The substrate for oxidative addition. |
| Phenylboronic acid | Nucleophile | The source of the phenyl group. |
| Pd(PPh₃)₄ | Catalyst | The active Pd(0) source. |
| K₂CO₃ | Base | Activates the boronic acid for transmetalation. |
| Toluene/Ethanol/Water | Solvent System | A common mixture to ensure solubility of all components. |
Application 3: Synthesis of Sterically Hindered Anilines
2,6-Diisopropylaniline is a highly valuable building block for N-heterocyclic carbene (NHC) ligands and various pharmaceuticals.[13][14] While several routes exist for its synthesis, a palladium-catalyzed Buchwald-Hartwig amination of 1-chloro-3,5-diisopropylbenzene provides a direct and modular approach to this class of compounds.
Rationale for Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex.[6] Due to the steric hindrance of the substrate and the desired aniline product, specialized bulky phosphine ligands (e.g., biaryl phosphines like XPhos or SPhos) are often required to facilitate the crucial reductive elimination step. Sodium tert-butoxide is a commonly used strong, non-nucleophilic base.
Detailed Protocol: Synthesis of 3,5-Diisopropylaniline
Materials:
-
1-Chloro-3,5-diisopropylbenzene
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous Toluene
Procedure:
-
Setup: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.01 eq.), XPhos (0.025 eq.), and lithium bis(trimethylsilyl)amide (1.5 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add anhydrous toluene, followed by 1-chloro-3,5-diisopropylbenzene (1.0 eq.).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 18-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with water. Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by column chromatography to yield 3,5-diisopropylaniline. Note: This reaction provides the 3,5-isomer, not the 2,6-isomer. Synthesis of 2,6-diisopropylaniline typically follows different routes, often starting from aniline or 2,6-diisopropylanisole.[13][15][16]
Safety and Handling
-
1-Chloro-3,5-diisopropylbenzene: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Grignard Reagents: Highly reactive and pyrophoric upon contact with air and moisture. All manipulations must be performed under a dry, inert atmosphere.
-
Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid inhalation of fine powders.
-
Solvents and Reagents: Anhydrous solvents are flammable and hygroscopic. Strong bases like sodium tert-butoxide are corrosive. Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- Collman, J. P., Hegedus, L. S., Norton, J. R., & Finke, R. G. (1987). Principles and Applications of Organotransition Metal Chemistry. University Science Books.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Hartwig, J. F. (2010).
-
Organic Syntheses. (n.d.). Procedure for Quenching Reactions. [Link]
-
Synthesis of 2,6-Diisopropylaniline. PrepChem.com. [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1973). Accounts of Chemical Research, 6(11), 361-367. [Link]
- Method for preparing 2,6-diisopropyl aniline. (2012).
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (2014). Journal of the American Chemical Society, 136(39), 13854–13865. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2014). White Rose Research Online. [Link]
- Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent. (2008).
-
1-Chloro-3,5-diisopropylbenzene. PubChem. [Link]
-
1-Chloro-3,5-diisopropylbenzene. NIST Chemistry WebBook. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). RSC Medicinal Chemistry, 12(11), 1836-1864. [Link]
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
medicinal chemistry: scope, applications, and significance in modern science marvellous eyube. ResearchGate. [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Chloro-3,5-diisopropylbenzene | C12H17Cl | CID 145144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloro-3,5-diisopropylbenzene [webbook.nist.gov]
- 5. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. web.alfredstate.edu [web.alfredstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. prepchem.com [prepchem.com]
- 16. CN102557963A - Method for preparing 2,6-diisopropyl aniline - Google Patents [patents.google.com]
experimental procedure for the nitration of 1-Chloro-3,5-diisopropylbenzene
An Application Note on the Synthesis of 2-Chloro-1,5-diisopropyl-3-nitrobenzene via Electrophilic Nitration
Abstract
This application note provides a comprehensive experimental protocol for the nitration of 1-Chloro-3,5-diisopropylbenzene. The synthesis of the target compound, 2-Chloro-1,5-diisopropyl-3-nitrobenzene, is achieved through an electrophilic aromatic substitution reaction utilizing a standard nitrating mixture of concentrated nitric and sulfuric acids. This document offers a detailed, step-by-step procedure, an in-depth discussion of the reaction mechanism and regioselectivity, critical safety protocols, and methods for product purification and characterization. The content is tailored for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary technical guidance to perform this reaction safely and efficiently.
Introduction
The nitration of aromatic compounds is a fundamental and widely utilized transformation in organic synthesis. It serves as a crucial step for introducing the nitro group (–NO₂), a versatile functional group that can be readily converted into other functionalities, such as amines, or used as a powerful electron-withdrawing group to modulate a molecule's electronic properties. The target molecule, 2-Chloro-1,5-diisopropyl-3-nitrobenzene, is a polysubstituted aromatic compound whose synthesis exemplifies the principles of regiochemical control in electrophilic aromatic substitution.
This guide details a robust laboratory-scale procedure for the nitration of 1-Chloro-3,5-diisopropylbenzene. The causality behind each experimental step is explained, ensuring that the protocol is not merely a set of instructions but a self-validating system grounded in established chemical principles.
Mechanism and Regioselectivity
The nitration of 1-Chloro-3,5-diisopropylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds through the formation of a highly reactive electrophile, the nitronium ion (NO₂⁺), which is generated in situ from the reaction between concentrated nitric acid and sulfuric acid.[1][2] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[3][4]
Step 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Once formed, the nitronium ion is attacked by the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation known as the Wheland intermediate or arenium ion.[5] In the final step, a proton is abstracted from the arenium ion by a weak base (like water or the bisulfate ion), restoring the aromaticity of the ring and yielding the nitroaromatic product.[4]
Caption: General mechanism for electrophilic aromatic substitution.
Regiochemical Outcome:
The position of nitration on the 1-Chloro-3,5-diisopropylbenzene ring is determined by the cumulative directing effects of the existing substituents: the chloro group and the two isopropyl groups.
-
Isopropyl Groups (–CH(CH₃)₂): These are alkyl groups and are classified as weakly activating. They direct incoming electrophiles to the ortho and para positions through an inductive electron-donating effect and hyperconjugation.[6][7]
-
Chloro Group (–Cl): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect (–I effect). However, they are ortho, para-directors because their lone pairs of electrons can stabilize the arenium ion intermediate through resonance (+M effect).[5][8][9] In electrophilic aromatic substitution, the resonance effect generally governs the directing outcome over the inductive effect.[7]
Analysis of Substituent Effects: Let's analyze the directing influence on the available positions (C2, C4, C6) of 1-Chloro-3,5-diisopropylbenzene:
-
Position C4: This position is para to the chloro group and ortho to both isopropyl groups. It is electronically activated by all three substituents. However, this position is flanked by two bulky isopropyl groups, resulting in significant steric hindrance, making an attack by the electrophile unfavorable.
-
Positions C2 and C6: These positions are chemically equivalent due to the molecule's symmetry. They are ortho to the chloro group, ortho to one isopropyl group, and para to the other. This makes them highly electron-rich and electronically favored for substitution. Sterically, these positions are less hindered than C4, as the electrophile approaches adjacent to a chlorine atom and only one isopropyl group.
Therefore, the nitration is predicted to occur predominantly at the C2 (and C6) position, yielding 2-Chloro-1,5-diisopropyl-3-nitrobenzene as the major product.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving concentrated acids must be performed in a certified chemical fume hood.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Chloro-3,5-diisopropylbenzene | ≥98% Purity | Commercial Source | Starting material |
| Concentrated Nitric Acid (HNO₃) | 70% (w/w), ACS Grade | Commercial Source | Corrosive and strong oxidizer |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% (w/w), ACS Grade | Commercial Source | Highly corrosive and dehydrating agent |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercial Source | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For neutralization |
| Brine (Saturated NaCl Solution) | Saturated Solution | Lab Prepared | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source | Drying agent |
| Ethanol (EtOH) | 95% or Absolute | Commercial Source | Recrystallization solvent |
| Crushed Ice | N/A | Lab Prepared | For quenching |
3.2. Equipment
-
100 mL Round-bottom flask
-
50 mL Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Thermometer
-
250 mL Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
Caption: Experimental workflow for the nitration of 1-Chloro-3,5-diisopropylbenzene.
-
Preparation of the Nitrating Mixture: In a 100 mL flask, carefully add 15 mL of concentrated nitric acid. Cool the flask in an ice-water bath. While stirring gently, slowly add 15 mL of concentrated sulfuric acid via a dropping funnel. The addition should be done dropwise to control the exothermic reaction, maintaining the internal temperature below 15°C. After the addition is complete, cool the mixture to 0-5°C.
-
Reaction: To the cold, stirred nitrating mixture, add 5.0 g of 1-Chloro-3,5-diisopropylbenzene dropwise over 20-30 minutes. Use a thermometer to monitor the internal temperature and ensure it does not rise above 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 100 mL of cold water. This will quench the reaction and precipitate the crude product. Stir the mixture until all the ice has melted.
-
Extraction and Washing: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL). Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence may occur), and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil or solid.
3.4. Purification
The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol. If the product oils out, add a small amount of water until the solution becomes slightly turbid, then re-heat to clarify. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.
3.5. Characterization The identity and purity of the final product, 2-Chloro-1,5-diisopropyl-3-nitrobenzene, should be confirmed by:
-
Melting Point: Determine the melting point range of the purified solid.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry.
-
IR Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
Safety and Hazard Management
Nitration reactions are inherently hazardous and require strict adherence to safety protocols.
-
Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[10][11] They can cause severe burns upon contact with skin or eyes.[11][12] All handling must be done inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[10][12]
-
Exothermic Reaction: The mixing of the acids and the nitration reaction itself are highly exothermic.[13] Failure to control the temperature can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure, potentially causing an explosion and the release of toxic nitrogen dioxide gas.[12][13] Always use an ice bath and add reagents slowly.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[10][12] Have appropriate spill containment materials, such as sodium bicarbonate or a commercial acid neutralizer, available.[14]
-
Waste Disposal: Acidic waste and organic waste must be segregated and disposed of in accordance with institutional and regulatory guidelines. Do not mix nitric acid waste with other waste streams, especially organic solvents.[14]
References
- Nitration reaction safety - YouTube. (2024).
- American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- NITRIC ACID SAFETY. (n.d.).
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Chem 263 Lecture Notes. (2009). Electrophilic Substitution of Substituted Benzenes.
- Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- Chemistry Steps. (n.d.). Nitration of Benzene.
- SimpleChemConcepts. (2018). 3 Steps in Nitration of Benzene via Electrophilic Substitution.
- BenchChem. (n.d.). Optimizing Yields and Purity: Advanced Synthesis & Purification of 1-Chloro-3,5-dinitrobenzene.
- The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
- Olsson, R. I., & Himo, F. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC - NIH.
- Chad's Prep. (2018). 18.2c EAS Nitration [Video]. YouTube.
- Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene.
- Wang, T., et al. (2022). Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow. ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-Chloro-4-nitrobenzene-1,3-diamine.
Sources
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. alevelh2chemistry.com [alevelh2chemistry.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ehs.com [ehs.com]
- 12. youtube.com [youtube.com]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
The Unassuming Workhorse: 1-Chloro-3,5-diisopropylbenzene as a Sterically Hindered Building Block in Modern Synthesis
Introduction: In the intricate world of organic synthesis, the architectonic control of molecular structure is paramount. Steric hindrance, often perceived as a challenge, can be strategically exploited to direct reaction outcomes and construct complex molecular frameworks. 1-Chloro-3,5-diisopropylbenzene emerges as a quintessential example of a sterically hindered building block, offering a unique combination of bulk and reactivity that has proven invaluable in the synthesis of specialized ligands and complex organic molecules. The two isopropyl groups flanking the chlorine atom create a sterically demanding environment, influencing the regioselectivity of reactions and providing a scaffold for creating bulky substituents that are crucial in catalysis and materials science. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the versatile applications of 1-chloro-3,5-diisopropylbenzene, complete with detailed experimental protocols and mechanistic insights.
The Strategic Advantage of Steric Encumbrance
The bulky diisopropylphenyl moiety is a cornerstone in the design of many high-performance ligands for transition-metal catalysis. The steric bulk of the isopropyl groups can create a specific coordination environment around the metal center, influencing catalytic activity, selectivity, and stability. 1-Chloro-3,5-diisopropylbenzene serves as a readily available precursor to a variety of these bulky substituents, making it a valuable tool in the synthetic chemist's arsenal.
Physicochemical Properties and Safety
A thorough understanding of the physical and chemical properties of a building block is essential for its effective and safe utilization.
| Property | Value | Reference |
| CAS Number | 87945-06-0 | [1][2] |
| Molecular Formula | C₁₂H₁₇Cl | [1][2] |
| Molecular Weight | 196.72 g/mol | [1][2] |
| Appearance | Colorless liquid | |
| Boiling Point | ~235-237 °C | |
| Density | ~0.98 g/mL | |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene, dichloromethane). Insoluble in water. |
Safety and Handling: 1-Chloro-3,5-diisopropylbenzene should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, rinse immediately with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a septet for the methine protons of the isopropyl groups, a doublet for the methyl protons of the isopropyl groups, and signals in the aromatic region corresponding to the protons on the benzene ring.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct signals for the methyl and methine carbons of the isopropyl groups, as well as for the aromatic carbons, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift.
-
Infrared (IR): The IR spectrum will exhibit characteristic C-H stretching vibrations for the alkyl and aromatic groups, as well as C-Cl stretching and aromatic C=C bending vibrations.
Synthesis of 1-Chloro-3,5-diisopropylbenzene
The starting material, 1,3-diisopropylbenzene, is commercially available. The synthesis of 1-chloro-3,5-diisopropylbenzene can be achieved through electrophilic aromatic substitution.
Protocol 1: Direct Chlorination of 1,3-Diisopropylbenzene
This protocol describes the direct chlorination of 1,3-diisopropylbenzene using a Lewis acid catalyst.
Materials:
-
1,3-Diisopropylbenzene
-
Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃)
-
Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a reflux condenser connected to a gas trap, dissolve 1,3-diisopropylbenzene (1.0 equiv) in dry dichloromethane.
-
Add a catalytic amount of iron(III) chloride (0.05 equiv) to the solution.
-
Slowly bubble chlorine gas through the solution at room temperature, or add N-Chlorosuccinimide portion-wise. The reaction is exothermic and should be monitored carefully.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to afford 1-chloro-3,5-diisopropylbenzene.
Causality: The Lewis acid catalyst polarizes the Cl-Cl bond, making one of the chlorine atoms more electrophilic and facilitating the attack by the electron-rich aromatic ring. The bulky isopropyl groups direct the incoming electrophile to the less sterically hindered position, which in this case is the 5-position.
Caption: Synthesis of 1-Chloro-3,5-diisopropylbenzene workflow.
Applications in Cross-Coupling Reactions
1-Chloro-3,5-diisopropylbenzene is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The steric hindrance around the C-Cl bond can influence the reaction kinetics and may require the use of specialized, bulky phosphine ligands to achieve high yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[3] The reaction of 1-chloro-3,5-diisopropylbenzene with an arylboronic acid provides access to sterically hindered biaryl compounds.
Materials:
-
1-Chloro-3,5-diisopropylbenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).
-
Add 1-chloro-3,5-diisopropylbenzene (1.0 equiv) and phenylboronic acid (1.2 equiv).
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for the oxidative addition of the sterically hindered and electronically deactivated aryl chloride to the palladium(0) center, which is often the rate-limiting step in the catalytic cycle.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5] This reaction allows for the synthesis of bulky diarylamines or N-aryl heterocycles from 1-chloro-3,5-diisopropylbenzene.
Materials:
-
1-Chloro-3,5-diisopropylbenzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equiv).
-
Add 1-chloro-3,5-diisopropylbenzene (1.0 equiv) and morpholine (1.2 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture at 100 °C.
-
Monitor the reaction by GC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ether, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography.[6]
Causality: Similar to the Suzuki coupling, the use of a bulky ligand like XPhos is essential to facilitate the challenging oxidative addition of the aryl chloride. The strong base, NaOtBu, is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[7][8] This reaction provides a route to synthesize sterically encumbered aryl alkynes.
Materials:
-
1-Chloro-3,5-diisopropylbenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-chloro-3,5-diisopropylbenzene (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%) in a mixture of THF and triethylamine.
-
Add phenylacetylene (1.2 equiv) dropwise to the mixture.
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor by TLC or GC.
-
Once the starting material is consumed, cool the reaction, dilute with ether, and filter to remove the ammonium salts.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[7]
Causality: The Sonogashira coupling proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[8]
Synthesis of Bulky Phosphine Ligands
One of the most significant applications of 1-chloro-3,5-diisopropylbenzene is in the synthesis of bulky phosphine ligands, which are pivotal in modern catalysis.
Protocol 5: Synthesis of Di(3,5-diisopropylphenyl)phosphine Oxide
This protocol outlines a common route to bulky secondary phosphine oxides, which can be subsequently reduced to the corresponding phosphines.
Materials:
-
1-Chloro-3,5-diisopropylbenzene
-
Magnesium turnings
-
1,2-Dibromoethane (catalytic amount)
-
Diethyl phosphite
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, activate magnesium turnings (2.2 equiv) with a crystal of iodine or a few drops of 1,2-dibromoethane. Add a solution of 1-chloro-3,5-diisopropylbenzene (2.0 equiv) in anhydrous THF dropwise to initiate the Grignard reaction. Reflux the mixture until the magnesium is consumed.
-
Phosphinylation: Cool the Grignard reagent to 0 °C and add diethyl phosphite (1.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude di(3,5-diisopropylphenyl)phosphine oxide by crystallization or column chromatography.[9]
Causality: The Grignard reagent, a potent nucleophile, displaces the ethoxy groups on the diethyl phosphite to form the P-C bonds. The subsequent acidic workup hydrolyzes the remaining P-O bonds to yield the secondary phosphine oxide.[10]
Caption: Synthesis of a bulky phosphine oxide precursor.
Conclusion
1-Chloro-3,5-diisopropylbenzene is a versatile and valuable building block in organic synthesis. Its sterically hindered nature, which might initially appear to be a synthetic hurdle, is in fact a strategic advantage that allows for the construction of unique and highly functionalized molecules. From its role as a substrate in a variety of cross-coupling reactions to its use as a precursor for bulky phosphine ligands, this compound provides chemists with a powerful tool to control molecular architecture. The protocols and insights provided in this application note are intended to empower researchers to effectively harness the synthetic potential of 1-chloro-3,5-diisopropylbenzene in their pursuit of novel catalysts, pharmaceuticals, and materials.
References
-
NROChemistry. Sonogashira Coupling. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034029). [Link]
-
Wikipedia. Diphenylphosphine oxide. [Link]
-
ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. [Link]
-
Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Cheméo. Chemical Properties of 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0). [Link]
-
Organic Syntheses. SYNTHESIS OF ELECTRON-DEFICIENT SECONDARY PHOSPHINE OXIDES AND SECONDARY PHOSPHINES: BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE OXIDE and BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE. [Link]
-
Preprints.org. Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(µ-OH)Cl(NHC)}2]. [Link]
-
Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]
-
PubChem. 1,3-Diisopropylbenzene. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Jamison, T. F., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Molecules. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Molecules. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. [Link]
-
NIST. Benzene, 1,3,5-trichloro-. [Link]
-
PubChem. 1-Chloro-3,5-diisopropylbenzene. [Link]
-
Journal of Chemical Education. Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [Link]
-
NIST. Benzene, 1,3,5-tris(1-methylethyl)-. [Link]
-
Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm. [Link]
-
PubChem. 1,3,5-Triisopropylbenzene. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information for “Enhancing the Resolution of 1H and 13C Solid-State NMR Spectra by Reduction of Anisotropic Broadening with Paramagnetic Dopants”. [Link]
-
Allen. Reaction of PCl_3 and PhMgBr would give. [Link]
Sources
- 1. 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1-Chloro-3,5-diisopropylbenzene | C12H17Cl | CID 145144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]
- 10. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for the Synthesis of Novel Organic Materials
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Architectural Art of Modern Organic Materials
The field of organic materials has transcended the synthesis of simple polymers and dyes, evolving into a discipline of molecular architecture. Researchers now design and construct materials with precision, controlling nanoscale morphology to unlock unprecedented functionalities. These novel materials are the bedrock of next-generation technologies in electronics, medicine, and sustainable energy. From polymers that deliver therapeutic agents with pinpoint accuracy to crystalline frameworks that capture greenhouse gases, the ability to synthesize complex organic structures is a critical driver of innovation.[1][2]
This guide eschews a rigid, one-size-fits-all approach. Instead, it offers an in-depth exploration of three cornerstone synthetic strategies that exemplify the control, precision, and versatility required in modern materials chemistry:
-
Controlled/Living Polymerization: Crafting macromolecules with defined architectures.
-
Palladium-Catalyzed Cross-Coupling: Stitching molecular fragments together with high fidelity.
-
Reticular Chemistry: Building crystalline, porous frameworks from molecular blueprints.
Each section is designed to provide not just a protocol, but the underlying scientific rationale—the why behind the how—to empower researchers to adapt, troubleshoot, and innovate.
Controlled/Living Polymerization: Ring-Opening Metathesis Polymerization (ROMP)
Expertise & Experience: Beyond Simple Polymers
Conventional polymerization methods often yield materials with a broad range of molecular weights and undefined architectures, limiting their utility in high-performance applications.[3] Controlled/living polymerization techniques, such as Ring-Opening Metathesis Polymerization (ROMP), provide exquisite control over these parameters.[4][5] The "living" nature of ROMP means that the polymer chains continue to grow as long as the monomer is available, with minimal termination or chain-transfer events.[6] This allows for the synthesis of polymers with predictable molecular weights, narrow polydispersity, and complex architectures like block copolymers.[3][5]
The driving force for ROMP is the release of ring strain in cyclic olefin monomers (e.g., norbornene derivatives).[6] The reaction is initiated by a transition metal alkylidene catalyst, most notably Grubbs-type ruthenium catalysts, which are renowned for their functional group tolerance and stability.[7][8] This control is paramount for applications in drug delivery, where polymer architecture dictates drug loading, release kinetics, and biocompatibility.[5]
Experimental Workflow: ROMP
Caption: High-level workflow for a typical ROMP experiment.
Application Protocol: Synthesis of a Functional Poly(norbornene) Derivative
This protocol describes the synthesis of a functional polymer using a third-generation Grubbs catalyst (G3), which offers fast initiation and high activity.[9]
Materials:
-
Functionalized Norbornene Monomer (e.g., exo-N-phenyl-7-oxanorbornene-5,6-dicarboximide)
-
Grubbs Third Generation Catalyst (G3)
-
Anhydrous Dichloromethane (DCM), inhibitor-free
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Protocol Steps:
-
Monomer Preparation: In a glovebox or under inert atmosphere, dissolve the norbornene monomer (e.g., 200 mg, 0.78 mmol) in anhydrous DCM (3.0 mL) in a dry Schlenk flask equipped with a stir bar. The target degree of polymerization (DP) will determine the monomer-to-catalyst ratio. For a target DP of 50, the ratio is 50:1.
-
Catalyst Preparation: In a separate vial, dissolve the G3 catalyst (e.g., 13.3 mg, 0.0156 mmol for DP=50) in anhydrous DCM (1.0 mL). The solution should have a characteristic green-brown color.
-
Initiation and Polymerization: Rapidly inject the catalyst solution into the vigorously stirring monomer solution. The reaction is often fast, with a noticeable increase in viscosity. Allow the reaction to stir at room temperature for the desired time (e.g., 30-60 minutes). Slower polymerizations can be achieved by cooling the reaction to 0°C to better control molecular weight.[9]
-
Quenching (Termination): To terminate the living polymerization, add an excess of ethyl vinyl ether (e.g., 0.5 mL). This reacts with the active catalyst species. Stir for 20 minutes.
-
Isolation: Remove the flask from the inert atmosphere. Slowly pour the viscous polymer solution into a beaker of cold, rapidly stirring methanol (~100 mL). The polymer will precipitate as a solid.
-
Purification and Drying: Collect the precipitated polymer by vacuum filtration. Wash the solid with fresh cold methanol. Dry the polymer under high vacuum to a constant weight.
Self-Validation System:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the dried polymer in a suitable solvent (e.g., CDCl₃). ¹H NMR is used to confirm the disappearance of the monomer's olefinic protons and the appearance of the polymer backbone's broad olefinic signals, thus verifying polymerization.[10][11]
-
Gel Permeation Chromatography (GPC): GPC is essential to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful controlled polymerization will yield a PDI value close to 1.1, indicating a narrow molecular weight distribution.[3]
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
Expertise & Experience: The Power of C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[12][13][14] The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or pseudohalide, is particularly valued for its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups.[15][16]
Understanding the catalytic cycle is key to troubleshooting and optimizing these reactions. The cycle involves three main steps: (1) Oxidative Addition of the Pd(0) catalyst to the organic halide, forming a Pd(II) species; (2) Transmetalation , where the organic group from the boron reagent replaces the halide on the palladium, a step critically facilitated by a base; and (3) Reductive Elimination , where the two organic fragments are coupled to form the final product, regenerating the Pd(0) catalyst.[15][16] This reaction is foundational in the synthesis of conjugated polymers for organic electronics, biaryl compounds in pharmaceuticals, and complex small molecules.[13][17]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of a Biaryl Compound
This protocol details a typical Suzuki coupling for synthesizing a 4-phenyltoluene, a common biaryl structure.
Materials:
-
4-Bromotoluene (Aryl Halide)
-
Phenylboronic Acid (Organoboron Reagent)
-
Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)
-
Triphenylphosphine (PPh₃) (Ligand)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Toluene and Water (Solvent System)
-
Standard laboratory glassware for reflux under an inert atmosphere
Protocol Steps:
-
Reaction Setup: To a round-bottom flask, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Catalyst Preparation: In a small vial, pre-mix Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and PPh₃ (10.5 mg, 0.04 mmol, 4 mol%). Causality Note: The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. The ratio of ligand to palladium is crucial for catalytic activity.
-
Add Catalyst and Solvents: Add the catalyst/ligand mixture to the flask. Equip the flask with a reflux condenser. Evacuate and backfill the apparatus with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add toluene (5 mL) and water (1 mL) via syringe. The biphasic system is common for Suzuki couplings, as the base is soluble in the aqueous phase and the organic reagents in the organic phase.
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Self-Validation System:
-
Mass Spectrometry (MS): GC-MS or LC-MS analysis of the purified product should show a molecular ion peak corresponding to the calculated mass of 4-phenyltoluene.[10]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should match the known literature values for the product, confirming the correct connectivity and purity.[11]
Data Presentation: Influence of Reaction Parameters
| Parameter | Variation | Rationale & Expected Outcome |
| Catalyst | Pd(PPh₃)₄ vs. Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Buchwald-type ligands like SPhos are more electron-rich and bulky, often leading to higher turnover numbers and coupling of more challenging substrates (e.g., aryl chlorides). |
| Base | K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃ | The choice of base affects the rate of transmetalation.[17] K₃PO₄ and Cs₂CO₃ are stronger bases and are often more effective for less reactive substrates. |
| Solvent | Toluene/H₂O vs. Dioxane/H₂O vs. DMF | Solvent choice influences solubility and reaction temperature. Dioxane is a common alternative to toluene. DMF can accelerate reactions but may be prone to decomposition at high temperatures. |
Reticular Chemistry: Solvothermal Synthesis of a Covalent Organic Framework (COF)
Expertise & Experience: Building with Molecular Logic
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[18][19] The "art" of COF synthesis, known as reticular chemistry, involves connecting molecular building blocks (Secondary Building Units or SBUs) into predetermined network topologies.[19][20] The key to achieving crystallinity is the use of reversible reactions, such as imine or boronate ester formation.[18] This reversibility allows for "error-checking" during the growth process, where misplaced units can disconnect and re-form correctly, leading to a long-range ordered, crystalline structure rather than an amorphous polymer.
Solvothermal synthesis—conducting the reaction in a sealed vessel at elevated temperatures—is the most common method for producing high-quality COFs.[21][22] The resulting materials possess low density, high thermal stability, and permanent porosity, making them exceptional candidates for gas storage, separation, and catalysis.[20]
COF Synthesis Principle
Sources
- 1. Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. rroij.com [rroij.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cross-Coupling [sigmaaldrich.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Covalent organic framework - Wikipedia [en.wikipedia.org]
- 20. azonano.com [azonano.com]
- 21. Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding - American Chemical Society [acs.digitellinc.com]
- 22. Green synthesis of covalent organic frameworks based on reaction media - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1-Chloro-3,5-diisopropylbenzene Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Chloro-3,5-diisopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for improving reaction yield and purity. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of this synthesis.
The primary route to synthesizing 1-Chloro-3,5-diisopropylbenzene is through the direct electrophilic chlorination of 1,3-diisopropylbenzene. While seemingly straightforward, the reaction presents a significant challenge in regioselectivity. The two isopropyl groups are activating and ortho-, para-directing, leading to a potential mixture of several isomers. This guide provides a structured approach to troubleshoot and optimize this critical reaction.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing 1-Chloro-3,5-diisopropylbenzene?
The most common and direct method is the electrophilic aromatic substitution (EAS) reaction of 1,3-diisopropylbenzene using a chlorinating agent and a Lewis acid catalyst.[1] Typically, molecular chlorine (Cl₂) is used in conjunction with a catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[2]
Q2: How do the isopropyl groups influence the reaction's regioselectivity?
Isopropyl groups are alkyl groups, which are electron-donating and therefore activate the aromatic ring towards electrophilic attack. They are classified as ortho-, para-directors.[3] In the case of 1,3-diisopropylbenzene, the potential positions for substitution are 2, 4, 5, and 6.
-
Positions 2: This position is sterically hindered, being situated between two bulky isopropyl groups. Attack here is highly unfavorable.
-
Positions 4 and 6 (ortho/para): These positions are electronically activated and are the primary sites of reaction. This leads to the formation of the major byproduct, 1-Chloro-2,4-diisopropylbenzene.
-
Position 5 (meta): While electronically less favored than the 4/6 positions, it is sterically accessible. The synthesis aims to maximize substitution at this position.
Q3: What is the fundamental mechanism of this chlorination reaction?
The reaction proceeds via a classic electrophilic aromatic substitution mechanism, which can be broken down into three key steps:[4]
-
Generation of the Electrophile: The Lewis acid catalyst (e.g., FeCl₃) polarizes the Cl-Cl bond in molecular chlorine, creating a potent electrophile (Cl⁺).[1][2]
-
Nucleophilic Attack: The electron-rich π-system of the diisopropylbenzene ring attacks the electrophilic chlorine atom. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
-
Deprotonation and Aromatization: A weak base, typically the FeCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new chlorine atom. This restores the aromaticity of the ring, yielding the final chlorinated product and regenerating the catalyst.[2][4]
Q4: Why is a Lewis acid catalyst essential for this reaction?
Benzene and its derivatives are aromatic and relatively stable. Molecular chlorine (Cl₂) by itself is not a strong enough electrophile to react with the deactivated ring (relative to highly activated systems like phenols).[2] The Lewis acid catalyst is crucial for activating the chlorine molecule, making it significantly more electrophilic and capable of being attacked by the aromatic ring.[6]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and validated solutions.
Problem 1: Low Overall Yield of Chlorinated Products
A low yield of the desired product can stem from several factors related to reaction conditions and reagent quality.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Lewis acid catalyst (FeCl₃, AlCl₃) is highly hygroscopic. Moisture will hydrolyze and deactivate it, halting the reaction. | Use fresh, anhydrous Lewis acid from a sealed container. If necessary, dry the glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., N₂ or Ar). |
| Insufficient Reaction Time or Temperature | Electrophilic chlorination may be slow, especially if aiming for higher selectivity at lower temperatures. | Monitor the reaction progress using an appropriate technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. If the reaction is stalled, a modest increase in temperature (e.g., from 0°C to 25°C) can be considered, but be aware this may reduce regioselectivity. |
| Poor Quality Starting Material | Impurities in the 1,3-diisopropylbenzene starting material can interfere with the catalyst or the reaction. | Purify the starting material by distillation before use. Confirm purity by GC or NMR. |
Problem 2: Poor Regioselectivity (High Ratio of Isomeric Byproducts)
This is the most common challenge. The primary byproduct is typically 1-Chloro-2,4-diisopropylbenzene.
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Higher temperatures provide more energy, overcoming the activation barrier for substitution at the more electronically favored but sterically accessible 4/6 positions. | Conduct the reaction at a lower temperature (e.g., 0°C or even -10°C). This favors kinetic control and can improve the ratio of the desired 3,5-isomer. |
| Choice of Catalyst | The nature of the Lewis acid can influence the steric bulk of the catalyst-electrophile complex, affecting regioselectivity. | Experiment with different Lewis acids. While FeCl₃ is common, bulkier catalysts might offer improved selectivity. Some literature suggests specific catalyst preparations for para-directed chlorination that could be adapted.[7] |
| Solvent Effects | The solvent can influence the solvation of the intermediate arenium ion, subtly altering the energy landscape and affecting isomer distribution. | Vary the solvent. Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride are common. A systematic screen of solvents could reveal an optimal medium for the desired selectivity. |
Problem 3: Formation of Dichlorinated Byproducts
The product, 1-Chloro-3,5-diisopropylbenzene, is still an activated ring and can undergo a second chlorination.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | Using an excess of the chlorinating agent (Cl₂) will inevitably lead to polychlorination once a significant amount of the monochlorinated product has formed. | Use a slight excess of the 1,3-diisopropylbenzene starting material relative to the chlorinating agent (e.g., 1.1 equivalents of arene to 1.0 equivalent of Cl₂). This ensures the chlorinating agent is the limiting reagent. Monitor the reaction closely and stop it once the starting material is mostly consumed but before significant dichlorination occurs. |
Problem 4: Side-Chain Chlorination
Chlorination of the isopropyl groups is a possible side reaction.
| Potential Cause | Explanation | Recommended Solution |
| Radical Reaction Conditions | Side-chain halogenation occurs via a free-radical mechanism, which is initiated by UV light.[1] | Conduct the reaction in the dark. Protect the reaction vessel from ambient light by wrapping it in aluminum foil. Ensure that the reaction is performed under conditions that favor electrophilic substitution (i.e., with a Lewis acid catalyst).[8] |
Section 3: Experimental Protocols
Protocol 3.1: Optimized Electrophilic Chlorination of 1,3-Diisopropylbenzene
This protocol is designed to favor the formation of the 3,5-isomer.
Materials:
-
1,3-Diisopropylbenzene (high purity)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS)
-
Round-bottom flask, magnetic stirrer, gas inlet/outlet, cooling bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube (reaching below the solvent surface), and a gas outlet connected to a scrubber (e.g., NaOH solution).
-
Reagent Preparation: Dissolve 1,3-diisopropylbenzene (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Under an inert atmosphere, add anhydrous FeCl₃ (0.05 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Chlorination: Slowly bubble chlorine gas (0.95 eq) through the stirring solution. Alternatively, add N-Chlorosuccinimide (0.95 eq) portion-wise. Maintain the temperature at 0°C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC. The reaction is typically complete when the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench it by pouring the mixture into cold water.
-
Workup: Separate the organic layer. Wash it sequentially with a sodium bisulfite solution (to remove excess chlorine), sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 3.2: Purification by Fractional Distillation
The boiling points of the isomers are expected to be close, necessitating efficient fractional distillation.
Procedure:
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column. Ensure all joints are properly sealed for vacuum application.
-
Distillation: Transfer the crude product to the distillation flask. Apply vacuum and slowly heat the flask.
-
Fraction Collection: Collect the fractions based on their boiling points. The different isomers will distill at slightly different temperatures. Isolate the fraction corresponding to 1-Chloro-3,5-diisopropylbenzene.
-
Analysis: Analyze the collected fractions by GC or NMR to confirm purity. For exceptionally high purity, column chromatography may be required as a subsequent step.[9]
Section 4: Visual Guides & Diagrams
Reaction Pathway
Caption: Key products of the electrophilic chlorination.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
Section 5: References
-
Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia. PMC - NIH. [Link]
-
What is the partial synthesis of 1-chloro-3-propylbenzene from benzene? Quora. (2023-07-10). [Link]
-
Electrochemical functionalization of 1,3-diisopropylbenzene. PubMed. (2010-07-19). [Link]
-
US2430822A - Chlorination of isopropylbenzenes. Google Patents.
-
Electrophilic Aromatic Substitution - Chlorination. YouTube. (2020-04-02). [Link]
-
1,3-Diisopropylbenzene. Wikipedia. [Link]
-
Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. (2018-04-18). [Link]
-
US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene. Google Patents.
-
Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE. Vedantu. [Link]
-
How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors? Quora. (2024-07-07). [Link]
-
Chemical Properties of 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0). Cheméo. [Link]
-
US5030777A - Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene. Google Patents.
-
Study on the synthesis of 1, 3, 5-triisopropylbenzene. ResearchGate. [Link]
-
What happens when chlorobenzene undergoes Friese Craft's alkylation? Quora. (2021-04-13). [Link]
-
US4250122A - Process and catalyst mixture for the para-directed chlorination of alkylbenzenes. Google Patents.
-
Optimizing Yields and Purity: Advanced Synthesis & Purification of 1-Chloro-3,5-dinitrobenzene. Medium. [Link]
-
Trick to remember Friedel-crafts Reactions of Chlorobenzene, Anisole||ASN CHEMISTRY. YouTube. (2023-09-03). [Link]
-
Direct C(sp3)−H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. The Doyle Group. (2016-09-21). [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. (2022-09-24). [Link]
-
US7102043B2 - Process for synthesizing diisopropylbenzene. Google Patents.
-
Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]
-
1,3-Diisopropylbenzene. PubChem. [Link]
-
Chlorination Aromatic Substitution Overview. YouTube. (2021-03-17). [Link]
-
Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene. YouTube. (2023-03-25). [Link]
-
US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of... Google Patents.
-
Adding Cl to Benzene: Electrophilic Substitution. YouTube. (2021-07-11). [Link]
-
Process for the synthesis and purification diisopropenylbenzene. European Patent Office. [Link]
-
Maximizing Chlorobenzene Product Yield by Modifying The Benzene Chlorination Process. IOP Conference Series: Materials Science and Engineering. (2026-01-01). [Link]
Sources
- 1. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. US4250122A - Process and catalyst mixture for the para-directed chlorination of alkylbenzenes - Google Patents [patents.google.com]
- 8. US2430822A - Chlorination of isopropylbenzenes - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Purification of Crude 1-Chloro-3,5-diisopropylbenzene by Recrystallization
Welcome to the technical support guide for the purification of 1-Chloro-3,5-diisopropylbenzene. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. The synthesis of 1-Chloro-3,5-diisopropylbenzene often yields a crude product contaminated with isomeric byproducts, unreacted starting materials, and other impurities stemming from side reactions like transalkylation.[1] Recrystallization is a powerful, efficient, and cost-effective technique to significantly enhance the purity of this compound, provided the process is well-understood and optimized.
This guide moves beyond a simple procedural list, offering in-depth explanations for methodological choices and a comprehensive troubleshooting section to address the specific challenges you may encounter in the lab.
Section 1: Compound Profile & Recrystallization Feasibility
A thorough understanding of the physicochemical properties of 1-Chloro-3,5-diisopropylbenzene is the foundation for developing a successful recrystallization protocol. The key parameters dictate solvent selection, temperature control, and potential challenges like "oiling out."
Table 1: Physicochemical Properties of 1-Chloro-3,5-diisopropylbenzene
| Property | Value | Unit | Source |
| CAS Number | 87945-06-0 | - | [2] |
| Molecular Formula | C₁₂H₁₇Cl | - | [2] |
| Molecular Weight | 196.71 | g/mol | [2] |
| Melting Point (T_fus) | 276.38 (3.23 °C) | K | [2] |
| Boiling Point (T_boil) | 547.15 (274.0 °C) | K | [2] |
| Solubility Profile | Insoluble in water; Soluble in non-polar organic solvents. | - | [2][3] |
Expert Analysis:
The compound's melting point of approximately 3.23 °C confirms it is a solid at standard laboratory refrigerated temperatures, making recrystallization a viable purification method. Its high boiling point necessitates the choice of a solvent with a boiling point significantly lower than 274 °C to prevent melting before dissolution. The non-polar nature of the molecule, due to the benzene ring and isopropyl groups, indicates that it will be highly soluble in non-polar solvents (like hexanes) and less soluble in polar solvents (like alcohols or water).[3] An ideal recrystallization solvent will exploit this by showing high solubility at an elevated temperature but poor solubility at lower temperatures.[4]
Section 2: Step-by-Step Recrystallization Protocol
This protocol provides a robust starting point for the purification. Always begin with a small-scale trial to confirm solvent suitability before committing the bulk of your material.
Objective: To dissolve the crude solid in a minimum amount of a suitable hot solvent and allow the pure compound to selectively crystallize upon slow cooling.
Recommended Solvent: Isopropanol or Ethanol. These polar protic solvents are excellent candidates because 1-Chloro-3,5-diisopropylbenzene, being largely non-polar, should exhibit the desired steep solubility curve: highly soluble when hot and sparingly soluble when cold.
Methodology:
-
Solvent Selection Trial:
-
Place approximately 50 mg of your crude material into a small test tube.
-
Add the chosen solvent (e.g., isopropanol) dropwise at room temperature. The compound should be sparingly soluble or insoluble.
-
Gently heat the test tube in a water bath. The solid should completely dissolve. If it does not, add more solvent dropwise until a clear solution is achieved at the boiling point.[5]
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath. Abundant, fine crystals should form. This confirms the solvent's suitability.
-
-
Dissolution of Crude Product:
-
Place the bulk of your crude 1-Chloro-3,5-diisopropylbenzene in an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask's volume).
-
Add a boiling chip and cover the flask with a watch glass to minimize solvent evaporation.
-
Heat the solvent in a separate beaker. Add a small portion of the hot solvent to the flask—just enough to cover the solid.[5]
-
Bring the mixture to a gentle boil on a hot plate. Stir or swirl continuously.
-
Continue adding small portions of hot solvent every 30-60 seconds until the solid just dissolves completely.[6] It is critical to use the minimum amount of hot solvent required to achieve saturation and maximize yield.
-
-
Removal of Insoluble Impurities (Hot Filtration - Optional):
-
If you observe insoluble impurities (e.g., dust, inorganic salts) in the hot solution, you must perform a hot gravity filtration.
-
Pre-heat a funnel and a new, clean Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Pour the hot, saturated solution quickly through the filter paper into the clean flask. This step must be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with the watch glass, and place it on an insulated surface (like a cork ring or wooden block) to allow for slow cooling.[7]
-
Causality: Slow cooling is paramount. It allows the crystal lattice to form in an orderly manner, selectively incorporating molecules of 1-Chloro-3,5-diisopropylbenzene while excluding impurity molecules, which remain in the solvent (mother liquor).[4] Rapid cooling traps impurities within the crystal structure.
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor. Using cold solvent minimizes the loss of the desired product.
-
Allow the crystals to dry on the filter paper with the vacuum running for several minutes.
-
Transfer the purified crystals to a watch glass and allow them to air-dry completely. For final drying, a vacuum oven at a low temperature can be used.
-
Section 3: Troubleshooting Guide & FAQs
Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?
A: Oiling out occurs when the solute is discharged from the solution at a temperature above its melting point.[8]
-
Primary Cause 1: High Impurity Level. Significant amounts of impurities can depress the melting point of the mixture, leading to it liquefying under conditions where the pure compound would crystallize.
-
Primary Cause 2: Improper Solvent Choice. If the boiling point of your solvent is higher than the melting point of your compound, it will melt before it can crystallize. While not the case here with isopropanol (BP: 82.5 °C) and the pure compound (MP: 3.23 °C), it is a critical general principle.[9]
-
Solution Workflow:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent (10-20% more volume). This lowers the saturation temperature, which may fall below the compound's melting point.[8]
-
Attempt to cool the solution again, but much more slowly. You can insulate the flask with glass wool or leave the cooling hotplate on a very low setting.
-
If it oils out again, consider switching to a lower-boiling point solvent or a mixed-solvent system. Alternatively, the crude material may require a preliminary purification step (e.g., passing through a short silica plug) to remove the bulk of impurities before attempting recrystallization.
-
Q2: The solution has cooled completely, but no crystals have formed. What should I do?
A: This is a classic case of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not initiated.[8]
-
Solution Workflow:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a high-energy surface that can initiate crystal growth.
-
Add a Seed Crystal: If you have a small crystal of pure product from a previous batch, add it to the solution. It will act as a template for further crystal growth.
-
Cool to a Lower Temperature: If the above methods fail, place the flask in a colder bath (e.g., a dry ice/acetone bath), but be aware this can lead to rapid precipitation and lower purity.
-
Last Resort - Reduce Solvent: If nucleation cannot be induced, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent to re-establish a supersaturated state upon cooling, and then repeat the crystallization process.[8]
-
Q3: My final yield of pure crystals is very low. How can I improve it?
A: A low yield is typically due to one of four factors:
-
Cause 1: Excessive Solvent: Too much solvent was used during the dissolution step, meaning a significant amount of product remains soluble even at low temperatures.
-
Cause 2: Premature Crystallization: The product crystallized in the funnel during hot filtration.
-
Cause 3: Excessive Washing: Too much cold solvent was used to wash the crystals, or the solvent was not cold enough, redissolving some of the product.
-
Cause 4: Inappropriate Solvent: The chosen solvent may have a relatively high solubility for the compound even at low temperatures.
-
Solutions:
-
For future runs, be meticulous about adding the minimum amount of hot solvent.
-
To recover dissolved product from the mother liquor, you can evaporate some of the solvent and cool the remaining solution to obtain a second crop of crystals. Note that this second crop will likely be less pure than the first.
-
Ensure all equipment for hot filtration is properly pre-heated.
-
Always use ice-cold solvent for washing and use it sparingly.
-
Q4: My recrystallized product is still impure, as indicated by a broad or depressed melting point. What is my next step?
A: A single recrystallization may not be sufficient if the initial material is heavily contaminated or if the impurities have very similar solubility profiles to the product.
-
Solutions:
-
Second Recrystallization: Perform the recrystallization procedure a second time. The purity of the material generally increases with each successive recrystallization.
-
Change the Solvent: Performing a second recrystallization in a different solvent system can be highly effective. Impurities that were soluble in the first solvent may be insoluble in the second, allowing for their removal. For a non-polar compound like this, a mixed-solvent system like hexane/ethyl acetate could be a good alternative.[10]
-
Alternative Purification: If recrystallization fails to achieve the desired purity, an orthogonal technique like column chromatography is recommended.
-
Section 4: Visual Troubleshooting Workflow
The following diagram outlines the logical decision-making process for troubleshooting common issues during the recrystallization of 1-Chloro-3,5-diisopropylbenzene.
Caption: Troubleshooting workflow for recrystallization.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0). Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Diisopropylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3,5-diethylbenzene. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the synthesis of 1, 3, 5-triisopropylbenzene. Retrieved from [Link]
-
ResearchGate. (2015). Selective Isomerization of p-Diisopropylbenzene to m-Diisopropylbenzene Over Metal Modified Hβ Zeolites. Retrieved from [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
YouTube. (2020). How To Recrystallize A Solid. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,3-Diisopropylbenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorobenzene. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Home Page [chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Chlorination of 1,3-Diisopropylbenzene
Welcome to the technical support guide for the chlorination of 1,3-diisopropylbenzene. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you minimize side product formation and maximize the yield of your target chlorinated isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Primary Reaction and Regioselectivity
Q1: What is the expected major product from the chlorination of 1,3-diisopropylbenzene, and what is the chemical reasoning behind its formation?
A1: The primary and most desired product of the monochlorination of 1,3-diisopropylbenzene is 4-chloro-1,3-diisopropylbenzene .
The underlying principle is the directing effect of the substituents on the aromatic ring during electrophilic aromatic substitution.[1][2] The two isopropyl groups are alkyl groups, which are known as activating substituents and are ortho, para-directors. This means they activate the benzene ring towards electrophilic attack and direct the incoming electrophile (in this case, 'Cl⁺') to the positions ortho and para relative to themselves.
Let's analyze the positions on the 1,3-diisopropylbenzene ring:
-
Positions 4 and 6: These positions are para to one isopropyl group and ortho to the other. They are electronically activated by both groups, making them the most favorable sites for substitution.
-
Position 2: This position is ortho to both isopropyl groups. While electronically activated, it is subject to significant steric hindrance from the two bulky adjacent isopropyl groups. This steric clash makes it difficult for the electrophile to approach and attack this position.
-
Position 5: This position is meta to both isopropyl groups. As alkyl groups are not meta-directors, substitution at this position is electronically disfavored and occurs to a much lesser extent.
Therefore, the combination of strong electronic activation and lower steric hindrance at the 4- and 6-positions leads to the preferential formation of 4-chloro-1,3-diisopropylbenzene as the major product.
Section 2: Troubleshooting Isomeric and Polychlorinated Impurities
Q2: My GC analysis shows a significant peak corresponding to 2-chloro-1,3-diisopropylbenzene. What reaction conditions favor the formation of this sterically hindered isomer, and how can I suppress it?
A2: Formation of the 2-chloro isomer, while generally a minor product, can become significant under certain conditions.[3] Its presence typically points to a reaction environment where kinetic control is less dominant, and the electrophile is highly reactive.
Causality:
-
High Reaction Temperature: Increased thermal energy can provide the necessary activation energy to overcome the steric barrier at the 2-position.
-
Highly Reactive Catalyst System: A very strong Lewis acid (e.g., anhydrous AlCl₃) can generate a highly reactive chlorinating electrophile.[4] This "hotter" electrophile is less selective and more likely to react at the sterically crowded but electronically rich 2-position.
Troubleshooting & Prevention:
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to 10 °C) to enhance regioselectivity. This favors the reaction pathway with the lower activation energy, which is substitution at the 4-position.
-
Select a Milder Lewis Acid: Consider using a less aggressive Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iodine. These catalysts still facilitate the reaction but generate a less reactive, more selective electrophile.[1][5]
-
Control the Rate of Addition: Add the chlorinating agent (e.g., a solution of chlorine in a solvent) slowly to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, further promoting selective reaction at the most favorable site.
Q3: My product is contaminated with dichlorinated species. How can I prevent this over-reaction?
A3: The formation of dichlorinated side products is a common issue because the initial monochlorinated product is often more activated towards further substitution than the starting material itself.[6]
Causality: The product, 4-chloro-1,3-diisopropylbenzene, contains two activating isopropyl groups and a weakly deactivating but ortho, para-directing chlorine atom. The net effect is that the ring remains highly susceptible to a second electrophilic attack, leading to dichlorinated products like 4,6-dichloro-1,3-diisopropylbenzene.
Troubleshooting & Prevention:
-
Stoichiometric Control: The most critical factor is stoichiometry. Use the aromatic substrate (1,3-diisopropylbenzene) in a slight molar excess relative to the chlorinating agent (Cl₂). A molar ratio of 1.1:1 (substrate:chlorine) is a good starting point.
-
Low Temperature: As with controlling isomer formation, lower temperatures reduce the overall reaction rate and provide a wider window to stop the reaction after monosubstitution.
-
Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress closely using an appropriate analytical technique like Gas Chromatography (GC). Quench the reaction as soon as the desired level of conversion of the starting material is achieved, before significant amounts of the dichlorinated product appear.
Section 3: Addressing Side-Chain Chlorination
Q4: My analysis shows impurities with chlorine on the isopropyl groups. Why is this happening, and how do I ensure ring-selective chlorination?
A4: The presence of side-chain chlorinated products indicates that a free-radical substitution mechanism is competing with the desired electrophilic substitution pathway.[7]
Causality: Free-radical chlorination is typically initiated by UV light or high temperatures and does not require a Lewis acid catalyst.[8] It preferentially occurs at the tertiary carbon atom of the isopropyl group because the resulting tertiary benzylic radical is highly stabilized by resonance with the aromatic ring.
Troubleshooting & Prevention:
-
Exclude UV Light: This is the most crucial step. Conduct the reaction in the dark or in amber glassware to prevent photochemical initiation of the radical pathway.
-
Use a Lewis Acid Catalyst: The presence of a Lewis acid like FeCl₃ or AlCl₃ strongly promotes the ionic, electrophilic mechanism, which is much faster for the aromatic ring than the radical mechanism for the side chain under these conditions.[8]
-
Maintain Moderate Temperatures: Avoid excessive heat. While some heat may be needed to initiate the electrophilic reaction, temperatures above 80-100 °C can begin to favor radical side reactions.
Visualizing the Reaction Pathways
The following diagram illustrates the pathways to the desired product and the principal side products discussed.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Solved Undesired polysubstitution of an aromatic nucleus is | Chegg.com [chegg.com]
- 7. mdpi.com [mdpi.com]
- 8. US2430822A - Chlorination of isopropylbenzenes - Google Patents [patents.google.com]
optimizing temperature for the synthesis of 1-Chloro-3,5-diisopropylbenzene
Welcome to the technical support center for the synthesis of 1-Chloro-3,5-diisopropylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize your yield and purity, and resolve common issues encountered during synthesis.
I. Understanding the Synthesis: An Overview
The synthesis of 1-Chloro-3,5-diisopropylbenzene is achieved through the electrophilic aromatic substitution (EAS) of 1,3-diisopropylbenzene. This reaction typically employs a chlorinating agent, such as chlorine gas (Cl₂) or a surrogate like sulfuryl chloride (SO₂Cl₂), in the presence of a Lewis acid catalyst.
The key to a successful synthesis lies in controlling the regioselectivity of the chlorination. The two isopropyl groups on the benzene ring are ortho-, para-directing activators. However, the significant steric hindrance they impose is the dominant factor in determining the position of electrophilic attack. The chlorine electrophile will preferentially add to the least sterically hindered position, which is the C5 position, to yield the desired 1-Chloro-3,5-diisopropylbenzene.
II. Troubleshooting Guide: Optimizing for Success
This section addresses specific problems you may encounter during the synthesis of 1-Chloro-3,5-diisopropylbenzene.
Problem 1: Low Yield of the Desired Product
A low yield of 1-Chloro-3,5-diisopropylbenzene is a common issue that can be attributed to several factors.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature:
-
Explanation: Temperature plays a critical role in the rate and selectivity of the reaction. An excessively low temperature may lead to an incomplete reaction, while a high temperature can promote the formation of side products and decrease selectivity.
-
Troubleshooting Steps:
-
Baseline Temperature: Start with a reaction temperature in the range of 0-5 °C . This is often a good starting point for electrophilic aromatic chlorinations to control the reaction rate and improve selectivity.
-
Incremental Increases: If the reaction is sluggish or incomplete at this temperature (as determined by in-process monitoring with TLC or GC), gradually increase the temperature in 5-10 °C increments.
-
Monitor Isomer Ratio: At each temperature, analyze a small aliquot of the reaction mixture by GC-MS to determine the ratio of the desired 1-chloro-3,5-isomer to other isomers.
-
Identify Optimal Range: The optimal temperature will be the one that provides the best balance between a reasonable reaction rate and the highest selectivity for the desired product.
-
-
-
Inefficient Catalyst Activity:
-
Explanation: The Lewis acid catalyst, typically anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is crucial for generating the chlorine electrophile. If the catalyst is old, has been exposed to moisture, or is used in an insufficient amount, the reaction will be slow or may not proceed at all.
-
Troubleshooting Steps:
-
Use Fresh, Anhydrous Catalyst: Ensure your Lewis acid catalyst is fresh and has been stored under anhydrous conditions.
-
Optimize Catalyst Loading: A typical starting point for catalyst loading is 1-5 mol% relative to the 1,3-diisopropylbenzene. If the reaction is slow, you can incrementally increase the catalyst loading. However, be aware that excessive catalyst can sometimes lead to more side products.
-
Catalyst Activation: For FeCl₃, you can briefly heat it under vacuum before use to ensure it is completely dry.
-
-
-
Incomplete Reaction:
-
Explanation: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material (1,3-diisopropylbenzene).
-
Establish Reaction Endpoint: The reaction is complete when the starting material is no longer detectable. Note the time this takes at your optimized temperature.
-
-
Problem 2: High Levels of Impurities and Isomeric Byproducts
The formation of unwanted isomers (e.g., 1-chloro-2,4-diisopropylbenzene and 1-chloro-2,6-diisopropylbenzene) and dichlorinated products is a common challenge.
Possible Causes and Solutions:
-
Reaction Temperature is Too High:
-
Explanation: As mentioned previously, higher temperatures can overcome the activation energy barrier for the formation of sterically hindered isomers, leading to a decrease in selectivity.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you are observing a high proportion of unwanted isomers, reduce the reaction temperature. Running the reaction at 0 °C or even slightly below may significantly improve the regioselectivity.
-
-
-
Over-chlorination:
-
Explanation: The addition of too much chlorinating agent or allowing the reaction to proceed for too long after the starting material is consumed can lead to the formation of dichlorinated byproducts.
-
Troubleshooting Steps:
-
Stoichiometric Control: Use a slight excess of the chlorinating agent (e.g., 1.05-1.1 equivalents) relative to the 1,3-diisopropylbenzene.
-
Controlled Addition: Add the chlorinating agent slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration.
-
In-Process Monitoring: Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the product.
-
-
-
Inefficient Mixing:
-
Explanation: Poor mixing can lead to localized "hot spots" of high reactant concentration, which can promote side reactions.
-
Troubleshooting Steps:
-
Ensure Vigorous Stirring: Use a magnetic stirrer and a stir bar of appropriate size, or an overhead mechanical stirrer for larger scale reactions, to ensure the reaction mixture is homogeneous.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this reaction?
A1: A non-polar, aprotic solvent is typically used. Dichloromethane (DCM) or carbon tetrachloride (CCl₄) are common choices as they are inert under the reaction conditions and can dissolve the reactants. Ensure the solvent is anhydrous to prevent deactivation of the Lewis acid catalyst.
Q2: How can I effectively remove the catalyst after the reaction?
A2: The reaction is typically quenched by slowly adding it to a cold, dilute aqueous acid solution (e.g., 1M HCl). This will hydrolyze and dissolve the Lewis acid catalyst into the aqueous layer. The organic layer can then be separated, washed with water and brine, and dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Q3: What purification methods are recommended for 1-Chloro-3,5-diisopropylbenzene?
A3:
-
Fractional Distillation: Due to the likely presence of isomeric byproducts with close boiling points, fractional distillation under reduced pressure is a highly effective method for purification.
-
Column Chromatography: For smaller scale reactions or to achieve very high purity, column chromatography on silica gel can be employed. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, is typically effective.
Q4: What are the key analytical techniques to confirm the identity and purity of my product?
A4:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the purity of your product and to identify and quantify any isomeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide definitive structural information. For 1-Chloro-3,5-diisopropylbenzene, you would expect to see a singlet for the aromatic proton at the C2 position and a doublet of doublets (or a complex multiplet) for the aromatic protons at the C4 and C6 positions. The isopropyl protons will appear as a septet and a doublet.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments, which can help confirm the structure.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of characteristic functional groups, such as the C-Cl bond and the aromatic ring.
IV. Experimental Protocols and Data
Illustrative Step-by-Step Synthesis Protocol
This protocol is a representative example and should be optimized for your specific laboratory conditions.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber), add 1,3-diisopropylbenzene (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add anhydrous ferric chloride (FeCl₃) (0.05 eq) to the stirred solution.
-
Chlorinating Agent Addition: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice-cold 1M HCl with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Data Presentation: Expected NMR and GC-MS Data
| Technique | Expected Data for 1-Chloro-3,5-diisopropylbenzene |
| ¹H NMR | Aromatic protons: ~7.1-7.3 ppm (multiplet, 2H), ~7.0 ppm (singlet, 1H). Isopropyl CH: ~2.9 ppm (septet, 2H). Isopropyl CH₃: ~1.2 ppm (doublet, 12H). |
| ¹³C NMR | Aromatic carbons: ~150 ppm, ~135 ppm, ~125 ppm, ~120 ppm. Isopropyl CH: ~34 ppm. Isopropyl CH₃: ~24 ppm. |
| GC-MS | A major peak corresponding to the molecular ion of 1-Chloro-3,5-diisopropylbenzene (m/z = 196.12), with a characteristic isotopic pattern for one chlorine atom. Minor peaks for other isomers may be present. |
V. Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the synthesis of 1-Chloro-3,5-diisopropylbenzene.
Troubleshooting Logic
Technical Support Center: Scale-Up of 1-Chloro-3,5-diisopropylbenzene Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1-Chloro-3,5-diisopropylbenzene. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during production, offering troubleshooting advice and in-depth explanations to ensure the successful and efficient scale-up of your synthesis.
Section 1: Synthetic Strategy Selection - FAQs
Q1: What are the primary synthetic routes for 1-Chloro-3,5-diisopropylbenzene, and what are their initial pros and cons for scale-up?
A: The two most logical synthetic strategies for 1-Chloro-3,5-diisopropylbenzene are:
-
Route A: Friedel-Crafts Isopropylation of Chlorobenzene. This involves reacting chlorobenzene with an isopropylating agent (like 2-chloropropane or propene) in the presence of a Lewis acid catalyst.
-
Route B: Electrophilic Chlorination of 1,3-Diisopropylbenzene. This involves reacting 1,3-diisopropylbenzene with a chlorinating agent.
For the specific synthesis of the 3,5-isomer, Route B is vastly superior for scale-up .
-
Expertise & Experience: The primary challenge in aromatic substitution is controlling the position of the incoming electrophile (regioselectivity). In Route A, the chloro group on the chlorobenzene starting material is an ortho, para-director. This means it directs incoming isopropyl groups to the 2, 4, and 6 positions. The desired 3,5-substitution pattern (meta to the chlorine) is sterically and electronically disfavored, leading to extremely low yields of the target molecule.[1][2]
Route B starts with the isopropyl groups already in the desired 1,3- (or meta) positions. The two isopropyl groups are bulky and are ortho, para-directing. They work in concert to direct the incoming chlorine to the 4 and 6 positions (which are equivalent) and, most importantly, the 5-position, which is sterically accessible. This makes the formation of the 1-Chloro-3,5-diisopropylbenzene isomer a major product.
The diagram below illustrates the strategic decision-making process for selecting a viable synthetic route.
Caption: Synthetic route selection for 1-Chloro-3,5-diisopropylbenzene.
Section 2: Troubleshooting Guide for Friedel-Crafts Route (Not Recommended)
While not the preferred method for this specific isomer, understanding its pitfalls is crucial.
Q2.1: My reaction is producing a complex mixture of poly-alkylated products. How can I control the degree of isopropylation?
A: This issue is known as polyalkylation and is a classic limitation of Friedel-Crafts alkylation.[3] The root cause is that the product of the first alkylation is more reactive than the starting material. The isopropyl group is an activating, electron-donating group, which makes the mono-substituted ring more susceptible to further electrophilic attack than the starting chlorobenzene.[4][5]
Troubleshooting & Optimization:
-
Stoichiometry Control: Use a large excess of the aromatic substrate (chlorobenzene) relative to the alkylating agent (e.g., 2-chloropropane). This statistically increases the probability that the electrophile will encounter a molecule of the starting material rather than the more reactive mono-alkylated product.[3]
-
Alternative Strategy: A more robust method to ensure mono-substitution in Friedel-Crafts chemistry is to use acylation followed by reduction. The acyl group is electron-withdrawing and deactivates the ring, preventing further reactions.[3] However, this adds steps and is not practical for producing the desired 3,5-isomer in this case due to the directing group effects.
Section 3: Troubleshooting Guide for Chlorination of 1,3-Diisopropylbenzene Route
This is the most viable pathway. Success hinges on controlling the reaction conditions.
Q3.1: My chlorination of 1,3-diisopropylbenzene is not selective, and I'm getting a mixture of chlorinated isomers. How can I improve regioselectivity for the 5-position?
A: While the 1,3-diisopropyl groups direct the chlorination favorably, achieving high selectivity for the 5-position over the 4-position requires careful control of reaction parameters to manage kinetic versus thermodynamic product distributions.
Troubleshooting & Optimization:
-
Catalyst Choice: Use a mild Lewis acid catalyst such as iron(III) chloride (FeCl₃) or iodine. Aggressive catalysts like aluminum chloride (AlCl₃) can lead to isomerization of the diisopropylbenzene starting material or the product under forcing conditions.[6]
-
Temperature Control: Run the reaction at the lowest feasible temperature. Lower temperatures often favor the kinetically preferred product and can reduce the formation of undesired isomers and byproducts. Isomerization reactions typically have a higher activation energy.[6]
-
Slow Reagent Addition: Add the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) slowly and sub-surface to the well-agitated reaction mixture. This maintains a low concentration of the electrophile and minimizes localized overheating, both of which can decrease selectivity.
Q3.2: I'm observing side-chain chlorination in my product mixture. What causes this and how can it be prevented?
A: Side-chain (benzylic) chlorination occurs via a free-radical mechanism, which is promoted by UV light or high temperatures. Electrophilic aromatic substitution (ring chlorination) is promoted by Lewis acid catalysts.[7] These two pathways are in competition.
Troubleshooting & Optimization:
-
Exclude UV Light: Ensure the reaction is performed in a vessel protected from light, especially if scaling up in a facility with significant ambient UV exposure.
-
Use an Electrophilic Catalyst: The presence of a Lewis acid catalyst like FeCl₃ strongly promotes the desired ionic mechanism for ring substitution, outcompeting the radical pathway.[7] Avoid catalysts known to promote radical reactions.
-
Control Temperature: Avoid excessive temperatures. While some heat may be required to initiate the reaction, high temperatures (e.g., >150°F) can favor radical side-chain substitution.[7]
-
Radical Inhibitors: In extreme cases, a small amount of a radical inhibitor (like a hindered phenol) can be added to suppress side-chain halogenation, though this should be tested on a small scale first to ensure it doesn't interfere with the primary reaction.
The diagram below shows the competing reaction pathways.
Caption: Competing pathways in the chlorination of 1,3-diisopropylbenzene.
Section 4: Purification and Analysis Challenges - FAQs
Q4.1: What are the most effective methods for separating 1-Chloro-3,5-diisopropylbenzene from its isomers on a large scale?
A: Separating closely related isomers is a significant scale-up challenge. The choice of method depends on the scale, required purity, and the physical properties of the isomers.
| Method | Pros | Cons | Best For |
| Fractional Distillation | Cost-effective for large volumes. Well-established technology. | Requires a significant boiling point difference between isomers. Can be energy-intensive. | Initial bulk purification to remove major impurities and grossly different isomers. |
| Melt Crystallization | Potentially very high purity. Solvent-free, reducing waste streams. | Requires a significant difference in melting points and the ability to form a stable crystal lattice. Can be slow. | High-purity final product, especially if the desired isomer has a higher melting point. |
| Column Chromatography | Excellent separation capability for very similar compounds. | Generates large volumes of solvent waste. High cost due to stationary phase and solvent. Difficult to scale. | Laboratory-scale purification or for producing very high-purity analytical standards.[8] Not ideal for bulk production. |
| Selective Sulfonation | Can selectively react with and remove certain isomers, leaving the desired product behind.[9] | Adds extra reaction and work-up steps. Introduces corrosive reagents. | Cases where one isomer is much more reactive to sulfonation than the target product. |
Trustworthiness: For a robust process, a combination of methods is often employed. For example, an initial fractional distillation to enrich the desired isomer, followed by a final polishing step using melt crystallization to achieve >99% purity.
Q4.2: How do I remove the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) during the work-up on a large scale?
A: The catalyst must be quenched and removed safely. This is typically done by adding the reaction mixture to water or a dilute acid solution.
Key Considerations for Scale-Up:
-
Exothermicity: The quenching of Lewis acids like AlCl₃ with water is highly exothermic and releases HCl gas. The quench must be performed slowly, with vigorous stirring and efficient cooling, often by adding the reaction mixture to a pre-chilled quench pot.
-
Phase Separation: After quenching, an aqueous phase and an organic phase will form. The organic phase contains the product. The phases are separated, and the organic layer is typically washed with water, a dilute base (like sodium bicarbonate solution) to neutralize residual acid, and finally with brine to aid in drying.
-
Waste Treatment: The aqueous waste stream will be acidic and contain metal salts. It must be neutralized and treated according to local environmental regulations before disposal.
Q4.3: What analytical techniques are essential for quality control during scale-up?
A: A robust analytical protocol is critical for process control and final product validation.
-
Gas Chromatography (GC): This is the workhorse technique for this process. A GC with a Flame Ionization Detector (FID) is used to determine the purity of the final product and, crucially, to quantify the ratio of different isomers in the reaction mixture and final product.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm the identity of the main product and to identify unknown impurities by their mass spectra.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation of the final product, ensuring the correct isomer has been synthesized.
Section 5: Detailed Experimental Protocols
Protocol 1: Electrophilic Chlorination of 1,3-Diisopropylbenzene
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted by trained personnel with appropriate safety measures in place.
Materials:
-
1,3-Diisopropylbenzene (≥96%)
-
Sulfuryl Chloride (SO₂Cl₂)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a scrubber (to neutralize HCl and SO₂ gas).
-
Inert Atmosphere: Charge the flask with 1,3-diisopropylbenzene (1.0 eq) and anhydrous dichloromethane. Add a catalytic amount of anhydrous FeCl₃ (approx. 0.02 eq).
-
Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress by taking small aliquots, quenching them, and analyzing by GC to check for the disappearance of starting material.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a separate flask containing a vigorously stirred, cold saturated sodium bicarbonate solution. Caution: Vigorous gas evolution (CO₂ and residual HCl/SO₂) will occur.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to separate the desired 1-Chloro-3,5-diisopropylbenzene from unreacted starting material and isomeric byproducts.
Protocol 2: GC-MS Method for Isomer Analysis
Objective: To separate and identify 1-Chloro-3,5-diisopropylbenzene from other isomers.
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-400 m/z.
-
Expected Elution Order: Isomers will typically elute based on their boiling points. The relative retention times will need to be confirmed with analytical standards if available.
References
-
Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia. PMC - NIH. [Link]
-
Limitations of Friedel-Crafts Alkylation: Videos & Practice Problems. Pearson. [Link]
-
Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]
-
Analytical Methods. Japan International Cooperation Agency. [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]
-
Review of Limitations of Friedel-Crafts reactions. CUTM Courseware. [Link]
-
What are the limitations of Fridel-Craft Alkylation?. Quora. [Link]
-
Chemical Properties of 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0). Cheméo. [Link]
-
Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene. YouTube. [Link]
-
Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE. Vedantu. [Link]
- Method of purifying 1,3,5-triisopropylbenzene.
-
Why isn't benzene used as a solvent for the Friedel-Crafts alkylation of chlorobenzene?. Quora. [Link]
-
What happens when chlorobenzene undergoes Friese Craft's alkylation?. Quora. [Link]
-
1-Chloro-3,5-diisopropylbenzene. PubChem. [Link]
- Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene.
- Chlorination of isopropylbenzenes.
-
ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. ResearchGate. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. US5030777A - Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene - Google Patents [patents.google.com]
- 7. US2430822A - Chlorination of isopropylbenzenes - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene - Google Patents [patents.google.com]
- 10. env.go.jp [env.go.jp]
Technical Support Center: Purification of 1-Chloro-3,5-diisopropylbenzene
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of isomeric impurities from 1-Chloro-3,5-diisopropylbenzene. We will explore the origins of these impurities, analytical methods for their detection, and detailed troubleshooting for common purification techniques.
Understanding the Challenge: The Origin of Isomeric Impurities
The synthesis of 1-Chloro-3,5-diisopropylbenzene, often achieved through Friedel-Crafts alkylation of chlorobenzene with an isopropylating agent (e.g., propylene or 2-propanol) in the presence of a Lewis acid catalyst, is inherently prone to the formation of multiple isomers.[1][2][3] The chloro- group and the first isopropyl group are both ortho-, para-directing, leading to a complex mixture of products.[2][4] Achieving the specific 3,5-diisopropyl substitution pattern on the chlorobenzene ring requires carefully controlled conditions, and even then, the formation of undesired positional isomers is a significant challenge.
These isomers often possess very similar physical and chemical properties, making their separation from the target molecule a non-trivial task.[1]
Table 1: Properties of 1-Chloro-3,5-diisopropylbenzene and Potential Isomeric Impurities
| Compound Name | Structure | CAS Number | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | Comments |
| 1-Chloro-3,5-diisopropylbenzene (Target) | Cl-C₆H₃-3,5-(CH(CH₃)₂)₂ | 87945-06-0 | 196.72 | ~245-247 | Data not readily available | The desired product. |
| 1-Chloro-2,4-diisopropylbenzene | Cl-C₆H₃-2,4-(CH(CH₃)₂)₂ | 54513-81-2 | 196.72 | Very close to target | Likely a liquid at RT | A common ortho/para-directed byproduct. |
| 1-Chloro-2,6-diisopropylbenzene | Cl-C₆H₃-2,6-(CH(CH₃)₂)₂ | 64914-25-6 | 196.72 | Very close to target | Likely a liquid at RT | Steric hindrance may reduce its formation rate. |
| 1-Chloro-2,5-diisopropylbenzene | Cl-C₆H₃-2,5-(CH(CH₃)₂)₂ | 200331-18-2 | 196.72 | Very close to target | Likely a liquid at RT | Another potential ortho/para-directed byproduct. |
Note: Exact boiling and melting points for all isomers are difficult to find in public literature and may vary with pressure. The key takeaway is their close proximity, which is the primary purification challenge.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities I should expect? A1: During the Friedel-Crafts isopropylation of chlorobenzene, you should primarily expect isomers where the second isopropyl group has added to positions ortho or para to the first one. This typically results in 1-Chloro-2,4-diisopropylbenzene and 1-Chloro-2,5-diisopropylbenzene as major impurities. The formation of 1-Chloro-2,6-diisopropylbenzene may be sterically hindered but is still possible.
Q2: Which analytical technique is best for assessing the purity of my crude product? A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal starting point.[6] It can separate the volatile isomers and provide their mass spectra, confirming they are indeed isomers (same molecular weight). For accurate quantification, High-Performance Liquid Chromatography (HPLC) with a UV detector is also highly effective and can be validated for precise impurity profiling.[7]
Q3: Is fractional distillation a viable method for large-scale purification? A3: Yes, fractional distillation is one of the most common and cost-effective methods for separating close-boiling isomers on a larger scale.[8][9] However, its success is critically dependent on the boiling point difference between the isomers and the efficiency of your distillation column (i.e., the number of theoretical plates).[10] This process often requires operation under reduced pressure (vacuum) to lower the boiling points and prevent thermal degradation.
Q4: Can I use crystallization to purify 1-Chloro-3,5-diisopropylbenzene? A4: Crystallization can be a very effective technique, provided a suitable solvent system can be found.[11] The method relies on differences in the solubility of the isomers and their ability to pack into a crystal lattice. The target 3,5-isomer may have a different molecular symmetry compared to its impurities, which can sometimes be exploited for selective crystallization. However, finding the right conditions may require extensive screening, and eutectic formation can sometimes limit the achievable purity.[5][12]
Technical Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Q: My GC analysis shows several closely eluting peaks, all with a mass spectrum indicating a molecular weight of ~196-197. How can I confirm which peak is my target compound? A: This is a classic isomer identification problem.
-
Root Cause: Isomers have identical masses and often similar fragmentation patterns, making MS identification alone insufficient. Their structural differences lead to slight variations in boiling points and polarity, causing them to elute separately on a GC column.
-
Solution:
-
Spiking Study: Obtain an analytical standard of 1-Chloro-3,5-diisopropylbenzene. Prepare a sample of your crude mixture and a separate sample where you have "spiked" it with a small amount of the standard.
-
Analyze Both: Run GC-MS on both the original and the spiked samples.
-
Identify: The peak that significantly increases in area in the spiked sample corresponds to your target compound, 1-Chloro-3,5-diisopropylbenzene. This provides unambiguous identification of its retention time under your specific GC conditions.
-
Q: I'm performing fractional vacuum distillation, but the purity of my collected fractions is not improving significantly. What's going wrong? A: This indicates that the separation efficiency of your setup is insufficient for the small boiling point difference between the isomers.[10]
-
Root Cause: The number of "theoretical plates" in your distillation column is too low. This can be due to the column's length, type of packing material, or improper operation.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Switch to a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).
-
Optimize Reflux Ratio: Increase the reflux ratio. This means returning more of the condensate back to the column to re-equilibrate, which increases the number of vaporization-condensation cycles and improves separation, at the cost of a slower distillation rate.[13]
-
Ensure Adiabatic Conditions: Insulate the distillation column thoroughly (e.g., with glass wool and aluminum foil) to prevent heat loss. Temperature gradients along the column wall disrupt the equilibrium and reduce efficiency.
-
Maintain Stable Vacuum: Use a high-quality vacuum pump and a pressure controller to ensure the system pressure is low and stable. Fluctuations in pressure will cause the boiling points to change, ruining the separation.
-
Q: I'm trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or when the solution is supersaturated with impurities that inhibit crystal nucleation.
-
Root Cause: The solvent choice is poor, the cooling rate is too fast, or the concentration of impurities is too high.
-
Troubleshooting Steps:
-
Solvent System Screening: The ideal solvent is one in which your target compound is sparingly soluble at low temperatures but highly soluble at higher temperatures.[11] Try a range of solvents with different polarities (e.g., hexane, heptane, ethanol, methanol, isopropanol, or mixtures thereof).
-
Slow Cooling: After dissolving the crude product in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling promotes precipitation over crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
Reduce Impurity Load: If the crude product is very impure, consider a preliminary purification step (like a quick distillation pass) to remove the bulk of the impurities before attempting recrystallization.
-
Q: My preparative HPLC run shows co-elution or very poor resolution between the target isomer and an impurity. How can I improve the separation? A: Poor resolution in chromatography means the stationary and/or mobile phases are not discriminating effectively between the isomers.[14]
-
Root Cause: The selectivity of the chromatographic system is insufficient.
-
Troubleshooting Steps:
-
Change the Stationary Phase: The standard C18 (octadecylsilane) column separates primarily on hydrophobicity, which is very similar for isomers. Consider a phenyl-hexyl or a PYE (pyrenylethyl) column, which can introduce π-π interactions.[15] These alternative interactions can often differentiate between the subtle electronic and steric differences of positional isomers.[15]
-
Modify the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water to change retention times.
-
Solvent Type: Switching from acetonitrile to methanol (or vice versa) can alter selectivity because they have different interactions with the analyte and stationary phase.[15]
-
-
Adjust Temperature: Running the column at a slightly higher or lower temperature can sometimes improve peak shape and resolution.
-
Reduce Flow Rate: Lowering the flow rate increases the residence time of the analytes in the column, allowing for more interactions and potentially better separation, though it will increase the run time.
-
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for analyzing the isomeric purity of your 1-Chloro-3,5-diisopropylbenzene sample.
-
Sample Preparation: Dilute 1-2 mg of your crude product in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
GC-MS Instrument Setup (Example Conditions):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is usually sufficient.
-
Inlet: 280 °C, Split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Analysis: Inject 1 µL of the prepared sample. Integrate the peaks in the resulting chromatogram. The relative percentage of each isomer can be estimated by the area percent of each peak. Confirm that all major impurity peaks have a molecular ion consistent with C₁₂H₁₇Cl.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol outlines the purification of a 50 g batch of crude product.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a well-insulated fractionating column (e.g., a 30 cm Vigreux column), a distillation head with a thermometer, a condenser, and receiving flasks.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
-
Procedure:
-
Charge the distilling flask with 50 g of the crude 1-Chloro-3,5-diisopropylbenzene and a magnetic stir bar.
-
Slowly evacuate the system to a stable pressure (e.g., 5-10 mmHg).
-
Begin heating the flask gently using a heating mantle.
-
As the mixture begins to boil, observe the condensation ring rising slowly up the column. Adjust the heat to maintain a slow, steady distillation rate (e.g., 1-2 drops per second).
-
Discard an initial "forerun" fraction, which may contain residual solvents or more volatile impurities.
-
Collect fractions in separate, pre-weighed flasks based on the stability of the head temperature. Isomers will distill at slightly different temperatures.
-
Collect the main fraction when the head temperature is stable and corresponds to the expected boiling point of the target compound at that pressure.
-
Stop the distillation before the flask runs dry to prevent the formation of peroxides or charring of residues.
-
-
Validation: Analyze all collected fractions by GC-MS to determine their isomeric purity and pool the fractions that meet the desired specification (>98% or as required).
Visualization of Workflows
Diagram 1: General Purification & Analysis Workflow
This diagram illustrates the logical steps from receiving a crude product to obtaining a purified, validated compound.
Caption: Workflow for the purification and analysis of 1-Chloro-3,5-diisopropylbenzene.
Diagram 2: Troubleshooting Poor Separation in Fractional Distillation
This decision tree helps diagnose and solve issues with inefficient fractional distillation.
Caption: Decision tree for troubleshooting inefficient fractional distillation.
References
- CN103524285A - Method for separating diisopropylbenzene isomer mixture - Google P
- WO2002088052A1 - Production of diisopropylbenzene - Google P
- Diisopropylbenzene - Wikipedia.
- US7102043B2 - Process for synthesizing diisopropylbenzene - Google P
- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
- Methods for Purification of Commonly Used Solvents - Alfa Chemistry.
- Catalytic Synthesis of Isopropyl Benzene from Di isopropyl Benzene using Triflic Acid Catalyst at Room Temper
- US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene - Google P
- Optimizing Yields and Purity: Advanced Synthesis & Purific
- Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene - YouTube.
- Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE - Vedantu.
- analytical methods.
- Isomer separation by CPC chrom
- How to separate two close boiling isomers other than the distillation method
- Fractional Distill
- What happens when chlorobenzene undergoes Friese Craft's alkyl
- avoiding side reactions in Friedel-Crafts alkyl
- US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google P
- 5.
- (7)
- US5030777A - Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene.
- How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors? - Quora.
- Comparative Guide to Analytical Techniques for Byproduct Identification in 1-Chloro-3-iodobenzene Synthesis - Benchchem.
- Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chrom
- 1-Chloro-3,5-diisopropylbenzene - the NIST WebBook.
- US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google P
Sources
- 1. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 4. quora.com [quora.com]
- 5. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
- 8. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 13. byjus.com [byjus.com]
- 14. hub.rotachrom.com [hub.rotachrom.com]
- 15. nacalai.com [nacalai.com]
preventing decomposition of Grignard reagent from 1-Chloro-3,5-diisopropylbenzene
Welcome to our dedicated technical support guide for the synthesis and stabilization of Grignard reagents from sterically hindered aryl halides, specifically focusing on 1-chloro-3,5-diisopropylbenzene. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging yet crucial organometallic transformation. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and overcome issues encountered in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 1-chloro-3,5-diisopropylbenzene is failing to initiate. What are the common causes and solutions?
A1: Failure to initiate is the most common hurdle in Grignard synthesis, especially with less reactive aryl chlorides. The primary obstacle is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the metal from reacting with the organic halide.[1][2]
Core Issues & Solutions:
-
Magnesium Passivation: The shiny surface of magnesium is deceptive; it's coated in a tenacious, unreactive oxide layer. This layer must be breached to expose fresh, reactive magnesium.
-
Mechanical Activation: In a dry, inert atmosphere, crushing the magnesium turnings with a glass rod can break the oxide layer and expose a fresh surface.[3]
-
Chemical Activation: Using a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane are common and effective methods.[1][4] Iodine reacts with Mg to form MgI₂, which helps to etch the oxide layer. 1,2-dibromoethane reacts to form ethylene gas (observed as bubbling) and MgBr₂, cleaning the surface.[1]
-
-
Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by protic sources, especially water.[5][6] This reaction is often faster than the formation reaction itself.
-
Solution: All glassware must be rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and assembled hot under a stream of inert gas (Argon or Nitrogen).[7] Solvents like Tetrahydrofuran (THF) must be anhydrous grade, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.[4]
-
-
Substrate Reactivity: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[8] The bulky diisopropyl groups on your substrate further add steric hindrance, making the reaction inherently sluggish.[9]
-
Solution: While initiation may be slow, patience is key. A small amount of your 1-chloro-3,5-diisopropylbenzene solution should be added initially. Gentle warming with a heat gun may be required. A successful initiation is typically marked by a gentle reflux, a cloudy/gray appearance of the solution, and a noticeable exotherm that persists after the heat source is removed.[4]
-
Q2: My reaction initiated, but the yield is very low, and I've isolated a significant amount of 3,3',5,5'-tetraisopropyl-1,1'-biphenyl. What is this byproduct and how can I prevent it?
A2: The byproduct you've isolated is the result of a Wurtz-type coupling reaction .[10][11] This is the most significant side reaction that plagues Grignard syntheses, diminishing the yield of the desired organometallic reagent. It occurs when a newly formed Grignard molecule (R-MgX) reacts with an unreacted molecule of the starting halide (R-X) to form a homocoupled product (R-R).[10][12]
Factors Promoting Wurtz Coupling & Mitigation Strategies:
| Factor | Causality | Mitigation Strategy |
| High Local Halide Concentration | Increases the statistical probability of a Grignard molecule colliding with a halide molecule rather than with the magnesium surface.[12] | Add the solution of 1-chloro-3,5-diisopropylbenzene dropwise from an addition funnel. The addition rate should be controlled to maintain a gentle, self-sustaining reflux.[10] |
| Elevated Reaction Temperature | Accelerates the rate of the Wurtz coupling reaction, which often has a higher activation energy than the Grignard formation itself.[12] The formation is exothermic; uncontrolled addition can cause thermal runaways.[4] | Maintain the reaction at a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or use a water bath for cooling. Avoid aggressive external heating once the reaction is initiated. |
| Insufficient Magnesium Surface Area | A slow rate of Grignard formation leaves a higher concentration of unreacted halide in solution for longer periods, favoring the side reaction.[12] | Ensure a sufficient excess of activated magnesium is present. Vigorous stirring is crucial to ensure the halide has access to the metal surface. |
Q3: My reaction mixture turns dark brown or black during the formation. Is this a sign of decomposition?
A3: A color change to cloudy gray or light brown is normal for a Grignard reaction. However, a very dark brown or black coloration can indicate decomposition or the presence of impurities.[13]
-
Probable Cause 1: Impurities. Impurities in the magnesium turnings (e.g., transition metals) can catalyze side reactions and decomposition, leading to dark, finely divided metal byproducts.
-
Solution: Use high-purity magnesium turnings intended for Grignard synthesis.
-
-
Probable Cause 2: Overheating. Prolonged heating at high temperatures can cause the Grignard reagent to decompose, especially in THF.
-
Solution: Do not reflux the reaction for an excessive amount of time after the magnesium has been consumed. Once formation is complete (indicated by the disappearance of most of the magnesium), cool the solution to room temperature.
-
-
Probable Cause 3: Oxygen. Although rigorously excluded, minor oxygen ingress can lead to oxidation byproducts that may be colored. The reaction of Grignard reagents with O₂ forms peroxide species.[8]
-
Solution: Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the entire process, from setup to reaction quench.
-
Experimental Workflow & Protocols
Visualizing the Competing Pathways
The key to a successful synthesis is to favor the desired Grignard formation pathway (k₁) over the deleterious Wurtz coupling pathway (k₂).
Caption: Competing reaction pathways in the synthesis of 3,5-diisopropylphenylmagnesium chloride.
Protocol 1: Preparation of 3,5-Diisopropylphenylmagnesium Chloride
This protocol assumes a 100 mmol scale. Adjust quantities as needed.
Materials:
-
1-Chloro-3,5-diisopropylbenzene (21.27 g, 100 mmol)
-
Magnesium turnings (3.65 g, 150 mmol, 1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF), ~250 mL
-
Iodine (1-2 small crystals)
-
Inert gas supply (Argon or Nitrogen)
-
Flame-dried glassware: 500 mL 3-neck round-bottom flask, reflux condenser, 250 mL pressure-equalizing dropping funnel, glass stopper, magnetic stir bar.
Procedure:
-
Setup: Assemble the flame-dried glassware while hot under a positive flow of inert gas. Equip the flask with the stir bar, condenser, and dropping funnel. Ensure a gas inlet on the condenser and a bubbler outlet to monitor gas flow.
-
Magnesium Activation: Place the magnesium turnings into the flask. Add the iodine crystal. The flask may be gently warmed with a heat gun under vacuum (before adding solvent) and backfilled with inert gas to further drive off moisture and sublime the iodine onto the Mg surface.
-
Initial Charge: Add ~50 mL of anhydrous THF to the flask to cover the magnesium.
-
Prepare Halide Solution: In a separate dry flask, dissolve the 1-chloro-3,5-diisopropylbenzene in ~150 mL of anhydrous THF and transfer this solution to the dropping funnel.
-
Initiation: Add ~10-15 mL of the halide solution from the dropping funnel to the stirred magnesium suspension.
-
Observation: Watch for signs of initiation: disappearance of the iodine color, gentle bubbling from the magnesium surface, a noticeable temperature increase (exotherm), and the solution turning cloudy gray. If it fails to start, gently warm the bottom of the flask with a heat gun until reflux begins, then remove the heat and see if the reaction sustains itself.
-
Addition: Once the reaction is initiated and self-sustaining, add the remaining halide solution dropwise at a rate that maintains a gentle, steady reflux. This is critical to minimize Wurtz coupling.[10] The total addition may take 1-2 hours.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle warming (if necessary to maintain reflux) for an additional 1-2 hours to ensure all the magnesium has reacted. A successful reaction will leave behind only a small amount of unreacted magnesium.
-
Storage & Use: Cool the resulting dark gray/brown solution to room temperature. The Grignard reagent is now ready for use. It should be used immediately or can be stored for a short period under a strict inert atmosphere. For quantitative applications, its concentration must be determined by titration.
Protocol 2: Titration of the Grignard Reagent
Determining the precise molarity of your Grignard solution is essential for stoichiometric control in subsequent reactions.
Materials:
-
Anhydrous 1,2-dibromoethane in a sealed bottle
-
Salicylaldehyde azine (or another suitable indicator like I₂)
-
Anhydrous THF
-
Dry glassware (syringes, needles, vials)
Procedure:
-
Prepare Indicator Solution: In a flame-dried vial under inert gas, dissolve a small, accurately weighed amount of salicylaldehyde azine indicator in anhydrous THF.
-
Titration Setup: Add a known volume (e.g., 1.0 mL) of the indicator solution to a dry vial with a stir bar.
-
Titration: Slowly add the prepared Grignard reagent solution dropwise via a syringe while stirring vigorously. The endpoint is reached at the first persistent color change (e.g., from colorless to a distinct color, depending on the indicator).
-
Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated based on the known amount of the indicator and the volume of titrant required to reach the endpoint. It is highly recommended to perform the titration in triplicate for accuracy.
References
-
Tilstam, U., & Weinmann, H. (2001). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 5(5), 484-486. Retrieved from [Link]
-
Pace, V., & Holzer, W. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Omega, 5(4), 1703-1714. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. ResearchGate. Retrieved from [Link]
-
Gutmann, B., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8, 1934-1945. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. ResearchGate. Retrieved from [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Adichemistry. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. UCI Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. adichemistry.com [adichemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed Suzuki coupling with 1-Chloro-3,5-diisopropylbenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically with sterically hindered and electron-rich aryl chlorides like 1-Chloro-3,5-diisopropylbenzene. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 1-Chloro-3,5-diisopropylbenzene failing when similar reactions with simpler aryl halides work?
A: The challenge with 1-Chloro-3,5-diisopropylbenzene lies in a combination of steric hindrance and electronic effects. The two isopropyl groups flanking the chlorine atom create significant steric bulk, which can impede the crucial oxidative addition step where the palladium catalyst inserts into the carbon-chlorine bond.[1][2] Additionally, the isopropyl groups are electron-donating, which increases the electron density on the aromatic ring and makes the C-Cl bond less reactive towards oxidative addition.[3]
Q2: I see no product formation. What is the most likely culprit?
A: Complete failure to form a product often points to an issue with the initial oxidative addition step. This is the rate-limiting step for many Suzuki couplings involving aryl chlorides.[2][4] The catalyst system (palladium precursor and ligand) you are using may not be active enough to overcome the high activation energy required for this sterically hindered and electron-rich substrate.
Q3: My reaction is producing significant amounts of a byproduct where the boronic acid has been replaced by a hydrogen atom. What is happening?
A: This side reaction is known as protodeboronation (or protodeborylation).[5][6] It's a common issue where the boronic acid reacts with a proton source (like water or alcohol) in the reaction mixture, leading to the formation of an arene byproduct and consumption of your valuable coupling partner. This process can be accelerated by high temperatures, prolonged reaction times, and the choice of base.[5][7]
Q4: Can I use the same catalyst and ligand that I use for aryl bromides or iodides?
A: Not necessarily. Aryl chlorides are significantly less reactive than their bromide and iodide counterparts.[2][4] They require more specialized, highly active catalyst systems. Typically, this involves the use of bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos), or N-heterocyclic carbenes (NHCs).[8][9] These ligands help to stabilize the palladium center and promote the challenging oxidative addition step.
In-Depth Troubleshooting Guides
Problem 1: Low to No Conversion of 1-Chloro-3,5-diisopropylbenzene
This is the most common failure mode for this substrate and is almost always linked to an inefficient catalytic cycle, particularly the oxidative addition step.
-
Insufficient Catalyst Activity: The Pd(0) species may not be electron-rich enough to readily insert into the strong C-Cl bond, which is further deactivated by the electron-donating isopropyl groups.
-
Steric Hindrance: The bulky isopropyl groups physically block the palladium catalyst from approaching the C-Cl bond.
-
Ligand Inefficiency: The chosen ligand may not be sufficiently electron-donating or sterically bulky to promote the formation of the active catalytic species and facilitate oxidative addition.
Caption: Troubleshooting workflow for managing protodeboronation.
-
Choice of Boron Reagent: If protodeboronation is severe, switching from a boronic acid to a more stable boronate ester, such as a pinacol ester, is a highly effective strategy. [10]These esters are less prone to hydrolysis and can provide a "slow release" of the boronic acid under the reaction conditions. [6][7]
-
Base Selection: The role of the base is to activate the boronic acid for transmetalation. [11]However, overly strong bases can promote side reactions.
| Base | Properties | Recommended Use |
| K₃PO₄ | Moderately strong, often used in anhydrous conditions. | A good first choice for sensitive substrates. |
| Cs₂CO₃ | Stronger base, can be effective but may increase protodeboronation. | Use with caution, consider lower temperatures. |
| KF | Mild base, can be used when base-sensitive functional groups are present. | May require higher temperatures or longer reaction times. [11] |
-
Anhydrous Conditions: While not always strictly necessary, ensuring anhydrous conditions by using dry solvents and reagents can help minimize protodeboronation.
Problem 3: Formation of Homo-coupled Byproducts
The formation of biaryl products from the coupling of two molecules of the aryl chloride (Ar-Ar) or two molecules of the boronic acid (Ar'-Ar') indicates issues with the catalytic cycle's selectivity.
-
Aryl Halide Homo-coupling: This can occur through various pathways, sometimes involving oxidative addition of two aryl halides to the palladium center.
-
Boronic Acid Homo-coupling: This is often promoted by the presence of oxygen and can be a sign of catalyst decomposition.
Caption: Troubleshooting workflow for minimizing homo-coupling.
-
Rigorous Inert Atmosphere: The most critical factor in preventing homo-coupling is the exclusion of oxygen.
-
Degassing: Thoroughly degas all solvents by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Conduct the entire reaction, including the addition of reagents, under a positive pressure of an inert gas.
-
-
Temperature Control: Excessive temperatures can sometimes lead to catalyst decomposition and non-selective side reactions. If possible, try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Stoichiometry: While a slight excess of the boronic acid partner (e.g., 1.1-1.5 equivalents) is common, a large excess may in some cases contribute to homo-coupling. Fine-tuning the stoichiometry can sometimes be beneficial.
The Suzuki Catalytic Cycle: A Visual Guide
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this cycle is key to diagnosing failures. [2][4][12]
Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.
This guide provides a structured approach to troubleshooting one of the more challenging Suzuki coupling reactions. By systematically addressing potential issues with the catalyst system, reaction conditions, and substrate stability, researchers can significantly improve their success rates.
References
-
Song, C., Ma, Y., Chai, Q., Ma, C., Jiang, W., & Andrus, M. B. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Gagnier, S. V., & Gribble, G. W. (2003). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 68(19), 7354–7363. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Bedford, R. B., Cazin, C. S. J., Coles, S. J., Gelbrich, T., Horton, P. N., Hursthouse, M. B., & Light, M. E. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 987–999. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 82(18), 9264–9276. [Link]
-
Bedford, R. B., & Cazin, C. S. J. (2001). Highly active catalysts for the Suzuki coupling of aryl chlorides. Chemical Communications, (16), 1540-1541. [Link]
-
Nishikawa, H., Yasuda, S., & Itami, K. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 24(25), 4616–4620. [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
International Consortium for Innovation and Quality in Pharmaceutical Development. (n.d.). Use of Base Metals in Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 6(12), 8069–8079. [Link]
-
ResearchGate. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
Shields, J. D., & Doyle, A. G. (2018). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-48). [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Forero-Cortés, P. A., & Haydl, A. M. (2019). Pd-catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(1), 66-70. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
-
ResearchGate. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2002). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 67(21), 7471–7475. [Link]
-
Chen, W., Gao, H., & Chen, H. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(26), 4967-4972. [Link]
-
Chem Explore. (2020). Suzuki Coupling Reaction Mechanism || With Problems|| CSIR-NET GATE. [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
Rojas Lab. (2024). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
column chromatography conditions for purifying 1-Chloro-3,5-diisopropylbenzene
Welcome to the technical support guide for the column chromatography purification of 1-Chloro-3,5-diisopropylbenzene. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing this specific separation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 1-Chloro-3,5-diisopropylbenzene that influence its chromatographic behavior?
1-Chloro-3,5-diisopropylbenzene (MW: 196.72 g/mol ) is a nonpolar aromatic compound.[1][2] Its structure, featuring a chlorinated benzene ring with two bulky, nonpolar isopropyl groups, results in significant hydrophobicity. This is quantitatively expressed by its high octanol/water partition coefficient (logP) of approximately 4.59, indicating a strong preference for nonpolar environments.[1] Consequently, it will interact weakly with polar stationary phases like silica gel and will be highly soluble in nonpolar organic solvents.[3][4]
Q2: What is the recommended stationary phase for this purification?
Standard silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the most common and effective stationary phase for this type of compound.[5] Silica gel is highly polar due to the presence of surface silanol (Si-OH) groups.[6] Nonpolar compounds like 1-Chloro-3,5-diisopropylbenzene will have minimal interaction with these polar sites, allowing for elution with a nonpolar mobile phase.[3] If your compound shows signs of decomposition, which is unlikely for this stable molecule but possible with sensitive substrates, you could consider using deactivated (less acidic) silica gel or a less acidic adsorbent like alumina (Al₂O₃).[7]
Q3: How do I select the optimal mobile phase (eluent)?
The key is to use Thin-Layer Chromatography (TLC) to determine the ideal solvent system before committing to a large-scale column.[5]
-
Start with a Nonpolar Solvent: Begin with 100% n-hexane or petroleum ether. Given the nonpolar nature of your target compound, pure hexane is the logical starting point.
-
Analyze the TLC: Spot your crude reaction mixture on a silica gel TLC plate and develop it in the chosen solvent.
-
Adjust Polarity: If the spot for 1-Chloro-3,5-diisopropylbenzene remains at the baseline (Rf = 0), the solvent is not polar enough to move it. If it shoots to the solvent front (Rf ≈ 1), the solvent is too polar.
Q4: What are the potential impurities I should be aware of?
Potential impurities depend on the synthetic route. Common impurities could include unreacted starting materials, isomers (like 1,2- or 1,4-diisopropylbenzene), or byproducts from the chlorination or alkylation steps.[9] These are likely to be other nonpolar hydrocarbons or haloalkanes. TLC analysis is critical to visualize the separation between your target compound and these impurities.
Experimental Protocols
Protocol 1: TLC for Solvent System Optimization
-
Prepare Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane.
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 100% hexane). Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Visualize: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Calculate Rf: Measure the distance traveled by the spot and the distance traveled by the solvent front. Calculate the Rf value (Rf = distance of spot / distance of solvent front).
-
Iterate: Adjust the solvent system polarity as described in Q3 until the target compound has an Rf of ~0.2-0.4 and is well-separated from other spots.
Protocol 2: Flash Column Chromatography
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of cotton wool at the bottom to support the packing material.[10]
-
Add a thin layer of sand (~1 cm) over the cotton wool.[10]
-
Choose a column diameter appropriate for your sample size. A common rule of thumb is a silica gel-to-sample weight ratio of 30:1 to 50:1 for moderately difficult separations.[6]
-
-
Packing the Column (Wet Packing Method):
-
In a beaker, create a slurry of silica gel in your starting eluent (the optimized nonpolar solvent from TLC).[11]
-
Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.[11]
-
Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Crucially, never let the solvent level drop below the top of the silica bed. [11][12]
-
Add another thin layer of sand (~1 cm) on top of the packed silica to prevent disturbance during sample and solvent addition.[10][13]
-
-
Loading the Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[13]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the top of the column, ensuring not to disturb the sand layer.[11]
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (this is "flash" chromatography).[5]
-
Begin collecting fractions in test tubes or vials as the solvent elutes from the bottom.[10]
-
Monitor the separation by collecting small, regular fractions and analyzing them by TLC.[10][14]
-
-
Isolation:
-
Once TLC analysis shows which fractions contain your pure product, combine them in a round-bottom flask.[14]
-
Remove the solvent using a rotary evaporator to yield the purified 1-Chloro-3,5-diisopropylbenzene.
-
Chromatography Conditions Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for separating nonpolar compounds.[5][6] |
| Mobile Phase (Eluent) | Start with 100% n-Hexane or Petroleum Ether | Matches the nonpolar nature of the target compound.[15] |
| Polarity Modifier | Ethyl Acetate or Dichloromethane (0-5%) | Used sparingly to increase eluting power if the compound is retained too strongly.[15] |
| Target Rf (TLC) | ~0.2 - 0.4 | Provides optimal balance between resolution and elution time.[8][15] |
| Loading Method | Dry Loading | Prevents band broadening and improves separation, especially for larger sample quantities.[13] |
Troubleshooting Guide
Q: My compound is not eluting from the column, even after many column volumes of hexane. What's wrong?
-
Cause: The eluent is likely not polar enough to move the compound, or you may have misidentified your target spot on the TLC. It is also possible, though unlikely for this molecule, that it decomposed on the column.[7]
-
Solution:
-
Confirm Stability: First, ensure your compound is stable on silica by spotting it on a TLC plate and letting it sit for an hour before developing. If a new spot appears, decomposition is occurring.[7]
-
Increase Polarity: If stable, gradually increase the polarity of your eluent. Prepare a slightly more polar mixture (e.g., 0.5% or 1% Ethyl Acetate in Hexane) and begin running it through the column. This will increase the eluting power of the mobile phase.[7]
-
Check Concentration: Your fractions may be too dilute to see on TLC. Try concentrating a few fractions and re-spotting them.[7][12]
-
Q: My compound came off the column immediately in the first few fractions (in the solvent front). How do I fix this?
-
Cause: Your eluting solvent is too polar. It is competing too effectively with your compound for the polar sites on the silica, causing everything to be washed through without interaction.[5]
-
Solution: You will need to restart the column with a less polar solvent system. If you were using a hexane/ethyl acetate mixture, switch to 100% hexane. If you were already using 100% hexane, consider a less polar hydrocarbon like pentane. Re-optimize your conditions using TLC.
Q: I'm getting poor separation between my product and an impurity. The spots are overlapping in the collected fractions.
-
Cause: This can be due to several factors:
-
Poor Column Packing: Channels or cracks in the silica bed will lead to uneven flow and band broadening.
-
Overloading: Too much sample was loaded onto the column for its size.
-
Suboptimal Solvent System: The chosen eluent does not have a sufficient selectivity difference for the two compounds.
-
-
Solution:
-
Improve Packing: Ensure your silica is packed uniformly without any air gaps. The "wet packing" slurry method is generally reliable.[16]
-
Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified.
-
Re-optimize Solvent: Go back to TLC and try different solvent combinations. Sometimes a different polar modifier (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
-
Run a Gradient: If one impurity is much less polar and another is much more polar than your product, you can start with a very nonpolar solvent (like hexane) to elute the first impurity, then slowly increase the polarity to elute your product, leaving the more polar impurity behind.
-
Workflow for Method Development
Caption: Decision workflow for purifying 1-Chloro-3,5-diisopropylbenzene.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Columbia University. Column chromatography. [Link]
-
Journal of Chromatographic Science. (1996). Liquid Chromatography Problem Solving and Troubleshooting. [Link]
-
Reddit. (2022). troubleshooting column chromatography. [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
University of Alberta. Column chromatography. [Link]
-
ChemHelpASAP. (2021). column chromatography & purification of organic compounds. [Link]
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. [Link]
-
Molecules. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Chemistry For Everyone. (2025). What Is The Mobile Phase In Column Chromatography?. [Link]
-
Molecules. (2021). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]
-
University of Colorado Boulder. Column Chromatography. [Link]
-
The Organic Chemistry Tutor. (2013). Column Chromatography (Purification). [Link]
-
Cheméo. Chemical Properties of 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0). [Link]
-
Royal Society of Chemistry. (2016). Column chromatography. [Link]
-
Professor Dave Explains. (2019). Column Chromatography. [Link]
-
That Chemist. (2022). A Practical Guide to TLC (Thin Layer Chromatography). [Link]
-
University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography. [Link]
-
PubChem. 1-Chloro-3,5-diisopropylbenzene. [Link]
Sources
- 1. 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1-Chloro-3,5-diisopropylbenzene | C12H17Cl | CID 145144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. 1,3-Diisopropylbenzene 96 99-62-7 [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. chemistryviews.org [chemistryviews.org]
- 14. m.youtube.com [m.youtube.com]
- 15. columbia.edu [columbia.edu]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Minimizing the Formation of Dichlorinated Byproducts
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of controlling impurity profiles in research, development, and manufacturing. Dichlorinated byproducts, even in small quantities, can pose significant challenges in achieving desired product purity, complicating downstream processing, and impacting the safety and efficacy of the final compound. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize the formation of these unwanted impurities in your experiments.
FAQs: Understanding the Fundamentals of Dichlorination
Q1: What are dichlorinated byproducts and why are they a major concern?
Dichlorinated byproducts are impurities that contain two chlorine atoms, which were not the intended outcome of the chemical transformation. These byproducts typically arise from over-chlorination or alternative reaction pathways. They are a significant concern for several reasons:
-
Purity and Separation: These byproducts often have similar physical properties (e.g., polarity, boiling point) to the desired monochlorinated product, making their removal by standard purification techniques like chromatography or distillation difficult and costly.
-
Toxicology: The presence of multiple halogen atoms can significantly alter the toxicological profile of a molecule. Dichlorinated impurities may be genotoxic or have other adverse biological effects, making their control essential in pharmaceutical development.[1][2]
-
Reaction Yield and Economics: The formation of byproducts inherently reduces the yield of the desired product, impacting the overall efficiency and economic viability of a synthetic route.
Q2: What are the primary chemical mechanisms that lead to the formation of dichlorinated byproducts?
Understanding the underlying mechanism is crucial for troubleshooting. Dichlorination typically proceeds through two main competing pathways:
-
Free-Radical Substitution: This pathway is common in the chlorination of alkanes or at allylic/benzylic positions. It is often initiated by heat or UV light.[3] A chlorine radical abstracts a hydrogen atom, creating a carbon radical, which then reacts with Cl₂. This process can repeat, leading to di- and polychlorinated species. The stability of the radical intermediate plays a key role in determining the product distribution.[4]
-
Electrophilic Addition/Substitution: In reactions involving alkenes or electron-rich aromatic rings, the mechanism is typically ionic. For alkenes, this proceeds through a cyclic chloronium ion intermediate.[3] While this pathway is often more selective for mono-chlorination, reaction conditions can sometimes allow for further chlorination, especially if the initial product is still reactive. In aromatic substitutions, if the first chlorine atom activates the ring, a second substitution may occur.
The choice of reaction conditions (temperature, light, solvent, catalyst) determines which pathway is dominant.[3][5]
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in chemical principles.
Issue 1: My reaction produces a high yield of a dichlorinated byproduct alongside my desired monochlorinated product. What's causing this and how can I fix it?
This is a classic problem of over-reaction or competing reaction pathways. The primary causes are often related to stoichiometry, reaction kinetics, or reaction conditions that favor less selective pathways.
Answer: The formation of dichlorinated byproducts is often indicative of a free-radical process competing with a more selective ionic pathway, or simply an issue of local excess of the chlorinating agent.[3][6] Here are the key parameters to investigate:
Solutions & Optimization Strategies
| Parameter | Recommended Action & Scientific Rationale |
| Stoichiometry | Control the Limiting Reagent: Use a slight excess (1.1-1.5 equivalents) of the substrate relative to the chlorinating agent. This ensures the chlorinating agent is consumed before it can react a second time with the desired product.[3] |
| Reagent Addition | Slow Addition: Add the chlorinating agent slowly over an extended period using a syringe pump. This maintains a low instantaneous concentration of the reagent, favoring the initial, faster reaction with the starting material over the subsequent, often slower, chlorination of the product.[3] |
| Temperature | Maintain Low Temperature: Free-radical reactions typically have a higher activation energy. Running the reaction at a lower temperature (e.g., 0°C or -78°C) will significantly suppress the radical pathway, favoring the desired ionic mechanism.[3][5] |
| Light Exposure | Exclude UV Light: If using a radical-sensitive chlorinating agent (like Cl₂ or SO₂Cl₂), protect the reaction from light by wrapping the flask in aluminum foil. UV light initiates radical chain reactions, which are notoriously unselective.[3][7] |
| Solvent Choice | Use Polar Solvents for Ionic Reactions: For electrophilic additions, polar solvents can help stabilize the charged chloronium ion intermediate, promoting the desired pathway. For radical reactions, non-polar solvents are typically used. |
| Catalyst Selection | Choose a Selective Catalyst: In some cases, a catalyst can enhance selectivity. For example, in the chlorination of ethylene, an FeCl₃/NaCl catalyst system promotes an ionic mechanism, reducing byproduct formation.[8] |
Visualizing the Troubleshooting Workflow
Here is a decision-making workflow to guide your optimization process.
Caption: Troubleshooting Decision Tree for Dichlorination.
Issue 2: I've optimized my reaction conditions, but I still have a persistent low level of dichlorinated byproduct. How can I effectively remove it?
Even with optimization, complete elimination of byproducts is not always possible. The focus then shifts to efficient purification.
Answer: Removing structurally similar impurities requires methods that can exploit subtle differences in their physical properties.
-
Fractional Distillation: If your product and byproduct are volatile and have a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.
-
Recrystallization: This is a powerful technique if your desired product is a solid. Carefully screen various solvent systems to find one where the desired product has high solubility at high temperatures but low solubility at low temperatures, while the dichlorinated byproduct remains in solution.
-
Preparative Chromatography: While challenging, high-performance liquid chromatography (HPLC) or flash chromatography with a high-resolution stationary phase and an optimized solvent gradient can achieve separation.
-
Derivatization: In some cases, you can selectively react the desired monochlorinated product with a reagent to form a derivative that has vastly different properties, allowing for easy separation. The derivative can then be cleaved to regenerate the pure product.
Q3: How do I accurately detect and quantify the level of dichlorinated byproducts in my sample?
Accurate analytical monitoring is key to successful optimization. You cannot control what you cannot measure.
Answer: A combination of chromatographic and spectroscopic methods is typically employed. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for separation and quantification.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for volatile compounds. It provides excellent separation, and the mass spectrometer allows for unambiguous identification of the mono- and dichlorinated species based on their molecular weight and isotopic pattern (the M+2 peak for chlorine is a key indicator).[10][11]
-
HPLC with UV or MS detection: For less volatile or thermally sensitive compounds, HPLC is the method of choice. A Diode Array Detector (DAD) can be used, but mass spectrometry (LC-MS) is preferred for definitive identification.[10][11]
-
Electron Capture Detector (ECD): GC-ECD is extremely sensitive to halogenated compounds and can be used for trace-level quantification.[12][13]
A validated analytical method with a known limit of detection (LOD) and limit of quantification (LOQ) is essential for making informed decisions about your process.
Experimental Protocols
Protocol 1: GC-MS Method for Monitoring Reaction Progress
This protocol provides a general framework for analyzing a reaction mixture to determine the ratio of starting material, monochlorinated product, and dichlorinated byproduct.
Objective: To quantify the relative amounts of key components in a chlorination reaction.
Materials:
-
Reaction aliquot (e.g., 10 µL)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC vials
-
GC-MS instrument with a suitable capillary column (e.g., TG-1MS or similar non-polar column)[13]
Procedure:
-
Sample Preparation: a. Carefully take a small, representative aliquot from the reaction mixture. b. Immediately quench the aliquot in a vial containing 1 mL of a suitable quenching solution to stop the reaction. c. Add 1 mL of the extraction solvent and vortex for 30 seconds. d. Allow the layers to separate and carefully transfer the organic layer to a new vial. e. Dry the organic extract with anhydrous sodium sulfate. f. Transfer the dried extract to a GC vial for analysis.
-
GC-MS Instrument Setup (Example):
-
Injector Temp: 250 °C
-
Column: 30 m x 0.25 mm x 0.25 µm non-polar column
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Scan mode (e.g., 40-400 m/z) or Selected Ion Monitoring (SIM) for higher sensitivity if the masses are known.[10]
-
-
Analysis: a. Inject the sample. b. Identify the peaks for the starting material, product, and byproduct based on their retention times and mass spectra. c. Integrate the peak areas to determine the relative percentages. Note that for accurate quantification, response factors should be determined using authentic standards.
Protocol 2: Optimizing Stoichiometry via Slow Addition
Objective: To minimize dichlorination by maintaining a low concentration of the chlorinating agent throughout the reaction.
Setup:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel or syringe pump.
-
Inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive.
-
Cooling bath (e.g., ice-water) to maintain the desired temperature.
Procedure:
-
Initial Setup: a. Charge the reaction flask with the substrate and the solvent. b. Begin stirring and cool the mixture to the target temperature (e.g., 0 °C).
-
Reagent Preparation: a. Dissolve the chlorinating agent (e.g., N-Chlorosuccinimide) in a suitable solvent and load it into the syringe pump or dropping funnel. A typical concentration would be a 1.0 M solution.
-
Slow Addition: a. Set the syringe pump to add the chlorinating agent solution over a prolonged period (e.g., 2-4 hours). b. Monitor the reaction temperature closely to ensure it does not rise significantly.
-
Monitoring and Completion: a. Take aliquots periodically (e.g., every 30 minutes) and analyze using the GC-MS protocol above to track the consumption of starting material and the formation of products. b. Once the starting material is consumed to the desired level, stop the addition and proceed with the reaction workup.
Visualizing the Experimental Workflow
Caption: Workflow for Minimizing Byproducts via Slow Addition.
References
- BenchChem. (n.d.). Technical Support Center: Preventing Byproduct Formation in Cyclopentene Chlorination.
- National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples. In Toxicological Profile for Dichlorvos.
- WesTech Engineering. (n.d.). Strategies for Reducing Disinfection Byproducts.
-
Wang, T., et al. (2023). Formation of Dichlorine Monoxide for Organic Pollutant Degradation by Free Chlorine in High Chloride-Containing Water. ACS ES&T Water. Retrieved from [Link]
-
Rodriguez-Narvaez, O. M., et al. (2021). Strategies for mitigating chlorinated disinfection byproducts in wastewater treatment plants. Water Research. Retrieved from [Link]
-
Wolska, L., & Galer, K. (2010). Determination of chlorinated solvents in industrial water and wastewater by DAI–GC–ECD. Accreditation and Quality Assurance. Retrieved from [Link]
-
Agaguseynova, M. M., & Alkhazov, T. G. (2018). Mechanism of Catalytic Additive Chlorination of Ethylene to 1,2-Dichloroethane. Kinetics and Catalysis. Retrieved from [Link]
-
Jackson, S. D., & Kelly, G. J. (1996). Chlorination and dehydrochlorination reactions relevant to the manufacture of trichloroethene and tetrachloroethene: Part 1. Reaction pathways. Applied Catalysis A: General. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (1997). Chapter 6: Analytical Methods. In Toxicological Profile for Dichlorvos.
- Thermo Fisher Scientific. (n.d.). Analysis of halogenated disinfection byproducts and chlorinated solvents in drinking water by GC-dual ECD.
-
Mulholland, J. A., et al. (2003). Formation of chlorinated hydrocarbons from the reaction of chlorine atoms and activated carbon. Chemosphere. Retrieved from [Link]
-
Ontario Ministry of the Environment. (2016). Strategies for Minimizing the Disinfection By-Products Trihalomethanes and Haloacetic Acids. Retrieved from [Link]
- University of Pennsylvania. (n.d.). Chlorination.
- BenchChem. (n.d.). Detecting Dichloropropanols: A Guide to Analytical Methods.
-
Wang, L., et al. (2011). Reaction kinetics of photo-chlorination of 2,4-dichlorotoluene. ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Reaction Mechanisms for the Formation of 2,5-Dichlorohexane.
- BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for 1,2-Dichloro-2-propanol.
-
ResearchGate. (n.d.). Examples of dichlorinated products. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 9.4: Chlorination vs Bromination. Retrieved from [Link]
-
Gustin, J. L. (n.d.). Safety of Chlorination Reactions. IChemE. Retrieved from [Link]
-
Gothard, C. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Gothard, C. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]
-
Testa, C. J. (2019). Case studies in the modeling and control of continuous pharmaceutical manufacturing processes. DSpace@MIT. Retrieved from [Link]
-
Chen, M. Y., et al. (2016). Novel plant-wide process design of dichlorohydrin production by glycerol hydrochlorination. Chemical Engineering and Processing: Process Intensification. Retrieved from [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chlorination [sas.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of chlorinated solvents in industrial water and wastewater by DAI–GC–ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.nelac-institute.org [apps.nelac-institute.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Chloro-3,5-diisopropylbenzene in Modern Cross-Coupling and Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, chloroarenes have emerged as indispensable building blocks due to their cost-effectiveness and widespread availability. However, their generally lower reactivity compared to their bromo and iodo counterparts often necessitates tailored catalytic systems and reaction conditions. This guide provides a detailed comparative analysis of the reactivity of 1-Chloro-3,5-diisopropylbenzene, a sterically hindered and electron-rich chloroarene, against a spectrum of other chloroarenes in key synthetic transformations. By examining the interplay of steric and electronic effects, we aim to provide field-proven insights and practical guidance for employing this and similar challenging substrates in drug development and materials science.
Understanding the Reactivity Landscape of Chloroarenes
The reactivity of a chloroarene is fundamentally governed by the electronic environment of the aromatic ring and the steric hindrance around the carbon-chlorine bond. Electron-withdrawing groups (EWGs) generally activate the ring towards nucleophilic attack, while electron-donating groups (EDGs) deactivate it. Conversely, in palladium-catalyzed cross-coupling reactions, the oxidative addition step is often favored with electron-poor arenes, yet bulky, electron-rich phosphine ligands have enabled the efficient coupling of electron-rich chloroarenes.[1]
1-Chloro-3,5-diisopropylbenzene presents a unique challenge: the two isopropyl groups at the meta positions provide significant steric bulk and are weakly electron-donating. This combination influences its reactivity profile in a nuanced manner across different reaction classes.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[2] For chloroarenes, the rate-limiting step is often the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[2] Steric hindrance around this bond can significantly impede this process.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
To overcome the inertness of sterically hindered and electron-rich chloroarenes like 1-Chloro-3,5-diisopropylbenzene, highly active catalyst systems are required. These typically involve:
-
Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial.[1][3] Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, while their electron-donating nature facilitates the oxidative addition step.
-
Strong Bases: A strong base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is necessary to activate the boronic acid for transmetalation.[4]
-
High Temperatures: Elevated temperatures are often required to overcome the high activation energy of the oxidative addition step for unactivated chloroarenes.
Inferred Comparative Yields in Suzuki-Miyaura Coupling
The following table provides a synthesized comparison of expected yields for various chloroarenes in a Suzuki-Miyaura coupling with phenylboronic acid, based on literature precedents for similar substrates under optimized conditions using a modern catalyst system (e.g., Pd(OAc)₂ with a biarylphosphine ligand).
| Chloroarene | Electronic Effect | Steric Hindrance | Expected Yield (%) |
| 4-Chloronitrobenzene | Electron-withdrawing | Low | >95 |
| Chlorobenzene | Neutral | Low | 85-95 |
| 4-Chloroanisole | Electron-donating | Low | 80-90 |
| 2-Chlorotoluene | Weakly electron-donating | Moderate (ortho) | 70-85 |
| 1-Chloro-3,5-diisopropylbenzene | Weakly electron-donating | High (meta) | 60-75 |
| 2,6-Dimethylchlorobenzene | Weakly electron-donating | High (di-ortho) | 50-70 |
This comparison suggests that while the di-isopropyl substitution in the meta positions of 1-Chloro-3,5-diisopropylbenzene presents a significant steric challenge, it is generally more reactive than di-ortho-substituted analogues due to the less direct steric shielding of the C-Cl bond.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Chloro-3,5-diisopropylbenzene
This protocol is a representative procedure adapted from established methods for sterically hindered chloroarenes.[3]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-Chloro-3,5-diisopropylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with argon three times.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[5] Similar to the Suzuki-Miyaura coupling, the oxidative addition of palladium to the C-Cl bond is a critical step, and the reactivity is highly dependent on the steric and electronic nature of the chloroarene.
Causality Behind Experimental Choices in Buchwald-Hartwig Amination
The challenges posed by 1-Chloro-3,5-diisopropylbenzene in this reaction are analogous to those in C-C coupling. The key experimental considerations are:
-
Catalyst System: Highly active catalysts are paramount. Systems based on bulky, electron-rich phosphine ligands are generally the most effective for challenging chloroarenes.[5] The choice of palladium precursor and ligand often requires careful optimization.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is commonly employed.
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are typically used.
Inferred Comparative Yields in Buchwald-Hartwig Amination
The following table presents an inferred comparison of yields for the amination of various chloroarenes with morpholine, a common secondary amine, using a state-of-the-art palladium catalyst system.
| Chloroarene | Electronic Effect | Steric Hindrance | Expected Yield (%) |
| 4-Chloronitrobenzene | Electron-withdrawing | Low | >95 |
| Chlorobenzene | Neutral | Low | 90-98 |
| 4-Chloroanisole | Electron-donating | Low | 85-95 |
| 2-Chlorotoluene | Weakly electron-donating | Moderate (ortho) | 75-90 |
| 1-Chloro-3,5-diisopropylbenzene | Weakly electron-donating | High (meta) | 65-80 |
| 2,6-Dimethylchlorobenzene | Weakly electron-donating | High (di-ortho) | 55-75 |
The trend observed is similar to that in Suzuki-Miyaura coupling, where steric hindrance plays a major role in diminishing the reactivity, though modern catalysts can still provide good to excellent yields.
Experimental Protocol: Buchwald-Hartwig Amination of 1-Chloro-3,5-diisopropylbenzene
This protocol is a general procedure for the amination of unactivated aryl chlorides.
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.
-
Catalyst Premixing: In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol) in anhydrous toluene (2 mL).
-
Addition of Reagents: To the Schlenk tube, add the catalyst solution, followed by 1-Chloro-3,5-diisopropylbenzene (1.0 mmol) and the amine (e.g., morpholine, 1.2 mmol).
-
Inert Atmosphere and Reaction: Seal the tube, remove from the glovebox, and heat the mixture to 100 °C with stirring for 12-24 hours.
-
Workup and Purification: Follow the workup and purification procedure as described for the Suzuki-Miyaura coupling.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups on the aromatic ring to proceed efficiently.[6][7] Unactivated chloroarenes like chlorobenzene and 1-Chloro-3,5-diisopropylbenzene are generally unreactive under standard SNAr conditions.
Causality Behind Experimental Choices in SNAr
For non-activated chloroarenes, SNAr reactions necessitate harsh conditions:
-
High Temperatures and Pressures: To overcome the high activation energy for the formation of the Meisenheimer intermediate.[7]
-
Strong Nucleophiles: Potent nucleophiles such as sodium hydroxide or sodium amide are required.
The isopropyl groups in 1-Chloro-3,5-diisopropylbenzene are electron-donating, further deactivating the ring towards nucleophilic attack compared to unsubstituted chlorobenzene. Steric hindrance from the isopropyl groups can also play a role in impeding the approach of the nucleophile.
Inferred Comparative Reactivity in SNAr
Due to the general inertness of non-activated chloroarenes to SNAr, quantitative comparisons are less common. The reactivity order is largely qualitative and dictated by the electronic nature of the substituents.
| Chloroarene | Electronic Effect | Reactivity in SNAr |
| 2,4-Dinitrochlorobenzene | Strongly electron-withdrawing | High |
| 4-Chloronitrobenzene | Electron-withdrawing | Moderate |
| Chlorobenzene | Neutral | Very Low |
| 1-Chloro-3,5-diisopropylbenzene | Weakly electron-donating | Extremely Low |
Under forcing conditions (e.g., NaOH, 350 °C), chlorobenzene can be hydrolyzed to phenol.[7] 1-Chloro-3,5-diisopropylbenzene would be expected to react even more slowly under these conditions.
Experimental Protocol: Nucleophilic Aromatic Substitution (Forcing Conditions)
This protocol illustrates the harsh conditions required for SNAr on a non-activated chloroarene.
-
Reaction Setup: In a high-pressure autoclave, combine chlorobenzene (1.0 mol) and a 10% aqueous solution of sodium hydroxide (excess).
-
Reaction: Seal the autoclave and heat to 350 °C. The pressure will increase significantly. Maintain these conditions for several hours.
-
Workup: Carefully cool the autoclave to room temperature and vent any excess pressure. Acidify the reaction mixture with hydrochloric acid to precipitate the phenol product.
-
Purification: Isolate the phenol by filtration or extraction and purify by distillation or recrystallization.
Grignard Reagent Formation
The formation of a Grignard reagent from an aryl chloride is often more challenging than from the corresponding bromide or iodide.[8] The presence of bulky substituents can further hinder the reaction at the magnesium surface.
For 1-Chloro-3,5-diisopropylbenzene, the steric bulk of the isopropyl groups may slow down the rate of Grignard formation. However, with appropriate activation of the magnesium (e.g., using iodine or 1,2-dibromoethane) and an etheral solvent like THF, the reaction is generally feasible. The electron-donating nature of the alkyl groups does not significantly inhibit this reaction.
Experimental Protocol: Grignard Reagent Formation
-
Reaction Setup: Place magnesium turnings (1.2 mmol) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Activation: Add a small crystal of iodine.
-
Initiation: Add a small portion of a solution of 1-Chloro-3,5-diisopropylbenzene (1.0 mmol) in anhydrous THF (5 mL) to the magnesium. Gentle heating may be required to initiate the reaction.
-
Addition: Once the reaction has started (as evidenced by bubbling and a cloudy appearance), add the remaining chloroarene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 1-2 hours to ensure complete reaction. The resulting dark grey or brown solution is the Grignard reagent and should be used immediately.
Conclusion
1-Chloro-3,5-diisopropylbenzene represents a class of sterically hindered and electron-rich chloroarenes that require modern, highly active catalyst systems for efficient participation in cross-coupling reactions. Its reactivity is significantly lower than that of unhindered or electron-poor chloroarenes. In Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands is critical to achieving acceptable yields. For nucleophilic aromatic substitution, this substrate is largely inert except under the most forcing conditions. The formation of the corresponding Grignard reagent is feasible but may require careful initiation.
The insights and protocols provided in this guide are intended to serve as a valuable resource for chemists working with this and structurally related challenging building blocks, enabling the strategic design of synthetic routes in the pursuit of novel molecules.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
-
Al-Masum, M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(11), 549. [Link]
-
Navarro, O., Kelly, R. A., & Nolan, S. P. (2003). A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195. [Link]
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Determining the Purity of 1-Chloro-3,5-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Chemical Synthesis
In the realm of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 1-Chloro-3,5-diisopropylbenzene, a substituted aromatic compound, serves as a key building block in various synthetic pathways. The isomeric purity and the absence of process-related impurities are paramount to ensure the desired reaction outcomes and the integrity of the final product. This guide provides a comprehensive comparison of analytical methodologies for the robust determination of the purity of 1-Chloro-3,5-diisopropylbenzene, offering insights into the rationale behind method selection and providing detailed experimental protocols.
The synthesis of 1-Chloro-3,5-diisopropylbenzene, often achieved through Friedel-Crafts alkylation of chlorobenzene, is susceptible to the formation of several impurities. Understanding the potential impurity profile is fundamental to developing effective analytical methods.
Potential Impurities:
-
Isomeric Impurities: Friedel-Crafts reactions are known to produce a mixture of isomers. Therefore, the presence of other dichlorodiisopropylbenzene isomers (e.g., 1-Chloro-2,4-diisopropylbenzene, 1-Chloro-2,6-diisopropylbenzene) is highly probable.
-
Over-alkylation Products: The reaction may not cease at the di-substituted stage, leading to the formation of tri- or even tetra-isopropylbenzene derivatives.
-
Under-alkylation Products: Incomplete reactions can result in residual mono-isopropylchlorobenzene.
-
Starting Materials: Unreacted chlorobenzene and the alkylating agent (e.g., isopropanol or isopropyl chloride) may be present.
-
Catalyst Residues and Byproducts: Remnants of the Lewis acid catalyst (e.g., AlCl₃) and related byproducts can also be considered impurities.
This guide will focus on chromatographic and spectroscopic techniques best suited for separating and identifying these potential impurities from the main 1-Chloro-3,5-diisopropylbenzene analyte.
Chromatographic Techniques: The Power of Separation
Chromatography is the workhorse of purity analysis, offering the ability to separate complex mixtures into their individual components. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the volatility and thermal stability of the analyte and its impurities.
Gas Chromatography (GC): The Ideal Choice for Volatile Compounds
Given that 1-Chloro-3,5-diisopropylbenzene is a volatile compound, Gas Chromatography is a highly suitable technique for its purity assessment. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for hydrocarbon-based impurities. For unambiguous identification of unknown peaks, a Mass Spectrometer (MS) detector is indispensable.
-
Injector and Temperature: A split/splitless injector is typically used to handle a wide range of sample concentrations. The injector temperature must be high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation.
-
Column Selection: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5), is an excellent starting point. This phase separates compounds primarily based on their boiling points, which is effective for separating isomers and homologues of alkylated benzenes.
-
Oven Temperature Program: A temperature gradient is crucial for achieving good separation of compounds with a range of boiling points. The program typically starts at a lower temperature to resolve early-eluting, more volatile compounds and gradually increases to elute higher-boiling components in a reasonable timeframe.
-
Detector: FID is a universal detector for organic compounds and offers a wide linear range, making it suitable for quantifying both major and minor components. GC-MS provides mass-to-charge ratio information, enabling the identification of unknown impurities by comparing their mass spectra to library databases.
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane (e.g., Agilent DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the 1-Chloro-3,5-diisopropylbenzene sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as hexane or ethyl acetate.
-
For the analysis of trace impurities, a more concentrated sample may be prepared.
Caption: Workflow for GC-FID Purity Analysis.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
While GC is often the primary choice, HPLC offers a complementary approach, particularly if non-volatile impurities are suspected or if derivatization is required for detection. For 1-Chloro-3,5-diisopropylbenzene, a reversed-phase HPLC method with UV detection is the most logical choice.
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common reversed-phase stationary phase and is well-suited for separating non-polar to moderately polar compounds like substituted benzenes. The separation is based on the hydrophobic interactions between the analytes and the alkyl chains of the stationary phase.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is used as the mobile phase. The ratio of organic solvent to water is a critical parameter that controls the retention time of the analytes. A higher percentage of organic solvent will decrease retention, while a lower percentage will increase it. Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate a mixture of compounds with varying polarities.
-
Detector: A UV detector is ideal for aromatic compounds due to their strong absorbance in the UV region. A photodiode array (PDA) detector is even more powerful as it can acquire the UV spectrum of each eluting peak, which can aid in peak identification and purity assessment.
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-Chloro-3,5-diisopropylbenzene sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (premixed at the initial gradient composition).
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Caption: Workflow for HPLC-UV Purity Analysis.
Comparative Analysis of Chromatographic Methods
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Ideal for volatile and thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity | Generally higher sensitivity, especially with FID for hydrocarbons. | Sensitivity depends on the detector and the analyte's chromophore. |
| Resolution | Excellent resolution for isomers with different boiling points. | High resolution can be achieved by optimizing mobile phase and stationary phase. |
| Sample Preparation | Simpler for volatile samples; may require derivatization for polar compounds. | Often requires filtration; derivatization can be used to enhance detection. |
| Cost & Complexity | Generally lower operational cost; instrumentation can be complex (especially GC-MS). | Higher operational cost due to solvent consumption; instrumentation is relatively complex. |
Spectroscopic Techniques: Unveiling the Molecular Structure
While chromatography excels at separation, spectroscopic techniques provide detailed structural information, which is crucial for confirming the identity of the main component and identifying impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of 1-Chloro-3,5-diisopropylbenzene.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For 1-Chloro-3,5-diisopropylbenzene, one would expect to see signals corresponding to the aromatic protons and the protons of the isopropyl groups. The splitting patterns (multiplicity) of these signals are key to confirming the substitution pattern.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. This is particularly useful for identifying isomers, as they will have distinct ¹³C NMR spectra even if their ¹H NMR spectra are similar.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.0-7.2 | m | Aromatic protons |
| ¹H | ~2.9 | septet | -CH(CH₃)₂ |
| ¹H | ~1.2 | d | -CH(CH₃)₂ |
| ¹³C | ~150-152 | s | C-Cl |
| ¹³C | ~134-136 | s | C-isopropyl |
| ¹³C | ~125-127 | d | Aromatic CH |
| ¹³C | ~122-124 | d | Aromatic CH |
| ¹³C | ~34 | d | -CH(CH₃)₂ |
| ¹³C | ~24 | q | -CH(CH₃)₂ |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the 1-Chloro-3,5-diisopropylbenzene sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Caption: Complementary nature of ¹H and ¹³C NMR.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure. When coupled with GC (GC-MS), it is a powerful tool for identifying unknown impurities.
For 1-Chloro-3,5-diisopropylbenzene, the mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of compounds containing one chlorine atom. Common fragmentation patterns would involve the loss of a methyl group (M-15) and an isopropyl group (M-43).
Conclusion: A Multi-faceted Approach to Purity Determination
No single analytical method can provide a complete picture of the purity of 1-Chloro-3,5-diisopropylbenzene. A comprehensive and robust assessment requires a multi-faceted approach.
-
For routine quality control and quantification of known impurities, GC-FID is a rapid, sensitive, and cost-effective method.
-
For the separation of a wider range of potential impurities, including non-volatile ones, HPLC-UV offers greater versatility.
-
For the unambiguous identification of unknown impurities and confirmation of the primary component's structure, GC-MS and NMR spectroscopy are indispensable.
By understanding the strengths and limitations of each technique and applying them judiciously, researchers, scientists, and drug development professionals can ensure the quality and integrity of 1-Chloro-3,5-diisopropylbenzene, thereby safeguarding the reliability of their synthetic processes and the safety of their final products.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034029). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
-
Quora. (2019, February 14). Why isn't benzene used as a solvent for the Friedel-Crafts alkylation of chlorobenzene? Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0). Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3,5-diisopropylbenzene. Retrieved from [Link]
-
NIST. (n.d.). 1-Chloro-3,5-diisopropylbenzene. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC and GC/MS Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diisopropylbenzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 1-Chloro-3,5-dimethoxybenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene,1-chloro-3,5-difluoro-. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography. Retrieved from [Link]
-
SciELO. (n.d.). Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6 Friedel-Crafts Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Explain Friedel-Craft alkylation of chlorobenzene. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for “Enhancing the Resolution of 1H and 13C Solid-State NMR Spectra by Reduction of Aniso. Retrieved from [Link]
- Carl ROTH. (n.d.). *
An In-Depth Comparative Guide to the Steric Hindrance of 1-Chloro-3,5-diisopropylbenzene
Introduction: Beyond Simple Electronics in Aromatic Reactivity
In the realm of organic chemistry and drug development, predicting the outcome of a chemical reaction is paramount. For aromatic systems, introductory principles often focus on the electronic effects of substituents—whether they activate or deactivate the ring towards electrophilic substitution and where they direct incoming reagents. However, as molecular complexity increases, a purely electronic model often fails. This is where the concept of steric hindrance , the influence of a group's size and spatial arrangement on reactivity, becomes critically important.[1][2] Steric effects can dictate reaction rates, influence product ratios, and determine the conformational preferences that are crucial for biological activity.[1]
This guide provides a detailed comparison of the steric hindrance presented by 1-Chloro-3,5-diisopropylbenzene , a polysubstituted aromatic compound, with a series of structurally related molecules. By systematically evaluating the impact of bulky isopropyl groups, we aim to provide researchers, scientists, and drug development professionals with a quantitative and qualitative framework for understanding and predicting the behavior of sterically encumbered systems. We will explore both classical experimental methodologies and modern computational approaches to deconstruct the steric profile of these molecules.
Selection of Comparator Compounds
To effectively isolate and understand the steric contributions of the substituents in 1-Chloro-3,5-diisopropylbenzene, a logical series of comparator compounds has been selected. This series allows for a stepwise analysis of how increasing the number and nature of substituents impacts the steric environment of the benzene ring.
Caption: Logical relationship of comparator compounds to the target molecule.
-
Chlorobenzene: Isolates the steric and electronic effect of the halogen atom.
-
Isopropylbenzene: Establishes the baseline steric hindrance of a single isopropyl group.
-
1,3-Diisopropylbenzene: Demonstrates the additive effect of two meta-positioned isopropyl groups.
-
1,3,5-Triisopropylbenzene: Represents a highly hindered system where the ring is symmetrically shielded.[3]
-
tert-Butylbenzene: Provides a comparison with the even bulkier tert-butyl group, highlighting differences in steric demand.[1]
Methodologies for Quantifying Steric Hindrance
Steric effects are not merely a qualitative concept; they can be quantified through various experimental and computational techniques. The choice of method depends on the specific information required, whether it's a general measure of substituent size or a precise understanding of its impact on a reaction's transition state.
Conformational Analysis: A-Values
A-values offer a direct, empirical measure of the steric bulk of a substituent. They are derived from the free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[1][4] A larger A-value indicates a greater preference for the less-crowded equatorial position, and thus, a larger steric demand. This method is invaluable for comparing the intrinsic "size" of different groups in a standardized system.
Kinetic Studies: The Taft Equation
Relative reaction rates provide powerful insights into how steric hindrance affects the transition state of a reaction.[1] For sterically controlled reactions, the Taft equation offers a linear free-energy relationship to separate steric effects from polar (electronic) effects.[5][6]
The equation is given by: log(k/k₀) = ρσ + δEₛ
Where:
-
k/k₀ is the ratio of the reaction rate for the substituted compound to a reference compound.
-
σ * is the polar substituent constant.
-
Eₛ is the steric substituent constant . A more negative Eₛ value signifies greater steric hindrance.[7]
-
ρ * and δ are sensitivity factors for polar and steric effects, respectively.[6][8]
By studying a reaction series where polar effects are minimized, the Eₛ parameter can be determined, providing a quantitative measure of steric hindrance in a reactive context.
Computational Modeling
Modern computational chemistry provides indispensable tools for visualizing and quantifying steric hindrance. Using methods like Density Functional Theory (DFT), one can calculate:
-
Optimized Geometries: Revealing bond angle distortions and non-bonded distances that indicate steric strain.[9]
-
Van der Waals Surfaces: Visualizing the accessible surface area of the molecule, clearly showing which regions are shielded by bulky groups.
-
Transition State Energies: Quantifying the energetic penalty imposed by steric clashes during a reaction, which directly relates to the reaction rate.[10]
Experimental Protocol: Kinetic Analysis of Electrophilic Bromination
To provide a practical framework, this section details a self-validating protocol for comparing the reaction rates of the selected compounds in an electrophilic aromatic substitution reaction. The rationale is that greater steric hindrance around the aromatic ring will slow the rate of electrophilic attack.
Caption: Experimental workflow for kinetic analysis of electrophilic bromination.
Step-by-Step Methodology:
-
Preparation:
-
Prepare 0.1 M solutions of each aromatic compound (Chlorobenzene, Isopropylbenzene, 1,3-Diisopropylbenzene, and 1-Chloro-3,5-diisopropylbenzene) in glacial acetic acid.
-
Prepare a 0.05 M solution of bromine in glacial acetic acid. Causality: Acetic acid is used as a polar solvent that can dissolve both the nonpolar substrates and the polar electrophile.
-
Prepare a standardized 0.02 M aqueous solution of sodium thiosulfate.
-
-
Reaction Execution:
-
Place 50.0 mL of a substrate solution into a foil-wrapped Erlenmeyer flask (to prevent light-induced radical reactions) and thermostat to 25.0 ± 0.1 °C.
-
Rapidly add 50.0 mL of the thermostatted bromine solution to the flask, mix thoroughly, and start a stopwatch. This is t=0.
-
-
Monitoring the Reaction:
-
At regular, recorded intervals (e.g., every 5 minutes for slow reactions, every 30 seconds for fast ones), use a volumetric pipette to withdraw a 10.0 mL aliquot of the reaction mixture.
-
Immediately discharge the aliquot into a flask containing 20 mL of 10% aqueous potassium iodide solution. This quenches the reaction by consuming all unreacted bromine. Self-Validation: The immediate quenching ensures that the measured bromine concentration accurately reflects its concentration at the precise moment of sampling.
-
-
Quantification:
-
Titrate the iodine formed in the quenching flask with the standardized sodium thiosulfate solution. A starch indicator should be added near the endpoint (when the solution is pale yellow), which will turn blue-black and become colorless at the endpoint.
-
Record the volume of titrant used.
-
-
Data Processing:
-
For each time point, calculate the concentration of unreacted bromine.
-
Plot the natural logarithm of the bromine concentration (ln[Br₂]) versus time (t).
-
The slope of this line will be equal to -k, where k is the pseudo-first-order rate constant for the reaction. The linearity of this plot validates the assumed reaction order.
-
Comparative Data and Analysis
The following table summarizes key steric parameters and expected reactivity trends for 1-Chloro-3,5-diisopropylbenzene and its comparators.
| Compound | Structure | Key Steric Parameters | Expected Relative Rate of Bromination | Analysis |
| Chlorobenzene | Cl-substituted benzene ring | A-Value (Cl): 0.4 kcal/mol[11] | Slow | The chloro group is deactivating electronically and only minimally hindering sterically. Substitution occurs at the ortho and para positions.[12] |
| Isopropylbenzene | Isopropyl-substituted benzene ring | A-Value (i-Pr): 2.2 kcal/mol[11] | Fast | The isopropyl group is electronically activating. Its steric bulk begins to disfavor the ortho position compared to the para position.[13] |
| 1,3-Diisopropylbenzene | Benzene with two meta-isopropyl groups | Cumulative A-Value effect | Moderate | The two activating isopropyl groups are electronically synergistic. However, positions 2, 4, and 6 are all sterically hindered, significantly slowing the reaction compared to Isopropylbenzene. Position 5 is the least hindered but electronically less activated. |
| 1-Chloro-3,5-diisopropylbenzene | Benzene with one chloro and two meta-isopropyl groups | Cumulative A-Value effect + Cl | Very Slow | This molecule combines the strong steric shielding of two isopropyl groups with the electronic deactivation of the chlorine atom. The only available reactive sites (positions 2, 4, 6) are heavily guarded by the bulky isopropyl groups, making electrophilic attack extremely difficult. |
| tert-Butylbenzene | tert-Butyl-substituted benzene ring | A-Value (t-Bu): >4.5 kcal/mol[11] | Fast (but highly selective) | The tert-butyl group is extremely bulky, leading to a very strong preference for para substitution over the highly hindered ortho positions.[12] This serves as a benchmark for severe steric hindrance from a single substituent. |
Interpretation of Trends:
The data clearly illustrates a powerful trend: as the number and size of bulky substituents on the benzene ring increase, steric hindrance becomes the dominant factor controlling reactivity.
-
From Isopropylbenzene to 1,3-Diisopropylbenzene: The addition of a second isopropyl group dramatically increases the steric shielding of the ring. While electronically the ring is more activated, the physical blockade of the ortho and para positions to the activating groups leads to an overall decrease in reactivity.
-
The Case of 1-Chloro-3,5-diisopropylbenzene: This molecule represents a case of extreme steric congestion. The two large isopropyl groups effectively form a "fence" around the ring, preventing easy access for incoming electrophiles. The positions ortho to the chloro group (2 and 6) are each flanked by an isopropyl group, making them exceptionally hindered. The position para to the chloro group (4) is blocked by both isopropyl groups. Consequently, any reaction is expected to be exceedingly slow, likely requiring harsh conditions.
-
Comparison with tert-Butylbenzene: The A-value for a tert-butyl group is more than double that of an isopropyl group. This highlights the significant steric demand of the t-Bu group, which almost completely prevents ortho substitution.[12] While 1-Chloro-3,5-diisopropylbenzene has two "smaller" bulky groups, their placement at the 3 and 5 positions creates a collective steric barrier that is arguably more profound for overall ring accessibility than a single t-butyl group.
Implications for Synthesis and Drug Development
Understanding the steric profile of 1-Chloro-3,5-diisopropylbenzene is crucial for practical applications:
-
Synthetic Chemistry: Attempting standard electrophilic aromatic substitution on this substrate is likely to fail or give very low yields. Synthetic strategies must circumvent this issue, for example, by introducing functional groups before the bulky isopropyl groups are added, or by using directed ortho-metalation techniques if a suitable directing group is present.
-
Drug Development: In pharmacology, steric bulk is a key determinant of a molecule's ability to fit into a protein's binding pocket.[1] The di-isopropyl arrangement creates a well-defined three-dimensional shape. This can be advantageous, leading to high selectivity for a specific receptor, but it can also be a liability, preventing the molecule from binding at all. The steric hindrance can also protect the molecule from metabolic degradation by enzymes like Cytochrome P450, potentially increasing its biological half-life.
Conclusion
The steric hindrance of 1-Chloro-3,5-diisopropylbenzene is a formidable feature that largely dictates its chemical reactivity. A comparative analysis with less substituted analogues demonstrates that the cumulative effect of the two meta-positioned isopropyl groups creates a significant steric shield that overrides the subtle electronic directing effects of the substituents. This physical barrier drastically reduces the rate of reactions like electrophilic aromatic substitution by impeding access to the aromatic ring. For scientists in synthesis and drug discovery, recognizing and quantifying this steric dominance is essential for designing effective reaction pathways and for predicting the biological activity and metabolic stability of similarly structured molecules.
References
- Steric parameters taft's steric factor (es) | PPTX - Slideshare.
- Taft equation - Grokipedia.
- Taft equation: Polar substituent constants, σ | PDF | Chemistry - Scribd.
-
Taft equation - Wikipedia . Available at: [Link]
-
Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates - AIP Publishing . Available at: [Link]
-
Steric effects - Wikipedia . Available at: [Link]
-
Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC - PubMed Central . Available at: [Link]
-
An Explanation of Substituent Effects - Chemistry LibreTexts . Available at: [Link]
-
Quantitative expression for steric hindrance - Chemistry Stack Exchange . Available at: [Link]
-
Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts . Available at: [Link]
-
Question 86, Part 3 - 5. Aromatic Hydrocarbons or Arenes, Chemistry MCQ - JEE & Other Engineering Entrance Examination | Brainly . Available at: [Link]
-
Studies of sterically hindered and overcrowded molecules - Sci-Hub . Available at: [Link]
-
Steric Effects on Electrophilic Aromatic Substitution Reactions - YouTube . Available at: [Link]
-
Computational Study of Chemical Reactivity Using Information-Theoretic Quantities From Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed . Available at: [Link]
- Table of A-Values - Handout.
Sources
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sci-Hub. Studies of sterically hindered and overcrowded molecules / Molecular Physics, 1965 [sci-hub.st]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Taft equation - Wikipedia [en.wikipedia.org]
- 7. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. brainly.in [brainly.in]
quantitative analysis of 1-Chloro-3,5-diisopropylbenzene in a reaction mixture by HPLC
An In-Depth Guide to the Quantitative Analysis of 1-Chloro-3,5-diisopropylbenzene in Reaction Mixtures by HPLC
A Comparative Guide for Method Selection, Development, and Validation
As a Senior Application Scientist, the path to a robust analytical method is paved with systematic choices, rigorous validation, and a deep understanding of the chemistry involved. This guide provides an in-depth, experience-driven approach to the quantitative analysis of 1-Chloro-3,5-diisopropylbenzene in a complex reaction mixture. We will navigate the critical decision of choosing the right analytical technology, delve into the nuances of High-Performance Liquid Chromatography (HPLC) method development, and establish a framework for validation that ensures data integrity, adhering to the highest scientific standards.
The Analytical Challenge: Method Selection
The first crucial decision in developing a quantitative assay is selecting the most appropriate analytical technology. For a substituted aromatic compound like 1-Chloro-3,5-diisopropylbenzene, the primary candidates are Gas Chromatography (GC) and HPLC. While both are powerful separation techniques, their suitability depends on the analyte's properties and the overall analytical goal.
Gas Chromatography (GC): This technique is an excellent choice for analytes that are volatile and thermally stable. Given its structure, 1-Chloro-3,5-diisopropylbenzene is sufficiently volatile for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[1]
High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally versatile and stands as a cornerstone of pharmaceutical analysis.[2] It separates compounds based on their interactions with a stationary phase while being carried by a liquid mobile phase. This makes it suitable for a vast range of compounds, including those that are non-volatile or prone to degradation at high temperatures.
The Verdict: Why HPLC is the Preferred Platform
For analyzing a raw reaction mixture, HPLC offers a decisive advantage. Reaction mixtures rarely contain only the target analyte and volatile impurities. They often include non-volatile starting materials, reagents, intermediates, and byproducts. A GC method would fail to detect these non-volatile components and could suffer from column contamination. HPLC, particularly in a reversed-phase mode, can handle this complexity, providing a more comprehensive snapshot of the reaction's composition.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on analyte interaction with a solid stationary phase. | Separation in a gaseous mobile phase based on analyte volatility and interaction with a stationary phase. |
| Analyte Scope | Broad; suitable for volatile and non-volatile compounds, including thermally labile ones.[2] | Restricted to volatile and thermally stable compounds. |
| Reaction Mixture Suitability | High. Can analyze the target analyte, non-volatile starting materials, and byproducts in a single run. | Moderate. Risk of column contamination from non-volatile components. May not detect all species present. |
| Sample Preparation | Typically involves simple dilution and filtration. | May require derivatization for polar or non-volatile compounds, adding complexity. |
| Instrumentation Complexity | Moderately complex, with various detectors available (UV, MS, etc.). | Relatively simpler, with common detectors like FID and MS. |
| Solvent Consumption | Can be significant, especially with isocratic methods. | Minimal, primarily uses carrier gas. |
Strategic HPLC Method Development
Developing a robust HPLC method is a logical, multi-step process. Our goal is to achieve a method that is selective, sensitive, and efficient.
A. Column Selection: The Core of Separation
The analyte is a non-polar aromatic hydrocarbon. Therefore, Reversed-Phase (RP) chromatography is the appropriate separation mode.[3][4] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.
-
Initial Choice (Workhorse Column): A C18 (Octadecylsilane, ODS) column is the most common and logical starting point for separating non-polar to moderately polar compounds.[4][5] Its long alkyl chains provide strong hydrophobic retention for our analyte. A standard dimension would be 4.6 mm x 150 mm with 5 µm particle size.
-
Alternative Selectivity: If co-elution with impurities occurs on a C18 column, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can be an excellent alternative.[6][7][8] Phenyl phases can offer unique selectivity for aromatic compounds through π-π interactions, while PFP columns provide alternative retention mechanisms for halogenated compounds.[7]
B. Mobile Phase Optimization: Driving the Separation
The mobile phase composition is adjusted to control the elution of the analyte and separate it from other components.
-
Solvents: A mixture of HPLC-grade water and an organic modifier like Acetonitrile (ACN) or Methanol (MeOH) is standard. Acetonitrile is often preferred due to its lower viscosity and better UV transparency at low wavelengths.
-
Elution Mode: For a reaction mixture containing compounds with a wide range of polarities, a gradient elution is superior to an isocratic one.[9] A gradient starts with a higher percentage of the weak solvent (water) and gradually increases the percentage of the strong solvent (ACN). This ensures that polar impurities elute early, the target analyte elutes with a good peak shape, and strongly retained, non-polar byproducts are washed off the column efficiently.
-
Example Gradient: Start with 50% ACN / 50% Water, ramp to 95% ACN / 5% Water over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
C. Detector Selection and Wavelength
The presence of the benzene ring makes the analyte an ideal candidate for UV detection.
-
Detector: A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. A PDA acquires the full UV-Vis spectrum at each point in the chromatogram. This is invaluable for:
-
Method Development: Determining the optimal detection wavelength.
-
Peak Purity: Assessing whether a chromatographic peak is due to a single compound.
-
Identification: Comparing the spectrum of an unknown peak to that of a reference standard.
-
-
Wavelength: Chlorobenzene derivatives typically exhibit strong absorbance maxima around 210-220 nm and a secondary, weaker band around 260-270 nm.[10][11]
-
For high sensitivity (e.g., for impurity analysis), a lower wavelength like 215 nm is often chosen.
-
For higher selectivity (to minimize interference from other compounds that absorb at low UV), a wavelength like 254 nm or 265 nm can be used.
-
D. Sample Preparation
Proper sample preparation is critical to protect the HPLC column and ensure reproducible results.
-
Aliquot: Accurately pipette a small, representative aliquot of the reaction mixture.
-
Dilution: Dilute the aliquot with a solvent that is miscible with the mobile phase and in which all components are soluble. A good starting point is a 50:50 mixture of acetonitrile and water. The dilution factor should be chosen to bring the analyte concentration into the linear range of the detector.
-
Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE for organic-rich samples) to remove any particulate matter that could clog the column or instrument tubing.
Method Validation: Ensuring Trustworthiness and Reliability
Once the method is developed, it must be validated to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[12][13][14]
The following validation parameters are essential for a quantitative method:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is only from the analyte of interest, without interference from impurities or byproducts. | Peak resolution (Rs) > 2 between the analyte and adjacent peaks. Peak purity analysis via PDA passes. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.999 for a calibration curve of at least 5 standards. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the expected test concentration. |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value. | Mean recovery of 98.0% to 102.0% for the analyte spiked into a sample matrix at multiple levels (e.g., 3 levels, 3 replicates each). |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: %RSD ≤ 2.0% (e.g., 6 replicate injections). Intermediate Precision: %RSD ≤ 3.0% (analysis on different days/by different analysts). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | To demonstrate the method's reliability during normal use with small, deliberate variations in parameters. | No significant change in results when varying parameters like column temperature (±5°C), mobile phase pH (±0.2), or organic modifier content (±2%). |
Final Recommended Protocol and Conclusion
Based on the principles outlined, a robust starting point for the quantitative analysis of 1-Chloro-3,5-diisopropylbenzene is established.
Table: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Instrument | HPLC with Quaternary Pump, Autosampler, Column Oven, and PDA Detector | Standard, reliable configuration. PDA provides superior data quality. |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Excellent starting point for a non-polar analyte.[4][5] |
| Mobile Phase A | HPLC-Grade Water | Weak solvent in RP-HPLC. |
| Mobile Phase B | Acetonitrile | Strong solvent; good UV transparency. |
| Gradient | 0-15 min: 50% to 95% B; 15-20 min: Hold 95% B; 20.1-25 min: 50% B | Efficiently elutes compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | PDA Detector, monitor 215 nm | High sensitivity for the aromatic chromophore. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample is fully dissolved and compatible with the mobile phase. |
This guide establishes a comprehensive framework for the quantitative analysis of 1-Chloro-3,5-diisopropylbenzene in a reaction mixture. By choosing HPLC over GC, we prioritize a method capable of handling the complexity of real-world samples. The systematic development approach—starting with a C18 column, optimizing with a gradient of acetonitrile and water, and employing PDA detection—provides a clear path to a selective and robust method. Most critically, grounding this method in the validation principles of ICH Q2(R1) ensures that the data generated is not only accurate but also defensible, meeting the rigorous standards of researchers, scientists, and drug development professionals.[12][13][14][15]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum.
-
A Guide to HPLC Column Selection. Amerigo Scientific.
-
HPLC Column Selection Guide. Restek.
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
-
HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
-
HPLC Column Selection - how to choose the right column. Analytics-Shop.
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing.
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
-
A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online.
-
HPLC analytical Method development: an overview. PharmaCores.
-
Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet. I. Fluorobenzene and Chlorobenzene. Optica Publishing Group.
-
Benzene, chloro-. NIST WebBook.
-
Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet. I. Fluorobenzene and Chlorobenzene. Optica Publishing Group.
-
Charge-Separated Reactive Intermediates from the UV Photodissociation of Chlorobenzene in Solution. The Journal of Physical Chemistry A.
-
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency.
-
Gas Chromatography. Chemistry LibreTexts.
-
UV/Vis+ Photochemistry Database - Halogenated Aromatic Substances. science-softCon.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. HPLC Column Selection - how to choose the right column | Analytics-Shop [analytics-shop.com]
- 8. HPLC analytical Method development: an overview [pharmacores.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Benzene, chloro- [webbook.nist.gov]
- 11. UV/Vis+ Photochemistry Database - Halogenated Aromatic Substances [science-softcon.de]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. starodub.nl [starodub.nl]
distinguishing between isomers of chloro-diisopropylbenzene using spectroscopy
A Spectroscopic Guide to Distinguishing Isomers of Chloro-diisopropylbenzene
Introduction
In synthetic organic chemistry and pharmaceutical development, the precise identification of constitutional isomers is a critical, yet often challenging, task. Compounds sharing the same molecular formula (C₁₂H₁₇Cl) but differing in the arrangement of substituents on the aromatic ring can exhibit vastly different chemical, physical, and biological properties. The chloro-diisopropylbenzene system, with its six possible isomers, presents a classic analytical puzzle. The subtle structural variations demand a robust, multi-technique spectroscopic approach for unambiguous differentiation.
This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for distinguishing these closely related isomers. We will move beyond simple data reporting to explain the underlying principles and experimental logic, offering field-proven insights to guide researchers in their analytical workflows. The methodologies described herein are designed to be self-validating, where data from one technique corroborates the findings of another, ensuring the highest degree of confidence in structural assignment.
The Challenge: The Six Isomers of Chloro-diisopropylbenzene
The combination of one chlorine atom and two isopropyl groups on a benzene ring can result in six unique constitutional isomers. The primary analytical challenge lies in determining the 1,2,3-, 1,2,4-, 1,3,4-, or 1,3,5- substitution pattern of the collective groups and the specific position of the chlorine atom relative to the bulky isopropyl substituents.
Figure 1: The six constitutional isomers of chloro-diisopropylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is unequivocally the most powerful technique for this analytical challenge, as it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1] A systematic approach combining 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments can deliver an unambiguous assignment for each isomer.
¹³C NMR and DEPT: A First Look at Molecular Symmetry
The number of unique signals in a proton-decoupled ¹³C NMR spectrum is a direct readout of the molecule's symmetry. For substituted benzenes, this is the most efficient first step in narrowing down the possibilities.
| Isomer | Expected Aromatic ¹³C Signals | Expected Aliphatic ¹³C Signals | Total ¹³C Signals | Key Differentiator |
| 2-chloro-1,4-diisopropylbenzene | 3 | 2 | 5 | Highest symmetry; fewest signals. |
| 4-chloro-1,2-diisopropylbenzene | 6 | 4 (due to steric hindrance) | 10 | Two non-equivalent isopropyl groups. |
| 5-chloro-1,3-diisopropylbenzene | 5 | 2 | 7 | C₂ symmetry axis. |
| 2-chloro-1,3-diisopropylbenzene | 6 | 4 (due to steric hindrance) | 10 | Two non-equivalent isopropyl groups. |
| 4-chloro-1,3-diisopropylbenzene | 6 | 2 | 8 | No symmetry; all carbons unique. |
| 3-chloro-1,2-diisopropylbenzene | 6 | 2 | 8 | No symmetry; all carbons unique. |
Note: Predictions are based on molecular symmetry. Steric crowding can sometimes make chemically non-equivalent carbons appear very close in chemical shift.
Experimental Causality: Starting with ¹³C NMR is a strategic choice. For instance, observing only three aromatic carbon signals immediately identifies the highly symmetric 2-chloro-1,4-diisopropylbenzene . Conversely, a spectrum with ten signals points towards one of the highly asymmetric isomers like 4-chloro-1,2-diisopropylbenzene . A subsequent DEPT-135 experiment helps confirm assignments by separating carbon signals into CH/CH₃ (positive phase) and CH₂ (negative phase), though no CH₂ groups are present in these molecules.[2]
¹H NMR: Elucidating the Aromatic Substitution Pattern
While the isopropyl methine (septet) and methyl (doublet) signals will be present in all spectra (typically ~3.0-3.5 ppm and ~1.2 ppm, respectively), the aromatic region (6.5-8.0 ppm) provides the most valuable information.[3][4][5] The splitting pattern of these protons reveals the number of adjacent proton neighbors.
-
Singlet (s): An aromatic proton with no adjacent proton neighbors.
-
Doublet (d): An aromatic proton with one adjacent proton neighbor.
-
Triplet (t) or Doublet of Doublets (dd): An aromatic proton with two adjacent proton neighbors.
Predicted ¹H NMR Aromatic Patterns:
| Isomer | Aromatic Protons | Predicted Splitting Pattern |
| 2-chloro-1,4-diisopropylbenzene | 3 | One singlet, two doublets (or complex pattern). |
| 4-chloro-1,2-diisopropylbenzene | 3 | Three distinct signals, likely complex splitting (d, dd, d). |
| 5-chloro-1,3-diisopropylbenzene | 3 | One singlet (between isopropyls), two doublets. |
| 2-chloro-1,3-diisopropylbenzene | 3 | One triplet, two doublets. |
| 4-chloro-1,3-diisopropylbenzene | 3 | One singlet, one doublet, one doublet of doublets. |
| 3-chloro-1,2-diisopropylbenzene | 3 | One triplet, two doublets. |
Trustworthiness through Cross-Validation: The number of signals in the ¹H NMR spectrum must align with the number of CH signals identified in the ¹³C/DEPT spectra. Any discrepancy signals a potential misinterpretation or unexpected magnetic non-equivalence.
2D NMR (COSY & HMBC): Confirming Connectivity
When 1D spectra are ambiguous, 2D NMR provides definitive proof of structure.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are spin-coupled, typically through three bonds (³J-coupling).[6] In the aromatic region, a cross-peak between two signals confirms they are on adjacent carbons. This is invaluable for piecing together the proton arrangement on the ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final confirmation. It reveals long-range couplings (2-4 bonds) between protons and carbons.[6][7] By observing a correlation from an isopropyl methine proton to multiple aromatic carbons, one can unequivocally map the position of the alkyl groups relative to the chlorinated and protonated carbons.
Example Application (Distinguishing 4-chloro-1,3- vs. 5-chloro-1,3-):
-
In 5-chloro-1,3-diisopropylbenzene , the proton at C2 is a singlet and is flanked by two carbons bearing isopropyl groups. An HMBC experiment would show correlations from this proton's signal to both C1 and C3.
-
In 4-chloro-1,3-diisopropylbenzene , the proton at C2 is a doublet. The HMBC would show correlations from this proton to C1, C3, and C4, confirming its connectivity.
Figure 2: A logical workflow for isomer differentiation using NMR spectroscopy.
Infrared (IR) Spectroscopy: A Rapid Screening Tool
While not as definitive as NMR, IR spectroscopy can provide rapid, valuable clues about the substitution pattern on the aromatic ring. The key diagnostic regions are the C-H out-of-plane (oop) bending vibrations between 900-675 cm⁻¹ and the weak overtone/combination bands from 2000-1665 cm⁻¹.[8][9]
The pattern of these absorptions is dictated by the number of adjacent hydrogen atoms on the ring.[5]
Characteristic IR Absorptions for Aromatic Substitution Patterns:
| Adjacent Ring Hydrogens | C-H Out-of-Plane Bending (cm⁻¹) | Relevance to Isomers |
| One isolated H | 900-860 (weak) | 4-chloro-1,3- ; 5-chloro-1,3- |
| Two adjacent H's | 850-800 | 2-chloro-1,4- |
| Three adjacent H's | 810-750 | 3-chloro-1,2- ; 4-chloro-1,2- ; 2-chloro-1,3- |
Expertise in Application: A strong band around 810-850 cm⁻¹ would strongly suggest a para-like arrangement with two adjacent protons, pointing towards 2-chloro-1,4-diisopropylbenzene . The absence of strong bands in this region but the presence of bands near 750-810 cm⁻¹ would favor a structure with three adjacent protons. While these correlations are powerful, they should be used as supporting evidence for NMR data, as the exact frequencies can be influenced by the electronic nature and mass of the substituents.
Mass Spectrometry (MS): Confirmation of Mass and Fragmentation
Mass spectrometry is essential for confirming the molecular weight and elemental formula but offers more subtle clues for differentiating these constitutional isomers. All six isomers will have an identical molecular ion (M⁺) peak at m/z 196 (for ³⁵Cl) and a characteristic M+2 peak at m/z 198 with roughly one-third the intensity, confirming the presence of a single chlorine atom.[10]
Differentiation must come from analyzing the fragmentation patterns, which may vary slightly due to the different steric and electronic environments of the isomers.
Common Fragmentation Pathways:
-
Loss of a Methyl Radical (M-15): A very common fragmentation for molecules with isopropyl groups, leading to a stable benzylic cation at m/z 181. This peak is expected in all isomers.
-
Loss of a Propyl Radical (M-43): Cleavage of the entire isopropyl group results in a fragment at m/z 153.
-
Benzylic Cleavage: The most abundant fragment ion for many alkylbenzenes is the tropylium ion or a related C₇H₇⁺ species at m/z 91.[11] However, the presence of the second isopropyl group and chlorine will influence this.
Distinguishing Isomers with MS: While standard Electron Ionization (EI) may produce very similar spectra, advanced techniques like Collision-Induced Dissociation (CID) on the molecular ion can sometimes reveal diagnostic differences.[12][13] Isomers where fragmentation can lead to a more stable carbocation may show a higher abundance of a particular daughter ion. For example, steric crowding in an isomer like 3-chloro-1,2-diisopropylbenzene might favor certain cleavage pathways compared to the less crowded 2-chloro-1,4-diisopropylbenzene . However, predicting these differences a priori is difficult, and differentiation by MS alone is not recommended without extensive calibration with known standards.
Comparative Summary of Techniques
| Technique | Strengths | Limitations | Role in Workflow |
| NMR Spectroscopy | Unambiguous structural elucidation; sensitive to symmetry, connectivity, and local environment. | Requires larger sample amounts; can be time-consuming for full 2D analysis. | Primary Tool: Definitive identification. |
| IR Spectroscopy | Fast, inexpensive, non-destructive; provides good initial clues on substitution pattern. | Often ambiguous; correlations can overlap; not quantitative. | Screening Tool: Rapidly suggests possible substitution patterns. |
| Mass Spectrometry | Confirms molecular weight and formula; extremely sensitive. | Isomers often produce very similar fragmentation patterns, making differentiation difficult. | Confirmatory Tool: Validates mass and elemental composition. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the chloro-diisopropylbenzene isomer in ~0.6 mL of deuterated chloroform (CDCl₃).
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate CH/CH₃ from CH₂ carbons.
-
-
2D Spectra Acquisition (if needed):
-
COSY: Use a standard gradient-selected COSY pulse program.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse program to correlate one-bond C-H connections.[7]
-
HMBC: Use a gradient-selected HMBC pulse program, optimizing the long-range coupling delay for an average J-coupling of 8 Hz to observe 2-3 bond correlations.[6]
-
-
Data Processing: Process all spectra with appropriate window functions and referencing (TMS at 0 ppm). Analyze signal counts, chemical shifts, multiplicities, and 2D cross-peaks to assemble the final structure.
Protocol 2: FT-IR Analysis
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Data Analysis: Identify key functional group frequencies (C-H stretch, aromatic C=C stretch). Pay close attention to the substitution patterns in the 2000-1665 cm⁻¹ and 900-675 cm⁻¹ regions.[8]
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the isomer in a volatile solvent like dichloromethane or hexane.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Method: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ensure separation of any potential impurities.
-
MS Method: Scan a mass range from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the formula. Analyze the major fragment ions and compare their relative abundances across different samples.
Conclusion
Distinguishing the six constitutional isomers of chloro-diisopropylbenzene is a task readily accomplished through a systematic and logical application of modern spectroscopic methods. While IR and MS provide valuable confirmatory data, NMR spectroscopy stands as the cornerstone technique for definitive and unambiguous identification . By first using ¹³C NMR to assess molecular symmetry, followed by ¹H NMR to analyze aromatic coupling patterns, and finally employing 2D techniques like COSY and HMBC to confirm atomic connectivity, researchers can confidently assign the correct structure to an unknown isomer. This integrated approach, where each piece of data validates the others, embodies the principles of rigorous scientific integrity and is essential for success in research and development.
References
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]
-
D'Amico, E., et al. (n.d.). Main correlations in the isopropyl moiety. Key to the figure: COSY HSQC HMBC. ResearchGate. Retrieved from [Link]
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Diisopropylbenzene. PubChem Compound Database. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Mount Allison University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Chloro-2,4-diisopropylbenzene. In NIST Chemistry WebBook. Retrieved from [Link]
- Abraham, R. J., & Loftus, P. (1976). Studies of geometrical isomerism in some chloro- and dichloro-olefins by nuclear magnetic resonance methods. Journal of the Chemical Society, Perkin Transactions 2, (12), 1487-1493.
-
Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Explaining interpreting C9H12 mass spectrum of propylbenzene. Retrieved from [Link]
-
John Wiley & Sons, Inc. (n.d.). 1,3-Diisopropylbenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
Mora-Diez, N., et al. (2020). Characterization of organic isomers: CID fragmentation technique on protonated hydroxybenzophenone isomers. Semantic Scholar. Retrieved from [Link]
-
Pearson+. (n.d.). There are three different isomers of dichlorobenzene. Study Prep. Retrieved from [Link]
-
Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectra-analysis.com [spectra-analysis.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. lcms.cz [lcms.cz]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Cost-Benefit Analysis of Synthetic Pathways for 1-Chloro-3,5-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthesis Strategy
The synthesis of 1-Chloro-3,5-diisopropylbenzene, a key building block in the development of various pharmaceutical and specialty chemical applications, presents a choice between distinct synthetic strategies. The optimal path forward is not merely a matter of reaction feasibility but a complex interplay of economic viability, process efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of the two primary synthetic routes: the Sandmeyer reaction starting from 3,5-diisopropylaniline and the direct electrophilic chlorination of 1,3-diisopropylbenzene. By examining the causality behind experimental choices and presenting available data, this document aims to empower researchers to make informed decisions tailored to their specific laboratory or production needs.
At a Glance: Comparing the Synthetic Pathways
| Parameter | Sandmeyer Reaction | Electrophilic Chlorination |
| Starting Material | 3,5-Diisopropylaniline | 1,3-Diisopropylbenzene |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) chloride | Chlorinating agent (e.g., Cl₂, SO₂Cl₂, NCS), Lewis acid (e.g., AlCl₃) |
| Regioselectivity | High (defined by starting material) | Potentially low (mixture of isomers) |
| Estimated Yield | Good to high (typically 60-80% for Sandmeyer reactions)[1] | Highly variable, dependent on isomer separation |
| Starting Material Cost | High | Low to moderate |
| Process Safety | Handling of potentially unstable diazonium salts | Use of corrosive and hazardous reagents |
| Environmental Impact | Generation of copper-containing waste | Generation of acidic and chlorinated organic waste |
Pathway 1: The Sandmeyer Reaction - Precision at a Price
The Sandmeyer reaction offers a highly regioselective route to 1-Chloro-3,5-diisopropylbenzene, leveraging the fixed substitution pattern of the starting material, 3,5-diisopropylaniline. This pathway involves two key transformations: the diazotization of the aniline followed by a copper(I)-catalyzed displacement of the diazonium group with a chloride ion.[2][3]
dot digraph "Sandmeyer Reaction" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Aniline [label="3,5-Diisopropylaniline"]; Diazonium [label="Diazonium Salt Intermediate"]; Product [label="1-Chloro-3,5-diisopropylbenzene"];
Aniline -> Diazonium [label="NaNO₂, HCl\n0-5 °C"]; Diazonium -> Product [label="CuCl"]; } Caption: Synthetic route via the Sandmeyer reaction.
The Chemistry Behind the Choice
The primary advantage of the Sandmeyer reaction is its inherent control over the final product's isomeric purity. The position of the amino group on the starting aniline dictates the position of the incoming chlorine atom, circumventing the issue of isomeric mixtures that can plague direct aromatic substitution reactions.
The diazotization of the sterically hindered 3,5-diisopropylaniline requires careful control of reaction conditions. The bulky isopropyl groups can impede the approach of the nitrosating agent, potentially slowing the reaction rate.[4] Therefore, maintaining a low temperature (0-5 °C) is critical to ensure the stability of the resulting diazonium salt, which can be explosive if isolated.[3]
Experimental Protocol: Diazotization and Sandmeyer Reaction
Materials:
-
3,5-Diisopropylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Step 1: Diazotization of 3,5-Diisopropylaniline
-
In a flask, suspend 3,5-diisopropylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the CuCl solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring. The evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the crude product, typically by vacuum distillation.
Cost-Benefit Analysis of the Sandmeyer Route
-
Benefits:
-
High Regioselectivity: The primary advantage is the production of a single, desired isomer, simplifying purification and maximizing the yield of the target molecule.
-
Well-Established Reaction: The Sandmeyer reaction is a classic and well-understood transformation in organic synthesis.[2]
-
-
Costs and Drawbacks:
-
High Starting Material Cost: 3,5-Diisopropylaniline is a specialty chemical and is significantly more expensive than 1,3-diisopropylbenzene.[5][6][7][8][9] This is the major economic drawback of this route.
-
Safety Concerns: Diazonium salts are thermally unstable and potentially explosive. Strict temperature control is essential.
-
Waste Generation: The use of a stoichiometric amount of copper salt results in copper-containing waste that requires appropriate disposal.
-
Pathway 2: Electrophilic Chlorination - A More Direct, but Less Precise Approach
Direct electrophilic chlorination of the readily available 1,3-diisopropylbenzene appears to be a more straightforward and economical route. This method typically involves a chlorinating agent and a Lewis acid catalyst to activate the electrophile.
dot digraph "Electrophilic Chlorination" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
DIPB [label="1,3-Diisopropylbenzene"]; Mixture [label="Isomeric Mixture\n(1-Chloro-2,4-diisopropylbenzene,\n1-Chloro-2,6-diisopropylbenzene,\n1-Chloro-3,5-diisopropylbenzene, etc.)"]; Product [label="1-Chloro-3,5-diisopropylbenzene"];
DIPB -> Mixture [label="Chlorinating Agent\nLewis Acid Catalyst"]; Mixture -> Product [label="Purification\n(e.g., Fractional Distillation,\nCrystallization)"]; } Caption: Synthetic route via electrophilic chlorination.
The Challenge of Regioselectivity
The critical challenge of this pathway lies in controlling the regioselectivity of the chlorination reaction. The two isopropyl groups on the benzene ring are ortho-, para-directing and activating. This means that electrophilic attack is favored at the positions ortho and para to each isopropyl group. Consequently, direct chlorination of 1,3-diisopropylbenzene is expected to yield a mixture of isomers, including 2-chloro-1,3-diisopropylbenzene, 4-chloro-1,3-diisopropylbenzene, and potentially di- and poly-chlorinated byproducts. The desired 1-chloro-3,5-diisopropylbenzene is formed by substitution at the position meta to both isopropyl groups, which is sterically hindered and electronically disfavored.
Experimental Protocol: General Procedure for Electrophilic Chlorination
Materials:
-
1,3-Diisopropylbenzene
-
Chlorinating Agent (e.g., Sulfuryl chloride or N-chlorosuccinimide)
-
Lewis Acid Catalyst (e.g., Aluminum chloride, if required)
-
Inert Solvent (e.g., Dichloromethane or Carbon tetrachloride)
Step 1: Reaction Setup
-
In a flask equipped with a stirrer and a reflux condenser, dissolve 1,3-diisopropylbenzene in an inert solvent.
-
If using a solid chlorinating agent or catalyst, add it to the solution.
Step 2: Chlorination
-
Slowly add the chlorinating agent to the reaction mixture at a controlled temperature. The reaction may be exothermic.
-
Stir the mixture for a specified time at a suitable temperature to allow the reaction to proceed to completion.
Step 3: Work-up and Purification
-
Quench the reaction by carefully adding water or a basic solution to neutralize the acid and decompose the catalyst.
-
Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
The most critical and challenging step is the separation of the desired 1-chloro-3,5-diisopropylbenzene from the isomeric mixture. This would likely require fractional distillation under reduced pressure or preparative chromatography, which can be inefficient and costly on a larger scale.
Cost-Benefit Analysis of the Electrophilic Chlorination Route
-
Benefits:
-
Low Starting Material Cost: 1,3-diisopropylbenzene is a readily available and relatively inexpensive bulk chemical.
-
Directness: This route involves a single primary transformation, which is conceptually simpler than the two-step Sandmeyer process.
-
-
Costs and Drawbacks:
-
Poor Regioselectivity: The formation of a complex mixture of isomers is the most significant drawback.
-
Difficult Purification: The separation of closely boiling point isomers is a major technical and economic challenge, leading to low isolated yields of the desired product and high processing costs.
-
Waste Generation: The process generates acidic and potentially chlorinated organic waste streams.
-
Hazardous Reagents: The use of corrosive Lewis acids and reactive chlorinating agents requires careful handling and specialized equipment.
-
Conclusion and Recommendations
The choice between the Sandmeyer reaction and electrophilic chlorination for the synthesis of 1-Chloro-3,5-diisopropylbenzene is a clear trade-off between starting material cost and process efficiency.
-
For applications where high isomeric purity is paramount and the higher cost of the starting material can be justified, the Sandmeyer reaction is the unequivocally superior choice. The predictable regioselectivity ensures a cleaner product profile, simplifies purification, and ultimately leads to a more reliable and reproducible synthesis. This route is highly recommended for research and development purposes and for the synthesis of high-value final products where purity is a critical quality attribute.
-
The electrophilic chlorination route, while attractive due to the low cost of 1,3-diisopropylbenzene, is severely hampered by the lack of regioselectivity. The anticipated formation of a complex mixture of isomers would necessitate a significant investment in process development for an efficient separation methodology. Without a viable and cost-effective purification strategy, the low initial raw material cost is likely to be negated by low yields of the desired product and high downstream processing costs. This route may only be considered if a highly efficient and economical method for isomer separation is developed or if the other isomers have commercial value.
For the majority of researchers and drug development professionals, the reliability and predictability of the Sandmeyer reaction make it the more strategic and ultimately more cost-effective choice for obtaining high-purity 1-Chloro-3,5-diisopropylbenzene, despite the higher initial investment in the starting material.
References
Sources
- 1. Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. lookchem.com [lookchem.com]
- 7. 3,5-Diisopropylaniline () for sale [vulcanchem.com]
- 8. 7544-57-2|3,5-Diisopropylaniline|BLD Pharm [bldpharm.com]
- 9. 7544-57-2 | 3,5-Diisopropylaniline | Ambeed.com [ambeed.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-3,5-diisopropylbenzene
Navigating the complexities of chemical handling requires a deep understanding of the potential risks and the appropriate measures to mitigate them. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-Chloro-3,5-diisopropylbenzene. As your trusted source for laboratory safety, we go beyond the product to ensure you are equipped with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risks of 1-Chloro-3,5-diisopropylbenzene
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While the toxicological properties of 1-Chloro-3,5-diisopropylbenzene have not been fully investigated, the available data on similar compounds, such as diisopropylbenzene, indicates several areas of concern.[1]
| Hazard Classification | Description | Potential Effects |
| Combustible Liquid | Can ignite when exposed to heat or flame.[1][2] Vapors are heavier than air and can travel to an ignition source.[3][4] | May form explosive mixtures with air upon intense heating.[5] |
| Skin Irritant | Causes skin irritation upon contact.[2][5] | May cause redness and discomfort.[3] |
| Eye Irritant | Can cause serious eye irritation.[2][5] | Direct contact can lead to pain and potential damage. |
| Respiratory Irritant | Inhalation may cause respiratory irritation.[5] | May lead to allergy or asthma-like symptoms.[5] |
| Systemic Effects | May cause damage to organs through prolonged or repeated exposure.[2][5] | Some related compounds are suspected of causing genetic defects and cancer.[5] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[2][5] | Spills can cause significant environmental damage. |
Personal Protective Equipment (PPE) Protocol: A Step-by-Step Guide
A multi-layered approach to personal protection is crucial when handling 1-Chloro-3,5-diisopropylbenzene. The following protocol outlines the selection and use of appropriate PPE.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
